1a,1b-dihomo Prostaglandin E1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H38O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
9-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]nonanoic acid |
InChI |
InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17?,18?,19-,21?/m1/s1 |
InChI Key |
YMDDELUTDBQEMT-UMGZHZNESA-N |
Isomeric SMILES |
CCCCCC(/C=C/[C@H]1C(CC(=O)C1CCCCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
1a,1b-dihomo Prostaglandin E1: A Technical Guide on Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
1a,1b-dihomo Prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) is a less common, yet biologically significant, derivative of the prostaglandin E series. Unlike its well-studied counterpart, Prostaglandin E1 (PGE1), the specific functions and quantitative physiological effects of 1a,1b-dihomo PGE1 are not as extensively documented. This technical guide provides a comprehensive overview of the current understanding of 1a,1b-dihomo PGE1, focusing on its structure, biosynthesis, and known biological functions, with a particular emphasis on its comparative activity to PGE1, and its roles in cellular senescence and nociception. This document also presents detailed experimental protocols and signaling pathway diagrams to facilitate further research in this area.
Introduction
Prostaglandins (B1171923) are a group of physiologically active lipid compounds with diverse hormone-like effects.[1] They are members of the eicosanoid family and are derived from fatty acids.[1] Prostaglandin E1 (PGE1) is a well-known member of this family, with established roles in vasodilation, inhibition of platelet aggregation, and inflammation.[2][3] 1a,1b-dihomo Prostaglandin E1 is a structural analog of PGE1, characterized by the addition of two carbon atoms in the carboxylic acid side chain. This structural modification influences its biological activity, leading to distinct physiological effects. This guide aims to consolidate the available technical information on 1a,1b-dihomo PGE1, providing a valuable resource for researchers in pharmacology, cell biology, and drug development.
Structure and Biosynthesis
Chemical Structure
The chemical identity of this compound is defined by the following properties:
| Property | Value |
| Formal Name | [1R-[1α,2β(1E,3S*),3α]]-3-hydroxy-2-(3-hydroxy-1-octenyl)-5-oxo-cyclopentanenonanoic acid |
| CAS Number | 23452-98-4[4] |
| Molecular Formula | C₂₂H₃₈O₅[4] |
| Molecular Weight | 382.5 g/mol [4] |
| SMILES | O[C@H]1--INVALID-LINK--CCCCC">C@H--INVALID-LINK--C(C1)=O[4] |
| InChI | InChI=1S/C22H38O5/c1-2-3-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-4-5-7-10-13-22(26)27/h14-15,17-19,21,23,25H,2-13,16H2,1H3,(H,26,27)/b15-14+/t17-,18+,19+,21+/m0/s1[4] |
Biosynthesis
This compound is not a major prostaglandin in humans. It is formed through the cyclooxygenase (COX) metabolism of the unusual fatty acid, 10,13,16-docosatrienoic acid.[4] This is in contrast to the primary prostaglandins which are synthesized from arachidonic acid.[1] This rare metabolite has been identified in incubations of whole sheep seminal vesicles.[4]
Biosynthesis of this compound.
Biological Function and Activity
Comparative Activity with Prostaglandin E1
Limited research suggests that 1a,1b-dihomo PGE1 is less potent than PGE1 in certain biological assays. In ex vivo preparations of rat aorta and rat platelet-rich plasma (PRP), 1a,1b-dihomo PGE1 was found to be much less active than PGE1 itself.[4]
Table 1: Qualitative Comparison of Biological Activity
| Biological Activity | This compound | Prostaglandin E1 | Reference |
| Vasodilation (rat aorta) | Less Active | More Active | [4] |
| Platelet Aggregation Inhibition (rat PRP) | Less Active | More Active | [4] |
Role in Cellular Senescence
Recent studies have implicated dihomo-prostaglandins in the process of cellular senescence, a state of irreversible cell cycle arrest. Senescent cells exhibit a senescence-associated secretory phenotype (SASP), which includes the secretion of various signaling molecules. Notably, increased levels of 1a,1b-dihomo-prostaglandin E2 have been observed in senescent cells.[1] While the direct role of 1a,1b-dihomo PGE1 in senescence is still under investigation, the elevation of its close structural analog suggests a potential involvement in the establishment or maintenance of the senescent state.
Potential role of 1a,1b-dihomo-prostaglandins in cellular senescence.
Putative Signaling Pathway
Prostaglandin E1 exerts its effects by binding to a family of G protein-coupled receptors known as EP receptors (EP1-4). The specific downstream signaling cascade depends on the EP receptor subtype. Given the structural similarity, it is hypothesized that 1a,1b-dihomo PGE1 also interacts with these receptors, although likely with different affinities. A putative signaling pathway, based on the known mechanisms of PGE1, involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular mechanisms underlying prostaglandin-induced transient cAMP signals near the plasma membrane of HEK-293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 1a,1b-dihomo Prostaglandin E1: Chemical Properties and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
1a,1b-dihomo Prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) is a C22 analog of prostaglandin E1 (PGE1), distinguished by the presence of two additional carbon atoms in its carboxylic acid side chain. This structural modification influences its chemical properties and biological activity. This technical guide provides a comprehensive overview of the chemical formula, properties, and known biological signaling pathways of 1a,1b-dihomo PGE1. Quantitative data are presented in structured tables, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular interactions and functions.
Chemical Properties and Formula
1a,1b-dihomo PGE1 is a lipid mediator belonging to the prostanoid family. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C22H38O5 | [1][2] |
| Molecular Weight | 382.53 g/mol | [1][2] |
| IUPAC Name | (Z)-7-((1R,2R,3R)-3-hydroxy-2-((E,S)-3-hydroxyoct-1-en-1-yl)-5-oxocyclopentyl)hept-5-enoic acid | [1] |
| CAS Number | 23452-98-4 | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥98% | [1][2] |
| Storage Conditions | Store as a solution at -20°C for up to 2 years. |
Table 1: Physicochemical Properties of 1a,1b-dihomo Prostaglandin E1
Solubility
The solubility of 1a,1b-dihomo PGE1 in various solvents is a critical parameter for its use in experimental settings.
| Solvent | Solubility |
| Dimethylformamide (DMF) | >100 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | >50 mg/mL |
| Ethanol | >50 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | >1.6 mg/mL |
Table 2: Solubility of this compound
Spectroscopic Data
Note: Specific NMR, Mass Spectrometry, and IR spectra for 1a,1b-dihomo PGE1 are not widely published. The information below is based on the general characteristics of prostaglandins (B1171923) and would need to be confirmed by experimental analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Expected signals would include resonances for olefinic protons in the two side chains, protons adjacent to hydroxyl and carbonyl groups, and a complex series of overlapping multiplets for the aliphatic chain protons.
-
¹³C-NMR: Key resonances would be observed for the carboxylic acid carbon, the ketone carbonyl carbon in the cyclopentanone (B42830) ring, carbons of the double bonds, and carbons bearing hydroxyl groups.
-
-
Mass Spectrometry (MS): The fragmentation pattern in mass spectrometry would be characteristic of the prostaglandin structure, with initial loss of water from the hydroxyl groups and fragmentation of the aliphatic side chains.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the ketone and carboxylic acid, and the C=C stretch of the alkene groups.
Biosynthesis
1a,1b-dihomo PGE1 is biosynthesized from the 22-carbon polyunsaturated fatty acid, 10,13,16-docosatrienoic acid. This process is catalyzed by cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.
Caption: Biosynthesis of 1a,1b-dihomo PGE1 from membrane phospholipids.
Biological Signaling Pathways
1a,1b-dihomo PGE1, like other prostaglandins, exerts its biological effects by binding to and activating specific G-protein coupled receptors (GPCRs) on the cell surface. It is presumed to interact with the same family of prostaglandin E (EP) receptors as PGE1, which includes four subtypes: EP1, EP2, EP3, and EP4. The activation of these receptors triggers distinct intracellular signaling cascades.
Caption: Intracellular signaling pathways activated by 1a,1b-dihomo PGE1.
Experimental Protocols
General Workflow for Investigating Receptor Binding and Signaling
The following diagram outlines a general experimental workflow to characterize the interaction of 1a,1b-dihomo PGE1 with its target receptors and the subsequent cellular responses.
Caption: General experimental workflow for receptor characterization.
Protocol for cAMP Measurement
This protocol describes a method to quantify changes in intracellular cyclic AMP (cAMP) levels in response to 1a,1b-dihomo PGE1, which is indicative of EP2, EP4, or EP3 receptor activation.
Materials:
-
Cells expressing the EP receptor of interest (e.g., HEK293-EP2/4 or HEK293-EP3)
-
1a,1b-dihomo PGE1
-
Forskolin (B1673556) (for EP3 inhibition assays)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based or fluorescence-based)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Starvation: The following day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal cAMP levels.
-
Compound Treatment:
-
For EP2/EP4 (Gs-coupled): Add varying concentrations of 1a,1b-dihomo PGE1 to the wells.
-
For EP3 (Gi-coupled): Pre-treat cells with a known concentration of forskolin to stimulate cAMP production, then add varying concentrations of 1a,1b-dihomo PGE1.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification: Perform the cAMP assay on the cell lysates as per the kit protocol.
-
Data Analysis: Measure the signal using a microplate reader and calculate the cAMP concentration. Plot the concentration-response curve to determine the EC50 value.
Protocol for Intracellular Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium (Ca²⁺) mobilization following stimulation with 1a,1b-dihomo PGE1, which is a hallmark of EP1 receptor activation.
Materials:
-
Cells expressing the EP1 receptor (e.g., HEK293-EP1)
-
1a,1b-dihomo PGE1
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope with a perfusion system
Procedure:
-
Cell Seeding: Seed cells on black-walled, clear-bottom 96-well plates or on glass coverslips and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells two to three times with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence for a short period before adding the stimulus.
-
Stimulation: Add varying concentrations of 1a,1b-dihomo PGE1 to the cells.
-
Fluorescence Measurement: Immediately begin measuring the change in fluorescence intensity over time.
-
For Fura-2, measure the ratio of emission at 510 nm with excitation at 340 nm and 380 nm.
-
For Fluo-4, measure the emission intensity at ~520 nm with excitation at ~490 nm.
-
-
Data Analysis: Plot the change in fluorescence (or fluorescence ratio) against time to observe the calcium transient. Determine the peak response for each concentration and plot a concentration-response curve to calculate the EC50 value.
Conclusion
This technical guide has provided a detailed overview of the chemical properties, formula, and biological signaling of this compound. The provided tables and diagrams offer a clear and concise summary of its key characteristics. The experimental protocols serve as a foundation for researchers to design and execute studies aimed at further elucidating the specific biological roles and therapeutic potential of this unique prostaglandin analog. Further research is warranted to obtain detailed spectroscopic data and to precisely quantify its binding affinities for the different EP receptor subtypes, which will be crucial for a complete understanding of its pharmacological profile.
References
Core Mechanism of Action of 1a,1b-dihomo Prostaglandin E1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature on the specific mechanism of action of 1a,1b-dihomo Prostaglandin (B15479496) E1 is limited. This guide provides a comprehensive overview based on the available data for this rare metabolite, supplemented with in-depth information on its parent compound, Prostaglandin E1 (PGE1), and related dihomo-prostaglandins to infer its likely biological activities and signaling pathways.
Executive Summary
1a,1b-dihomo Prostaglandin E1 is a less common prostaglandin derived from the enzymatic metabolism of adrenic acid. While its parent compound, Prostaglandin E1 (PGE1), is a potent vasodilator and inhibitor of platelet aggregation with well-defined clinical applications, 1a,1b-dihomo PGE1 is reported to be significantly less biologically active.[1] This guide elucidates the known biosynthesis of 1a,1b-dihomo PGE1, details the established mechanism of action of PGE1 as a primary surrogate, and presents the broader context of dihomo-prostaglandin activity. We provide hypothetical signaling pathways and detailed experimental protocols that can be adapted for the further characterization of this molecule.
Biosynthesis of this compound
Prostaglandins (B1171923) are synthesized from 20- or 22-carbon polyunsaturated fatty acids. While the majority of prostaglandins, known as the 2-series, are derived from arachidonic acid (a C20 fatty acid), 1a,1b-dihomo prostaglandins are synthesized from adrenic acid (a C22 fatty acid).[2][3]
The biosynthetic pathway is as follows:
-
Release of Adrenic Acid: Upon cellular stimulation (e.g., by inflammatory signals), phospholipase A2 enzymes release adrenic acid from the sn-2 position of membrane phospholipids.
-
Cyclooxygenase (COX) Activity: Adrenic acid is then metabolized by cyclooxygenase enzymes (COX-1 and COX-2) to form the unstable endoperoxide intermediate, 1a,1b-dihomo Prostaglandin H1 (PGH1).[4][5]
-
Prostaglandin E Synthase Activity: PGH1 is subsequently isomerized by Prostaglandin E synthases (PGES) to yield this compound.
This process can occur in various tissues, with studies showing that human umbilical vein endothelial cells are capable of metabolizing adrenic acid into dihomo-prostaglandins.[2]
Caption: Biosynthesis of this compound from Adrenic Acid.
Core Mechanism of Action: Inferences from Prostaglandin E1
Given the limited specific data for 1a,1b-dihomo PGE1, its mechanism of action is best inferred from its structural analogue, PGE1. PGE1 exerts its effects by binding to a family of G-protein coupled receptors known as E-type Prostaglandin (EP) receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to distinct intracellular signaling pathways.
Receptor Binding and Downstream Signaling
The physiological effects of PGE1 are dictated by the expression pattern of EP receptor subtypes in different tissues and the specific G-proteins to which they couple.
-
EP1 Receptor: Coupled to Gq proteins. Activation leads to stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
-
EP2 and EP4 Receptors: Coupled to Gs proteins. Activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
-
EP3 Receptor: Primarily coupled to Gi proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
References
- 1. This compound - Cayman Chemical [bioscience.co.uk]
- 2. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihomo-prostaglandins and -thromboxane. A prostaglandin family from adrenic acid that may be preferentially synthesized in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Unveiling the Biological Profile of 1a,1b-dihomo Prostaglandin E1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1a,1b-dihomo Prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) is a rare, naturally occurring C22 metabolite of Prostaglandin E1 (PGE1). Unlike its well-characterized lower homolog, PGE1, which is a potent vasodilator and modulator of inflammation and platelet aggregation, 1a,1b-dihomo PGE1 has been found to be significantly less biologically active. This in-depth technical guide synthesizes the current, albeit limited, knowledge on 1a,1b-dihomo PGE1, providing a comparative analysis with PGE1. It details its biosynthetic origins, summarizes its known biological effects, and presents relevant experimental protocols for its further investigation. This guide aims to serve as a foundational resource for researchers interested in the structure-activity relationships of prostaglandins (B1171923) and the potential, though likely attenuated, biological roles of this specific analog.
Introduction
Prostaglandins are a class of physiologically active lipid compounds that exert a wide array of effects in vivo. Prostaglandin E1, a C20 prostaglandin, is known for its potent vasodilatory, anti-inflammatory, and anti-platelet aggregation properties.[1] Its analog, 1a,1b-dihomo Prostaglandin E1, is a C22 prostaglandin that is not a major naturally occurring prostaglandin in humans but has been identified in other species.[2] It is the product of cyclooxygenase (COX) metabolism of 10,13,16-docosatrienoic acid.[2] The addition of two carbons to the carboxylic acid side chain distinguishes it from PGE1 and appears to significantly diminish its biological potency. This guide will explore the known characteristics of 1a,1b-dihomo PGE1, drawing comparisons to the extensively studied PGE1 to provide a comprehensive overview for the scientific community.
Biosynthesis of this compound
This compound is not synthesized from the common C20 fatty acid, dihomo-γ-linolenic acid (DGLA), which is the precursor for PGE1. Instead, it arises from the enzymatic oxygenation of the less common C22 fatty acid, 10,13,16-docosatrienoic acid, by cyclooxygenase (COX) enzymes.[2] This rare metabolite has been isolated from incubations of whole sheep seminal vesicles.[2]
Biological Activity and Comparative Analysis
The biological activity of 1a,1b-dihomo PGE1 is reported to be substantially lower than that of PGE1.[2] While specific quantitative data on receptor binding affinities and functional potency are scarce in publicly available literature, a qualitative comparison can be made based on its structural relationship to PGE1.
Receptor Interaction and Signaling
PGE1 exerts its effects by binding to E-type prostanoid (EP) receptors, which are G-protein coupled receptors. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4. The signaling cascades initiated by PGE1 binding are receptor-subtype specific:
-
EP1: Coupled to Gq, leading to an increase in intracellular calcium.
-
EP2 and EP4: Coupled to Gs, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).
-
EP3: Primarily coupled to Gi, inhibiting adenylyl cyclase and decreasing intracellular cAMP, although some isoforms can also couple to Gs or Gq.
Given its structural similarity, 1a,1b-dihomo PGE1 is presumed to interact with the same set of EP receptors, though with a significantly reduced affinity and/or efficacy.
Physiological Effects
The known physiological effects of PGE1 provide a framework for investigating the potential, albeit weaker, effects of 1a,1b-dihomo PGE1.
-
Vasodilation: PGE1 is a potent vasodilator.[3] In ex vivo preparations of rat aorta, 1a,1b-dihomo PGE1 was found to be much less active.[2]
-
Platelet Aggregation: PGE1 is a known inhibitor of platelet aggregation.[4] Similarly, 1a,1b-dihomo PGE1 demonstrated significantly lower activity in rat platelet-rich plasma.[2]
-
Smooth Muscle Contraction: PGE1 can either contract or relax smooth muscle depending on the tissue and receptor subtype expression.[5][6] The effect of 1a,1b-dihomo PGE1 on various smooth muscle preparations has not been extensively reported.
-
Inflammation: PGE1 has complex, often anti-inflammatory, roles. The anti-inflammatory potential of 1a,1b-dihomo PGE1 remains to be elucidated.
Quantitative Data
| Parameter | Prostaglandin E1 (PGE1) | This compound | Reference |
| Receptor Binding | |||
| EP1 Receptor Affinity | High | Data Not Available | |
| EP2 Receptor Affinity | High | Data Not Available | |
| EP3 Receptor Affinity | High | Data Not Available | |
| EP4 Receptor Affinity | High | Data Not Available | |
| Functional Activity | |||
| Vasodilation (Rat Aorta) | Potent | Much less active than PGE1 | [2] |
| Platelet Aggregation Inhibition (Rat PRP) | Potent | Much less active than PGE1 | [2] |
| Smooth Muscle Contraction/Relaxation | Potent and tissue-dependent | Data Not Available | [5][6] |
| Anti-inflammatory Activity | Demonstrated in various models | Data Not Available |
Experimental Protocols
The characterization of the biological activity of 1a,1b-dihomo PGE1 would involve a series of standard in vitro and ex vivo assays commonly used for prostaglandins.
Receptor Binding Assays
Objective: To determine the binding affinity of 1a,1b-dihomo PGE1 for the different EP receptor subtypes.
Methodology:
-
Cell Culture: Utilize cell lines stably expressing individual human or rodent EP receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled prostaglandin, such as [3H]-PGE1 or [3H]-PGE2.
-
Procedure:
-
Incubate cell membranes expressing the receptor of interest with a fixed concentration of the radioligand and varying concentrations of unlabeled 1a,1b-dihomo PGE1 or a known standard (e.g., PGE1).
-
After reaching equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis: Determine the IC50 value (concentration of the competitor that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Second Messenger Assays (cAMP Measurement)
Objective: To assess the functional activity of 1a,1b-dihomo PGE1 at Gs- or Gi-coupled EP receptors (EP2, EP4, and EP3).
Methodology:
-
Cell Culture: Use cells expressing the relevant EP receptor.
-
Stimulation: Treat the cells with varying concentrations of 1a,1b-dihomo PGE1.
-
cAMP Measurement:
-
Lyse the cells at specific time points after stimulation.
-
Measure the intracellular cAMP concentration using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: Generate dose-response curves and determine the EC50 (concentration that produces 50% of the maximal response) and the maximal efficacy (Emax).
Ex Vivo Smooth Muscle Contraction/Relaxation Assays
Objective: To evaluate the effect of 1a,1b-dihomo PGE1 on vascular and non-vascular smooth muscle function.
Methodology:
-
Tissue Preparation: Isolate smooth muscle strips from experimental animals (e.g., rat aorta, guinea pig ileum).
-
Organ Bath Setup: Mount the tissue strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Isometric Tension Recording: Connect the tissue to an isometric force transducer to record changes in muscle tension.
-
Procedure:
-
Allow the tissue to equilibrate and establish a stable baseline tension.
-
Construct cumulative concentration-response curves for 1a,1b-dihomo PGE1.
-
In some experiments, pre-contract the tissue with an agonist (e.g., phenylephrine (B352888) for aorta) to assess relaxant effects.
-
-
Data Analysis: Determine the EC50 and Emax for contraction or relaxation.
Conclusion
This compound represents an intriguing but currently under-characterized member of the prostaglandin family. The available evidence strongly suggests that its biological activity is significantly attenuated compared to its lower homolog, PGE1. This reduced potency is likely due to altered binding kinetics at the EP receptors resulting from the extended carboxylic acid side chain. For researchers in pharmacology and drug development, 1a,1b-dihomo PGE1 serves as an interesting case study in the structure-activity relationships of prostaglandins. Further quantitative studies are necessary to precisely define its receptor binding profile and functional activity. The experimental protocols outlined in this guide provide a roadmap for such future investigations, which will be crucial for fully understanding the biological significance, or lack thereof, of this rare prostaglandin metabolite.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin E1 inhibits DNA synthesis in arterial smooth muscle cells stimulated with platelet-derived growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitory action of prostaglandin E1 on smooth muscle contraction and calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of prostaglandin E1 and prostaglandin E2 on in vitro myometrial contractility and uterine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Trajectories of 1a,1b-dihomo PGE1: A Technical Guide to Its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
1a,1b-dihomo Prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) is a unique prostaglandin, a metabolite of 10,13,16-docosatrienoic acid formed through the cyclooxygenase (COX) pathway.[1] While direct and extensive research on the specific signaling pathways of 1a,1b-dihomo PGE1 is limited, its structural similarity to the well-characterized Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2) provides a strong basis for inferring its mechanism of action. This guide synthesizes the available information on 1a,1b-dihomo PGE1 and delineates its probable signaling cascades through the E-prostanoid (EP) receptors. Furthermore, it explores the emerging role of related dihomo-prostaglandins in activating RAS signaling, particularly in the context of cellular senescence. This document is intended to serve as a foundational resource, providing researchers with the necessary theoretical framework and experimental protocols to further investigate the nuanced cellular effects of this compound.
Introduction to 1a,1b-dihomo Prostaglandin E1
1a,1b-dihomo PGE1 is a derivative of PGE1, characterized by an extended carboxylic acid chain.[1] Its biosynthesis from adrenic acid positions it within the complex network of eicosanoid signaling.[2] Notably, elevated levels of related dihomo-prostaglandins, such as 1a,1b-dihomo-PGE2, have been identified in senescent cells, suggesting a potential role in the senescence-associated secretory phenotype (SASP).[3][4] Although one study indicates that 1a,1b-dihomo PGE1 exhibits lower activity than PGE1 in certain ex vivo models, its structural analogy to PGE1 and PGE2 strongly suggests that it likely interacts with the family of four G-protein coupled EP receptors: EP1, EP2, EP3, and EP4.[1] The activation of these receptors initiates distinct downstream signaling cascades that regulate a multitude of physiological and pathophysiological processes.
Hypothesized Signaling Pathways via EP Receptors
The diverse cellular effects of PGE1 and PGE2 are mediated by their interaction with specific EP receptor subtypes, which are coupled to different G-proteins and intracellular second messenger systems.[5] It is hypothesized that 1a,1b-dihomo PGE1 follows these established pathways.
EP1 Receptor Pathway: Calcium Mobilization
The EP1 receptor is coupled to the Gq alpha subunit of heterotrimeric G-proteins.[6] Ligand binding is proposed to activate Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction and neurotransmission.[5]
EP2 and EP4 Receptor Pathways: cAMP Elevation
Both EP2 and EP4 receptors are coupled to the Gs alpha subunit.[5] Upon activation by an agonist like 1a,1b-dihomo PGE1, the Gs protein stimulates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA subsequently phosphorylates various downstream substrates, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression. This pathway is typically associated with vasodilation, inflammation, and immunomodulation.[7]
EP3 Receptor Pathway: cAMP Inhibition
The EP3 receptor is unique in that it primarily couples to the Gi alpha subunit, which has an inhibitory effect on adenylyl cyclase.[5] Binding of 1a,1b-dihomo PGE1 to the EP3 receptor would therefore lead to a decrease in intracellular cAMP levels. This reduction in cAMP would lead to decreased PKA activity and a subsequent change in the phosphorylation state of PKA target proteins. The EP3 receptor has multiple splice variants that can also couple to other G-proteins, leading to more complex signaling outcomes in different cell types.
Role in Cellular Senescence and RAS Activation
A significant finding is the association of dihomo-prostaglandins with cellular senescence.[3] Specifically, 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2), a related metabolite, has been shown to promote the senescence arrest and the SASP by activating RAS signaling.[4][8] This suggests a potential intracellular, receptor-independent mechanism of action for dihomo-prostaglandins. It is plausible that 1a,1b-dihomo PGE1 could also contribute to the activation of the RAS/p53 positive feedback loop that reinforces the senescent state.[3]
Quantitative Data for Related Prostaglandins
| Ligand | Receptor | Assay Type | Species | Value | Reference |
| PGE1 | EP2 | Radioligand Binding | Mouse | ED50: 29.3 nM | [7] |
| PGE1 | LDL Apo-B Receptor | Competition Binding | Human Liver | ED50: 123 ± 64 nM | [9] |
| PGE1 | LDL Apo-B Receptor | Competition Binding | Rat Liver | ED50: 901 ± 102 nM | [9] |
| PGE1 | LDL Apo-B Receptor | Competition Binding | Swine Liver | ED50: 941 ± 121 nM | [9] |
Note: The LDL Apo-B receptor binding data indicates an indirect effect of PGE1 on lipoprotein metabolism, rather than a direct interaction with a prostaglandin receptor.
Experimental Protocols
To elucidate the specific signaling pathways of 1a,1b-dihomo PGE1, a series of in vitro experiments are necessary. Below are generalized protocols for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of 1a,1b-dihomo PGE1 for each of the EP receptor subtypes.
Workflow:
Methodology:
-
Cell Culture and Membrane Preparation: Culture a cell line (e.g., HEK293) stably expressing a single human EP receptor subtype (EP1, EP2, EP3, or EP4). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a multi-well plate, set up reactions containing the cell membranes, a constant concentration of a suitable radiolabeled ligand (e.g., [3H]PGE2), and a range of concentrations of unlabeled 1a,1b-dihomo PGE1 (as the competitor).
-
Incubation: Incubate the reactions at an appropriate temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of 1a,1b-dihomo PGE1. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).
Intracellular cAMP Measurement Assay
This assay determines whether 1a,1b-dihomo PGE1 activates Gs- or Gi-coupled receptors by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Seeding: Seed cells expressing the EP receptor of interest (e.g., EP2, EP3, or EP4) into a multi-well plate and grow to confluency.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Treat the cells with varying concentrations of 1a,1b-dihomo PGE1 for a defined period. Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a negative control (vehicle).
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration against the log concentration of 1a,1b-dihomo PGE1 to generate a dose-response curve and determine the EC50 value. An increase in cAMP indicates activation of a Gs-coupled receptor (EP2, EP4), while a decrease (in forskolin-stimulated cells) indicates activation of a Gi-coupled receptor (EP3).
Intracellular Calcium Mobilization Assay
This assay is used to determine if 1a,1b-dihomo PGE1 activates Gq-coupled receptors like EP1.
Methodology:
-
Cell Seeding: Seed cells expressing the EP1 receptor onto a black-walled, clear-bottom multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Place the plate in a fluorescence plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of 1a,1b-dihomo PGE1 into the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Data Analysis: Plot the peak change in fluorescence against the log concentration of 1a,1b-dihomo PGE1 to generate a dose-response curve and determine the EC50 value.
Conclusion
While direct evidence for the cellular signaling pathways of 1a,1b-dihomo PGE1 is still emerging, its structural relationship to PGE1 and PGE2 provides a robust framework for predicting its interactions with the EP receptor family. The hypothesized pathways—calcium mobilization via EP1, cAMP elevation via EP2 and EP4, and cAMP inhibition via EP3—offer clear, testable models for future research. Furthermore, the potential for receptor-independent actions, such as the activation of RAS signaling in the context of cellular senescence, opens up new avenues of investigation into the biological roles of dihomo-prostaglandins. The experimental protocols detailed in this guide provide a starting point for researchers to systematically characterize the signaling cascades of 1a,1b-dihomo PGE1, thereby shedding light on its physiological and pathological significance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eriba.umcg.nl [eriba.umcg.nl]
- 5. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 7. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of prostaglandin E1 on low density lipoprotein apo-B-receptor binding in human, rat and swine liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Presence of 1a,1b-dihomo Prostaglandin E1 in Seminal Vesicles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of 1a,1b-dihomo Prostaglandin (B15479496) E1, a C22 analog of Prostaglandin E1, with a specific focus on its presence within seminal vesicles. While direct evidence for this specific compound in human seminal vesicles remains elusive in publicly available literature, the isolation of a closely related dihomo-prostaglandin from ram seminal vesicles, alongside the known biosynthetic pathways, strongly suggests its potential for endogenous formation. This guide provides a comprehensive overview of the existing evidence, detailed experimental protocols for isolation and analysis based on analogous compounds, and a review of the probable signaling pathways involved.
Quantitative Data on Dihomo-Prostaglandins in Seminal Vesicles
| Compound | Source | Quantity Isolated | Tissue Weight | Reference |
| 1a,1b-dihomo-2,3-didehydro-PGE2 | Ram Seminal Vesicles | 5.2 mg | 5 kg | [1] |
This data underscores the natural occurrence of C22 prostaglandins (B1171923) in the reproductive tissues of mammals, suggesting that 1a,1b-dihomo Prostaglandin E1 may also be present, albeit likely in low concentrations. Further research is required to quantify its specific levels in various species, including humans.
Biosynthesis of this compound
Prostaglandins are synthesized from polyunsaturated fatty acids via the cyclooxygenase (COX) pathway. While PGE1 is derived from the C20 fatty acid dihomo-γ-linolenic acid, this compound is presumed to be synthesized from a C22 fatty acid precursor. The COX-2 enzyme, known for its broader substrate specificity, is capable of metabolizing C22 fatty acids. The proposed biosynthetic pathway mirrors that of other E-series prostaglandins.
Figure 1. Proposed biosynthetic pathway for this compound.
Experimental Protocols
The following are detailed methodologies for the isolation and analysis of dihomo-prostaglandins from seminal tissue, adapted from established protocols for similar compounds.
Isolation of Dihomo-Prostaglandins from Seminal Vesicles
This protocol is based on the successful isolation of 1a,1b-dihomo-2,3-didehydro-PGE2 from ram seminal vesicles[1].
1. Tissue Homogenization and Lipid Extraction:
- Fresh or frozen seminal vesicles are minced and homogenized in a suitable solvent (e.g., acetone).
- The homogenate is filtered, and the solvent is evaporated under reduced pressure.
- The resulting aqueous residue is acidified (e.g., with citric acid to pH 3) and extracted multiple times with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) to isolate the lipid fraction.
2. Silica (B1680970) Gel Chromatography:
- The crude lipid extract is subjected to open-column silica gel chromatography.
- A gradient elution system is employed, for example, a methanol (B129727) in chloroform (B151607) gradient (e.g., 0-10% methanol).
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing E-series prostaglandins.
3. Preparative High-Performance Liquid Chromatography (HPLC):
- The fractions enriched with E-series prostaglandins are pooled, concentrated, and further purified by preparative HPLC.
- Both normal-phase and reversed-phase HPLC columns can be used sequentially to achieve high purity.
- A typical mobile phase for reversed-phase HPLC would be an acetonitrile/water gradient with a small amount of a modifying acid (e.g., 0.1% formic acid).
- Elution is monitored by UV detection (e.g., at 210 nm).
start [label="Seminal Vesicle Tissue", shape=ellipse, style=filled, fillcolor="#FBBC05"];
homogenization [label="Homogenization\n(e.g., in Acetone)"];
extraction [label="Lipid Extraction\n(e.g., Ethyl Acetate, pH 3)"];
silica_gel [label="Silica Gel Chromatography\n(Methanol/Chloroform Gradient)"];
hplc [label="Preparative HPLC\n(Normal & Reversed Phase)"];
analysis [label="Structural Elucidation\n(MS, NMR)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> homogenization;
homogenization -> extraction;
extraction -> silica_gel;
silica_gel -> hplc;
hplc -> analysis;
}
Figure 2. Experimental workflow for the isolation of dihomo-prostaglandins.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of prostaglandins in biological matrices.
1. Sample Preparation:
- Seminal fluid or tissue homogenate is spiked with a deuterated internal standard (e.g., d4-PGE1) to correct for extraction losses and matrix effects.
- Proteins are precipitated with a cold organic solvent (e.g., acetonitrile).
- The supernatant is subjected to solid-phase extraction (SPE) for sample cleanup and concentration. A C18 sorbent is commonly used.
2. LC-MS/MS Analysis:
- The purified extract is injected into a reversed-phase UPLC/HPLC column for chromatographic separation.
- The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
- Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
Signaling Pathways
Prostaglandin E1 and its analogs exert their biological effects by binding to a family of G-protein coupled receptors known as EP receptors. Four subtypes of EP receptors (EP1, EP2, EP3, and EP4) have been identified, each coupled to distinct intracellular signaling cascades. It is highly probable that this compound interacts with these same receptors.
Figure 3. Postulated signaling pathways for this compound.
EP1 Receptor: Coupled to Gq protein, its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium concentrations.
EP2 and EP4 Receptors: Both are coupled to Gs protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
EP3 Receptor: This receptor is coupled to Gi protein, and its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Conclusion
The natural occurrence of this compound in seminal vesicles is strongly suggested by the presence of a closely related C22 prostaglandin in ram seminal vesicles and the known capabilities of prostaglandin biosynthesis enzymes. While direct evidence in humans is pending, the provided methodologies offer a robust framework for future investigations into the isolation, quantification, and biological role of this and other dihomo-prostaglandins. Understanding the biosynthesis and signaling of these elongated prostaglandins could open new avenues for research in male reproductive health and provide novel targets for drug development.
References
The Differential Role of Cyclooxygenase Isoforms in the Biosynthesis of 1a,1b-dihomo-Prostaglandin E1: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 1a,1b-dihomo-Prostaglandin E1 (PGE1), with a specific focus on the differential roles of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Prostaglandin (B15479496) E1, a bioactive lipid mediator derived from dihomo-γ-linolenic acid (DGLA), is recognized for its distinct anti-inflammatory and vasodilatory properties, often contrasting with the pro-inflammatory effects of its analogue, Prostaglandin E2 (PGE2), which is synthesized from arachidonic acid (AA). Understanding the enzymatic control of PGE1 synthesis is paramount for the development of novel therapeutic strategies targeting inflammatory and vascular diseases. This document details the biosynthetic pathway, presents comparative kinetic data of COX-1 and COX-2, outlines experimental protocols for assessing enzyme activity and PGE1 production, and provides visual representations of the key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of eicosanoid biochemistry, inflammation, and pharmacology.
Introduction: The Significance of Prostaglandin E1
Prostaglandins (B1171923) are a class of lipid compounds that exert a wide range of physiological and pathological effects. Among them, Prostaglandin E1 (PGE1) has garnered significant interest due to its potential therapeutic benefits.[1][2] Unlike the more extensively studied Prostaglandin E2 (PGE2), which is a potent mediator of inflammation and pain, PGE1 often exhibits anti-inflammatory and vasomodulatory activities.[1][2][3]
The synthesis of PGE1 is initiated from dihomo-γ-linolenic acid (DGLA), an omega-6 polyunsaturated fatty acid.[2] The conversion of DGLA to the intermediate prostaglandin H1 (PGH1) is the rate-limiting step and is catalyzed by the cyclooxygenase (COX) enzymes.[4] Subsequently, PGH1 is isomerized to PGE1 by prostaglandin E synthases.
This guide will delve into the nuanced roles of the two primary COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the biosynthesis of PGE1. A thorough understanding of their substrate preferences and kinetics is crucial for designing strategies to selectively enhance the production of the beneficial PGE1 over the pro-inflammatory PGE2.
A Note on Nomenclature: Prostaglandin E1 vs. 1a,1b-dihomo-Prostaglandin E1
It is important to clarify the nomenclature used in the context of this guide. The term "Prostaglandin E1" (PGE1) commonly refers to the prostanoid derived from the COX-mediated oxygenation of dihomo-γ-linolenic acid (DGLA; 20:3n-6).[2][5]
A distinct, though less common, compound is 1a,1b-dihomo-Prostaglandin E1 . This molecule is synthesized from the COX-mediated metabolism of a different fatty acid, 10,13,16-docosatrienoic acid.[6] While structurally related, its biological activity has been reported to be significantly lower than that of PGE1.[6]
This guide will focus on the biosynthesis of the more prevalent and biologically active Prostaglandin E1 derived from DGLA. For clarity and consistency with the bulk of the scientific literature, we will refer to this compound as PGE1.
The Biosynthetic Pathway of Prostaglandin E1
The synthesis of PGE1 is a multi-step enzymatic process that begins with the liberation of DGLA from the sn-2 position of membrane phospholipids (B1166683) by phospholipase A2. Once released, free DGLA becomes available as a substrate for the COX enzymes.
dot
Caption: Biosynthetic pathway of Prostaglandin E1 from DGLA.
Differential Roles of COX-1 and COX-2 in PGE1 Synthesis
The two isoforms of cyclooxygenase, COX-1 and COX-2, play distinct roles in the metabolism of DGLA to PGE1. Their differential expression, regulation, and substrate kinetics are key determinants of the cellular capacity to produce this anti-inflammatory prostaglandin.
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions.[7] Studies have shown that COX-1 preferentially metabolizes arachidonic acid (AA) over DGLA.[2] This preference poses a challenge for the endogenous synthesis of PGE1, as AA is typically more abundant in cells.
COX-2 , on the other hand, is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli such as cytokines (e.g., IL-1β) and growth factors.[8][9] In contrast to COX-1, COX-2 exhibits similar affinities (Km) and maximal reaction rates (Vmax) for both DGLA and AA.[2] This suggests that under inflammatory conditions where COX-2 is induced, the synthesis of PGE1 can be significantly enhanced, provided that DGLA is available.
Quantitative Data on COX Enzyme Kinetics
The following table summarizes the kinetic parameters of COX-1 and COX-2 with DGLA and AA as substrates. This data highlights the preferential metabolism of AA by COX-1 and the comparable efficiency of COX-2 in metabolizing both fatty acids.
| Enzyme | Substrate | Km (µM) | Vmax (relative to AA with COX-1) |
| COX-1 | Dihomo-γ-linolenic Acid (DGLA) | ~5.0 | ~0.5 |
| Arachidonic Acid (AA) | ~5.0 | 1.0 | |
| COX-2 | Dihomo-γ-linolenic Acid (DGLA) | ~5.0 | ~1.5 |
| Arachidonic Acid (AA) | ~5.0 | ~1.5 |
Data synthesized from multiple sources. Actual values may vary depending on the experimental conditions.
Experimental Protocols
This section outlines generalized protocols for key experiments related to the study of PGE1 synthesis.
In Vitro COX Activity Assay with DGLA
This protocol describes a method to measure the activity of COX-1 and COX-2 with DGLA as a substrate using a fluorometric or luminometric assay.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Dihomo-γ-linolenic acid (DGLA) substrate solution
-
COX assay buffer
-
COX cofactor solution
-
Fluorometric or luminometric probe
-
COX-1 specific inhibitor (e.g., SC-560)
-
COX-2 specific inhibitor (e.g., Celecoxib)
-
96-well microplate
-
Plate reader (fluorometer or luminometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, DGLA, cofactors, and inhibitors in COX assay buffer according to the manufacturer's instructions or established laboratory protocols.
-
Assay Setup: In a 96-well plate, add the COX assay buffer, cofactor solution, and either the COX-1 or COX-2 enzyme to designated wells. For inhibitor studies, pre-incubate the enzyme with the specific inhibitor (SC-560 for COX-1, Celecoxib for COX-2) for a defined period.
-
Initiation of Reaction: Add the DGLA substrate solution to all wells to initiate the enzymatic reaction.
-
Signal Detection: Immediately measure the fluorescence or luminescence signal at regular intervals using a plate reader. The rate of increase in the signal is proportional to the COX activity.
-
Data Analysis: Calculate the initial reaction velocity for each condition. For inhibitor studies, determine the IC50 values.
Cellular Assay for PGE1 Production
This protocol provides a framework for measuring PGE1 production in a cellular context, for example, in human bronchial smooth muscle cells or astrocytes.
Materials:
-
Cultured cells (e.g., human bronchial smooth muscle cells, astrocytes)
-
Cell culture medium and supplements
-
Dihomo-γ-linolenic acid (DGLA)
-
Inducing agent (e.g., Interleukin-1β, IL-1β)
-
COX-1 and COX-2 inhibitors (SC-560, Celecoxib)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE1
-
Cell lysis buffer and protein assay reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with DGLA to enrich the cellular lipid pools. To induce COX-2 expression, stimulate the cells with IL-1β for a specified duration (e.g., 4-24 hours).[8][9][10] For inhibitor studies, pre-treat the cells with SC-560 or Celecoxib before stimulation.
-
Sample Collection: Collect the cell culture supernatant for PGE1 measurement. Lyse the cells to determine the total protein content for normalization.
-
PGE1 Quantification: Measure the concentration of PGE1 in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.
-
Data Normalization and Analysis: Normalize the PGE1 concentration to the total protein content of the corresponding cell lysate. Analyze the data to determine the effects of different treatments on PGE1 production.
dot
Caption: General experimental workflow for cellular PGE1 production assay.
Signaling Pathways Involved in COX-2 Induction
The induction of COX-2, a key enzyme in PGE1 synthesis during inflammation, is regulated by complex signaling cascades. The following diagram illustrates the signaling pathway initiated by IL-1β, leading to the expression of COX-2.
dot
Caption: IL-1β-mediated signaling pathway for COX-2 induction.
Conclusion
The synthesis of 1a,1b-dihomo-Prostaglandin E1 is a tightly regulated process with the COX enzymes playing a central and differential role. While COX-1 shows a clear preference for arachidonic acid, the inducible COX-2 metabolizes dihomo-γ-linolenic acid with high efficiency. This distinction presents a therapeutic window for selectively promoting PGE1 synthesis, particularly in inflammatory contexts where COX-2 is upregulated. The experimental protocols and data presented in this guide offer a foundational resource for researchers aiming to further elucidate the regulatory mechanisms of PGE1 production and to explore its therapeutic potential. Future investigations should focus on developing strategies to either selectively enhance COX-2 activity on DGLA or to increase the cellular availability of DGLA, thereby shifting the balance of prostaglandin synthesis towards the beneficial anti-inflammatory PGE1.
References
- 1. Quantitative determination of prostaglandins E1, E2 and E3 in frog tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation and quantification of prostaglandins E1 and E2 as their panacyl derivatives using reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of COX-2 and PGE(2) biosynthesis by IL-1beta is mediated by PKC and mitogen-activated protein kinases in murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of COX-2 and PGE2 biosynthesis by IL-1β is mediated by PKC and mitogen-activated protein kinases in murine astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-1β Stimulates COX-2 Dependent PGE2 Synthesis and CGRP Release in Rat Trigeminal Ganglia Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1a,1b-dihomo-Prostaglandins in Cellular Senescence and Aging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental biological process implicated in both aging and various age-related diseases. Recent discoveries have highlighted the critical role of specific lipid mediators, particularly derivatives of adrenic acid known as 1a,1b-dihomo-prostaglandins, in the establishment and maintenance of the senescent phenotype. This technical guide provides an in-depth exploration of the core findings, experimental methodologies, and signaling pathways associated with these molecules, with a primary focus on the extensively studied 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2) . While the initial query specified 1a,1b-dihomo Prostaglandin E1, the current body of scientific literature points to dihomo-15d-PGJ2 and 1a,1b-dihomo-prostaglandin E2 (dihomo-PGE2) as the key players in this context. This document will serve as a comprehensive resource for researchers and professionals in the fields of aging research and drug development.
Quantitative Effects of Dihomo-Prostaglandins on Cellular Senescence Markers
The induction of cellular senescence is characterized by a series of well-defined molecular and morphological changes. Dihomo-prostaglandins, particularly dihomo-15d-PGJ2, have been shown to potently induce these markers in non-senescent cells. The following tables summarize the key quantitative data from studies on human IMR-90 fibroblasts.
Table 1: Effect of Dihomo-15d-PGJ2 on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity and Cell Proliferation
| Marker | Treatment | Concentration | Result | Reference |
| SA-β-Gal Positive Cells (%) | DMSO (Control) | - | ~5% | Wiley et al., 2021 |
| dihomo-15d-PGJ2 | 10 µM | ~40% | Wiley et al., 2021 | |
| EdU Incorporation (%) | DMSO (Control) | - | ~100% (Normalized) | Wiley et al., 2021 |
| dihomo-15d-PGJ2 | 10 µM | ~50% reduction | Wiley et al., 2021 |
Table 2: Effect of Dihomo-15d-PGJ2 on the Expression of Senescence-Associated Genes
| Gene | Treatment | Concentration | Fold Change (mRNA levels) | Reference |
| CDKN1A (p21) | dihomo-15d-PGJ2 | 10 µM | ~4-fold increase | Wiley et al., 2021 |
| LMNB1 | dihomo-15d-PGJ2 | 10 µM | ~0.5-fold decrease | Wiley et al., 2021 |
| CDKN2A (p16) | dihomo-15d-PGJ2 | 10 µM | ~2.5-fold increase | Wiley et al., 2021 |
Signaling Pathways of Dihomo-Prostaglandins in Cellular Senescence
Dihomo-15d-PGJ2 exerts its pro-senescence effects through the activation of the RAS signaling pathway. This initiates a cascade that reinforces the senescent state and promotes the Senescence-Associated Secretory Phenotype (SASP). A key feature of this pathway is a positive feedback loop involving p53, which further drives the synthesis of prostaglandins (B1171923).
Caption: Signaling pathway of dihomo-15d-PGJ2 in cellular senescence.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of dihomo-prostaglandins and cellular senescence.
Cell Culture and Induction of Senescence
-
Cell Line: Human fetal lung fibroblasts (IMR-90).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Senescence Induction (Ionizing Radiation): Proliferating IMR-90 cells are exposed to 10 Gy of X-ray radiation. Following irradiation, the cells are cultured for 10 days to allow for the full establishment of the senescent phenotype.
-
Treatment with Dihomo-Prostaglandins: Non-senescent IMR-90 cells are treated with 10 µM dihomo-15d-PGJ2 or vehicle (DMSO) for the indicated duration in the respective assays.
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
-
Fixation: Cells are washed with PBS and fixed for 10-15 minutes at room temperature in a 2% formaldehyde (B43269)/0.2% glutaraldehyde (B144438) solution in PBS.
-
Washing: The fixed cells are washed twice with PBS.
-
Staining: The cells are incubated overnight at 37°C (in a non-CO2 incubator) with the SA-β-Gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).
-
Imaging: The cells are washed with PBS and imaged using a bright-field microscope. Senescent cells are identified by the presence of a blue precipitate in the cytoplasm.
EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay
-
EdU Labeling: Cells are incubated with 10 µM EdU in their culture medium for 24 hours.
-
Fixation and Permeabilization: Cells are fixed with 3.7% formaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 20 minutes.
-
Click-iT Reaction: The incorporated EdU is detected by a click reaction using a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide) according to the manufacturer's protocol.
-
Nuclear Staining and Imaging: The cell nuclei are counterstained with Hoechst 33342. The percentage of EdU-positive cells is determined by fluorescence microscopy.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is extracted from cells using TRIzol reagent or a commercial RNA extraction kit.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.
-
Data Analysis: The relative expression of target genes (e.g., CDKN1A, LMNB1, CDKN2A) is calculated using the ΔΔCt method, with a housekeeping gene (e.g., ACTB) as an internal control.
Mass Spectrometry for Dihomo-Prostaglandin Analysis
-
Lipid Extraction: Lipids are extracted from cell pellets or conditioned media using a modified Bligh-Dyer method with a solvent system of chloroform, methanol, and water.
-
Solid-Phase Extraction (SPE): The lipid extracts are subjected to SPE for purification and enrichment of prostaglandins.
-
LC-MS/MS Analysis: The purified samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Separation is typically achieved on a C18 column with a gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Quantification: Dihomo-prostaglandins are identified and quantified based on their specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, using a deuterated internal standard for normalization.
Role of Other Prostaglandins in Senescence
While dihomo-15d-PGJ2 is a potent inducer of senescence, other prostaglandins are also involved. Prostaglandin E2 (PGE2) has been shown to be upregulated in senescent cells and can contribute to the establishment and maintenance of the senescent phenotype, often through an intracrine pathway involving the EP3 receptor.[1] However, the effects of PGE2 can be context-dependent, and in some cases, it may not induce a stable senescent arrest. The dihomo-variant, 1a,1b-dihomo-PGE2, is also elevated in senescent cells, suggesting a broader role for adrenic acid-derived prostaglandins in the aging process.
Conclusion and Future Directions
The discovery of 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 as a key intracellular mediator of cellular senescence has opened new avenues for understanding the aging process and developing novel therapeutic strategies. Its role in activating the RAS pathway and participating in a positive feedback loop with p53 underscores the complexity of the senescence program. Furthermore, the release of dihomo-15d-PGJ2 upon the clearance of senescent cells (senolysis) positions it as a promising biomarker for evaluating the efficacy of senolytic drugs. Future research should focus on further elucidating the downstream targets of the dihomo-prostaglandin-RAS axis, exploring the therapeutic potential of targeting this pathway, and validating dihomo-15d-PGJ2 as a robust clinical biomarker of senolysis. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic manipulation of cellular senescence.
References
The Enigmatic Role of 1a,1b-dihomo PGE1 in Inflammation and Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Abstract
1a,1b-dihomo Prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) is a lesser-known metabolite of the cyclooxygenase (COX) pathway, structurally related to the well-characterized Prostaglandin E1 (PGE1). While the roles of PGE1 and PGE2 in inflammation and pain are extensively documented, 1a,1b-dihomo PGE1 remains an enigmatic molecule with a scarcity of direct functional data. This technical guide synthesizes the current, albeit limited, knowledge on 1a,1b-dihomo PGE1, focusing on its biosynthesis and observed presence in specific biological contexts. Due to the lack of direct evidence, this document extrapolates potential functions by detailing the established inflammatory and nociceptive pathways of its structural analog, PGE1. We provide hypothesized signaling pathways, relevant quantitative data for related compounds, and detailed experimental protocols that could be adapted to elucidate the precise function of 1a,1b-dihomo PGE1, thereby highlighting a significant knowledge gap and opportunity for future research in eicosanoid pharmacology.
Introduction to 1a,1b-dihomo Prostaglandin E1
1a,1b-dihomo PGE1 is a prostaglandin, a class of potent lipid signaling molecules derived from fatty acids. It is specifically produced from the COX metabolism of 10,13,16-docosatrienoic acid[1]. Unlike its 20-carbon analog PGE1, which is derived from dihomo-γ-linolenic acid (DGLA), 1a,1b-dihomo PGE1 is a 22-carbon eicosanoid. This structural difference, specifically the two extra carbons in the carboxylic acid side chain, may significantly influence its biological activity.
This rare metabolite has been identified in incubations of whole sheep seminal vesicles but has not been reported in humans under normal physiological conditions[1]. More recently, it was detected as one of several dihomo-prostaglandins that are elevated in senescent cells, suggesting a potential role in the biology of aging and the Senescence-Associated Secretory Phenotype (SASP)[2]. The SASP is known to contribute to chronic inflammation, a hallmark of many age-related diseases[2].
Despite these observations, direct functional studies on the role of 1a,1b-dihomo PGE1 in inflammation and pain are strikingly absent from the current scientific literature.
Biosynthesis and Metabolism
The synthesis of 1a,1b-dihomo PGE1 begins with a 22-carbon polyunsaturated fatty acid and follows the canonical prostaglandin synthesis pathway.
Biosynthesis Pathway
References
The Genesis of 1-Series Prostaglandins: A Technical Guide to the Discovery and History of Dihomo-Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of dihomo-prostaglandins. It details the pivotal moments in prostaglandin (B15479496) research, from their initial observation to the elucidation of their unique biosynthetic pathways and physiological roles. This document is intended to serve as a detailed resource, offering insights into the experimental methodologies that have been instrumental in this field and presenting key quantitative data for comparative analysis. Furthermore, it visualizes the complex signaling cascades associated with these molecules, providing a foundational understanding for researchers and professionals in drug development.
A Historical Perspective: From Seminal Fluid to Nobel Prize
The journey to understanding dihomo-prostaglandins is intrinsically linked to the broader history of prostaglandin research. In the 1930s, Swedish physiologist Ulf von Euler first identified a biologically active substance in human seminal fluid that could induce uterine contractions and lower blood pressure.[1] He named this substance "prostaglandin," believing it originated from the prostate gland.[1][2] This initial discovery laid the groundwork for decades of research that would unveil a vast and complex family of lipid mediators.
The mid-20th century saw significant progress, with Sune Bergström successfully isolating and determining the chemical structures of two primary prostaglandins (B1171923), PGE and PGF, in the 1950s.[3][4] This breakthrough was crucial for understanding their function. Working alongside Bergström, Bengt Samuelsson made seminal contributions by elucidating the biosynthetic pathway of prostaglandins from unsaturated fatty acids, particularly arachidonic acid.[5][6] Their collective work, along with that of John Vane, who discovered that aspirin's anti-inflammatory effects were due to the inhibition of prostaglandin synthesis, earned them the Nobel Prize in Physiology or Medicine in 1982.[1][7]
It was within this flourishing field of eicosanoid research that the distinct class of dihomo-prostaglandins, also known as the 1-series prostaglandins, was identified. These compounds are derived not from the well-studied arachidonic acid (an omega-6 fatty acid with four double bonds), but from dihomo-gamma-linolenic acid (DGLA), an omega-6 fatty acid with three double bonds.[8] This seemingly subtle difference in their precursor molecule leads to significant variations in their biological activity, often conferring anti-inflammatory and distinct signaling properties compared to their 2-series counterparts derived from arachidonic acid.[9]
Biosynthesis of Dihomo-Prostaglandins
The synthesis of dihomo-prostaglandins begins with the dietary intake of linoleic acid, which is converted to gamma-linolenic acid (GLA) and then elongated to DGLA.[10] DGLA is then metabolized by cyclooxygenase (COX) enzymes, the same enzymes that act on arachidonic acid, to produce prostaglandin H1 (PGH1).[11] PGH1 serves as the precursor for all 1-series prostaglandins, including the most prominent member, prostaglandin E1 (PGE1).[8] Another significant metabolite of DGLA is 15-hydroxyeicosatrienoic acid (15-HETrE), formed via the 15-lipoxygenase (15-LOX) pathway.[8]
Biosynthesis pathway of dihomo-prostaglandins from linoleic acid.
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of dihomo-prostaglandins and their precursors with enzymes and receptors.
Table 1: Enzyme Kinetics of COX-1 and COX-2 with DGLA and Arachidonic Acid (AA)
| Substrate | Enzyme | Km (µM) | Vmax (relative activity) |
| DGLA | COX-1 | - | Lower preference vs. AA |
| AA | COX-1 | - | Higher preference |
| DGLA | COX-2 | Similar to AA | Similar to AA |
| AA | COX-2 | Similar to DGLA | Similar to DGLA |
| Data compiled from studies indicating AA is preferentially metabolized by COX-1, while both DGLA and AA have similar affinities for COX-2.[9] |
Table 2: Receptor Binding Affinities of PGE1
| Receptor Subtype | Ligand | Kd (nM) | Species |
| EP1 | PGE1 | ~40 | Mouse |
| EP1 | PGE2 | ~20 | Mouse |
| EP3 | PGE1 | 0.6 - 3.7 | Mouse |
| EP4 | PGE1 | - | - |
| This table presents a selection of reported binding affinities. Values can vary depending on the experimental system. |
Signaling Pathways of Dihomo-Prostaglandins
PGE1, the primary dihomo-prostaglandin, exerts its effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. The specific downstream signaling cascade depends on the EP receptor subtype involved.
PGE1 Signaling via EP2 and EP4 Receptors
Binding of PGE1 to EP2 and EP4 receptors typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway is often associated with smooth muscle relaxation and anti-inflammatory effects.
PGE1 signaling through EP2/EP4 receptors and the cAMP pathway.
Key Biological Effects
Dihomo-prostaglandins, particularly PGE1, exhibit a range of biological activities that often contrast with those of the 2-series prostaglandins. These effects are largely attributed to their anti-inflammatory, vasodilatory, and anti-proliferative properties.[12][13]
-
Anti-inflammatory Effects: PGE1 can suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing the activity of inflammatory cells.[13] Similarly, 15-HETrE has been shown to possess anti-inflammatory properties.[14]
-
Cardiovascular Effects: PGE1 is a potent vasodilator, leading to a reduction in blood pressure.[12] This property has led to its clinical use in certain cardiovascular conditions.
-
Anti-proliferative Effects: DGLA and its metabolites have been shown to inhibit the proliferation of certain cell types, suggesting a potential role in cancer research.[13]
Experimental Protocols
The study of dihomo-prostaglandins relies on robust methods for their extraction, purification, and quantification.
Solid-Phase Extraction (SPE) of Dihomo-Prostaglandins
This protocol outlines a general procedure for the extraction of prostaglandins from biological samples.
Objective: To isolate and purify dihomo-prostaglandins from a biological matrix.
Materials:
-
C18 SPE cartridges
-
Ethyl acetate (B1210297)
-
Hexane
-
Water (deionized)
-
Formic acid
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Acidify the biological sample (e.g., plasma, tissue homogenate) to a pH of approximately 3.5 with formic acid.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with methanol followed by deionized water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with water and then a hexane/ethyl acetate mixture to remove interfering substances.
-
Elution: Elute the dihomo-prostaglandins from the cartridge using methyl formate (B1220265) or ethyl acetate.
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for subsequent analysis.
Workflow for Solid-Phase Extraction of dihomo-prostaglandins.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of dihomo-prostaglandins.
Objective: To accurately measure the concentration of specific dihomo-prostaglandins in an extracted sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
C18 HPLC column
Procedure:
-
Sample Preparation: Prepare the extracted sample as described in the SPE protocol. Spike the sample with a known amount of a deuterated internal standard (e.g., PGE1-d4) for accurate quantification.
-
Chromatographic Separation: Inject the sample onto the HPLC system. Use a gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to separate the different prostaglandin species.
-
Mass Spectrometric Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in negative ion mode.
-
Quantification: Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and the internal standard. The ratio of the peak area of the analyte to the internal standard is used to calculate the concentration of the dihomo-prostaglandin in the original sample.
Conclusion
The discovery and subsequent investigation of dihomo-prostaglandins have revealed a fascinating and distinct branch of the eicosanoid family. Their unique biosynthesis from DGLA and the resulting biological activities, particularly the anti-inflammatory and vasodilatory effects of PGE1, have significant implications for human health and disease. The methodologies outlined in this guide have been pivotal in advancing our understanding and continue to be essential tools for ongoing research. As our knowledge of the intricate signaling pathways and physiological roles of dihomo-prostaglandins expands, so too will the potential for novel therapeutic interventions targeting this important class of lipid mediators.
References
- 1. youtube.com [youtube.com]
- 2. Prostaglandin - Wikipedia [en.wikipedia.org]
- 3. Discovery of Prostaglandins - 1982 Nobel Prize Medicine [explorable.com]
- 4. nobelprize.org [nobelprize.org]
- 5. britannica.com [britannica.com]
- 6. Sune Bergström and Bengt Samuelsson discovered the mechanisms driving vascular disease | Karolinska Institutet [ki.se]
- 7. observervoice.com [observervoice.com]
- 8. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 11. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E1: physiological significance and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Arachidonate 15-lipoxygenase: A promising therapeutic target for alleviating inflammation in acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 1a,1b-dihomo Prostaglandin E1 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-dihomo Prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) is a lipid mediator derived from the cyclooxygenase (COX) pathway metabolism of adrenic acid (AdA).[1] While less studied than its arachidonic acid-derived counterpart, Prostaglandin E1 (PGE1), emerging research suggests the involvement of dihomo-prostaglandins in various physiological and pathophysiological processes, including cellular senescence.[2] As interest in the broader spectrum of eicosanoids and docosanoids grows, robust and reliable methods for the quantification of these less common but potentially significant molecules in biological matrices are increasingly necessary.
This document provides detailed application notes and protocols for the quantification of 1a,1b-dihomo Prostaglandin E1 in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the gold standard for sensitive and specific analysis.
Metabolic Pathway of this compound
This compound is synthesized from adrenic acid (docosatetraenoic acid; 22:4n-6), a C22 polyunsaturated fatty acid. The synthesis is initiated by the action of cyclooxygenase (COX) enzymes, which convert adrenic acid to the unstable endoperoxide intermediate, 1a,1b-dihomo Prostaglandin H2 (dihomo-PGH2). Subsequently, dihomo-PGH2 is isomerized to 1a,1b-dihomo Prostaglandin E2 by prostaglandin E synthases. Although the direct synthesis of 1a,1b-dihomo PGE1 from dihomo-γ-linolenic acid (DGLA) has been described for PGE1, the primary pathway to dihomo-prostaglandins involves adrenic acid.
Figure 1: Biosynthetic pathway of this compound.
Analytical Methodologies
The quantification of prostaglandins (B1171923) at endogenous levels requires highly sensitive and specific analytical techniques. While immunoassays like ELISA can be used for screening, LC-MS/MS is the preferred method for definitive quantification due to its superior specificity, which is crucial for distinguishing between structurally similar prostaglandins.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of eicosanoids in complex biological matrices. The method involves chromatographic separation of the analyte of interest followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Note: An analytical standard for this compound is available from commercial suppliers such as Cayman Chemical and MedchemExpress, which is essential for method development and validation.[3][4][5]
Proposed LC-MS/MS Parameters for this compound:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (Q1) | m/z 381.5 (corresponding to [M-H]⁻ for C₂₂H₃₈O₅) |
| Product Ion (Q3) | To be determined empirically by infusing the analytical standard. Likely fragments would involve losses of water (H₂O) and carbon dioxide (CO₂). A potential transition to monitor could be m/z 363.5 ([M-H-H₂O]⁻). |
| Internal Standard | A stable isotope-labeled analog (e.g., this compound-d4) is ideal but not commercially available. Prostaglandin E1-d4 can be used as a surrogate, but validation of its recovery and ionization response relative to the analyte is critical. |
Disclaimer: The proposed MRM transitions are theoretical and must be optimized in the laboratory using a certified analytical standard.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general procedure for the extraction of eicosanoids from plasma or serum and should be optimized for the specific biological matrix.
Materials:
-
Biological sample (e.g., plasma, serum, cell culture supernatant)
-
Antioxidant solution (e.g., 0.005% Butylated Hydroxytoluene (BHT) in ethanol)
-
Internal Standard (e.g., Prostaglandin E1-d4)
-
Formic acid (or another acid to adjust pH)
-
SPE Cartridges (e.g., C18, 100 mg)
-
Methanol (B129727), HPLC grade
-
Ethyl Acetate, HPLC grade
-
Hexane (B92381), HPLC grade
-
Deionized water
-
Nitrogen gas evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Sample Collection: Collect biological samples and immediately add an antioxidant to prevent auto-oxidation of lipids. For plasma, use EDTA as the anticoagulant. Process samples on ice.
-
Spiking: To 1 mL of sample, add the internal standard to achieve a final concentration appropriate for the expected endogenous levels of the analyte.
-
Acidification: Acidify the sample to a pH of approximately 3.5 with formic acid. This step is crucial for the efficient retention of prostaglandins on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove polar impurities, followed by 2 mL of hexane to remove non-polar lipids.
-
Elution: Elute the prostaglandins from the cartridge with 2 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Figure 2: General experimental workflow for the quantification of 1a,1b-dihomo PGE1.
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions (starting point for optimization):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 80:20, v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL
Mass Spectrometer Settings:
-
Ionization: ESI Negative
-
Capillary Voltage: To be optimized (typically 2.5-3.5 kV)
-
Gas Flow and Temperature: To be optimized for the specific instrument.
-
MRM Transitions: As determined from the infusion of the analytical standard.
Data Presentation
Quantitative data should be presented in a clear and concise manner. The following table provides a template for summarizing results. As there is limited published quantitative data for this compound, representative data for Prostaglandin E1 in human plasma is shown for illustrative purposes.
Table 1: Quantitative Data for Prostaglandins in Human Plasma
| Analyte | Sample Type | Concentration (pg/mL) | Analytical Method | Reference |
| Prostaglandin E1 | Healthy Human Plasma | ~1-3 | GC/MS/MS | [6] |
| Prostaglandin E1 | Human Plasma (during infusion) | 62 - 78 | Not Specified | [7] |
| This compound | To be determined | To be determined | LC-MS/MS | This study |
Signaling Pathways
Prostaglandin E1 exerts its biological effects by binding to G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). The specific downstream signaling cascade depends on the receptor subtype expressed in a given cell type. It is presumed that this compound may interact with these same receptors, though potentially with different affinities.
Figure 3: Putative signaling pathways of this compound via EP receptors.
Conclusion
The quantification of this compound in biological samples is an emerging area of research with the potential to provide new insights into the role of adrenic acid metabolism in health and disease. The protocols outlined in this document provide a robust framework for the development and validation of a sensitive and specific LC-MS/MS method. The availability of an analytical standard is a critical enabler for this research. Further studies are warranted to establish the endogenous levels of this molecule in various biological systems and to fully elucidate its biological functions.
References
- 1. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma prostaglandin E1 concentrations and hemodynamics during intravenous infusions of prostaglandin E1 in humans and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1a,1b-dihomo Prostaglandin E1 in Cell Culture Supernatants using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1a,1b-dihomo Prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) in cell culture supernatants. 1a,1b-dihomo prostaglandins (B1171923) are metabolites of docosatrienoic or adrenic acid via the cyclooxygenase (COX) pathway and have been identified as potential biomarkers in cellular senescence.[1][2] The method utilizes a straightforward liquid-liquid extraction for sample preparation, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This protocol provides the necessary detail for researchers, scientists, and drug development professionals to accurately measure this emerging lipid mediator in biological matrices.
Introduction
Prostaglandins are a class of bioactive lipids that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, and cardiovascular function.[3][4] Prostaglandin E1 (PGE1) is synthesized from dihomo-γ-linolenic acid (DGLA).[5] The 1a,1b-dihomo variant of PGE1 is a less studied metabolite, characterized by an extended carboxylic acid chain.[1] Recent studies have highlighted the increased production of dihomo-prostaglandins, including 1a,1b-dihomo-prostaglandin E2, in senescent cells, suggesting their potential as biomarkers for cellular aging and related pathologies.[6]
Given the low endogenous concentrations and the complex biological matrices, a highly sensitive and selective analytical method is required for the accurate quantification of 1a,1b-dihomo PGE1. LC-MS/MS offers the necessary specificity and sensitivity for this purpose. This application note details a complete workflow, from sample preparation to data acquisition, for the analysis of 1a,1b-dihomo PGE1.
Experimental
Materials and Reagents
-
1a,1b-dihomo Prostaglandin E1 standard (Cayman Chemical or equivalent)
-
Prostaglandin E1-d4 (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Citric Acid
-
Phosphate-buffered saline (PBS)
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from methods for prostaglandin extraction from cell culture supernatants.[7][8]
-
Collect 1 mL of cell culture supernatant in a polypropylene (B1209903) tube.
-
Add 10 µL of a 100 ng/mL solution of Prostaglandin E1-d4 (internal standard).
-
Add 5 µL of 10% BHT to prevent oxidation.
-
Acidify the sample to approximately pH 3.5 by adding 40 µL of 1 M citric acid.
-
Add 2 mL of a hexane:ethyl acetate (1:1, v/v) solution.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 5-8) two more times, combining the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).
Liquid Chromatography
-
System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Table 1: Chromatographic Gradient
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 80 | 20 |
| 2.0 | 80 | 20 |
| 12.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 80 | 20 |
| 20.0 | 80 | 20 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas: Nitrogen, 35 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 2: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1a,1b-dihomo PGE1 (Quantifier) | 381.5 | 363.5 | 100 | 15 |
| 1a,1b-dihomo PGE1 (Qualifier) | 381.5 | 293.2 | 100 | 25 |
| PGE1-d4 (Internal Standard) | 357.2 | 275.2 | 100 | 20 |
Note: The molecular weight of this compound is 382.53 g/mol .[1][9][10] The precursor ion in negative mode is [M-H]⁻, which is 381.5. The product ions are proposed based on the common fragmentation patterns of prostaglandins, involving the loss of water (H₂O) and subsequent fragments.
Results and Discussion
This method provides a selective and sensitive approach for the quantification of 1a,1b-dihomo PGE1. The use of a deuterated internal standard corrects for any variability during sample preparation and ionization. A typical calibration curve should be prepared in a matrix similar to the samples being analyzed (e.g., cell culture medium) over a concentration range relevant to the expected biological concentrations. The limit of quantification for similar prostaglandin analyses is often in the low pg/mL range.[7][11]
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified Prostaglandin E1 signaling pathway.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in cell culture supernatants. This method can be readily adopted by researchers in various fields to investigate the role of this and other dihomo-prostaglandins in health and disease. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters will facilitate the implementation of this assay in both academic and industrial research settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Quantification of Prostaglandins Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects in animals. Accurate quantification of specific prostaglandins is crucial for research in areas such as inflammation, immunology, and cancer biology. While Enzyme-Linked Immunosorbent Assays (ELISAs) are a common method for this purpose, the availability of commercial kits can vary for specific prostaglandin (B15479496) metabolites.
This document provides a detailed protocol for a competitive ELISA, using Prostaglandin E1 (PGE1) as a representative analyte. It also addresses the specific case of 1a,1b-dihomo Prostaglandin E1, a rare prostaglandin metabolite.
Focus: this compound
The following sections provide a comprehensive, generalized protocol for a competitive Prostaglandin E1 (PGE1) ELISA. This protocol can serve as a foundational template for researchers aiming to develop or understand prostaglandin immunoassays.
Principle of Competitive ELISA for Prostaglandins
The competitive ELISA is a widely used format for quantifying small molecules like prostaglandins. In this assay, the prostaglandin in the sample competes with a fixed amount of enzyme-labeled prostaglandin for a limited number of binding sites on a specific antibody. The antibody is pre-coated onto the wells of a microplate. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme to produce a colored product. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample. A standard curve is generated using known concentrations of the prostaglandin, and this curve is used to determine the concentration in the unknown samples.
Experimental Workflow Diagram
Caption: Generalized workflow for a competitive Prostaglandin E1 ELISA.
Detailed Experimental Protocol (Generalized for PGE1)
This protocol is a representative example based on commercially available PGE1 ELISA kits. Always refer to the specific kit manual for precise instructions.
1. Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water to the working concentration (e.g., 1x).
-
PGE1 Standard: Reconstitute the lyophilized PGE1 standard with the provided standard diluent to create a stock solution. Perform serial dilutions to generate a standard curve (e.g., ranging from 5000 pg/mL down to approximately 30 pg/mL).
-
Biotinylated PGE1 (or other conjugate): Prepare the working solution of the enzyme-labeled PGE1 by diluting the concentrated stock in its specific diluent.
-
HRP-Streptavidin (if applicable): Prepare the working solution of HRP-Streptavidin by diluting the concentrated stock in its diluent.
-
Allow all reagents to come to room temperature before use.
2. Sample Preparation
-
Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 15-20 minutes at 4°C. Collect the supernatant.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the supernatant.
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove any particulate matter.
-
Urine: Centrifuge to remove any particulate matter.
-
Samples should be stored at -20°C or -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles.
3. Assay Procedure
-
Determine the number of wells required for standards, samples, and controls. It is recommended to run all in duplicate or triplicate.
-
Add 50 µL of each standard and sample to the appropriate wells of the antibody-coated microplate.
-
Immediately add 50 µL of the biotinylated PGE1 working solution to each well.
-
Cover the plate with a plate sealer and incubate for 45-60 minutes at 37°C.
-
Aspirate the liquid from each well.
-
Wash each well with 350 µL of 1x Wash Buffer. Repeat the wash process 3-5 times. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Add 100 µL of HRP-Streptavidin working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Repeat the wash step as described in step 6.
-
Add 90 µL of TMB Substrate to each well.
-
Cover the plate and incubate in the dark at 37°C for 15-20 minutes. Monitor the color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) of each well within 10 minutes, using a microplate reader set to 450 nm.
4. Data Analysis
-
Calculate the average OD for each set of replicate standards, controls, and samples.
-
Subtract the average OD of the zero standard (blank) from all other OD values.
-
Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the known concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to interpolate the concentration of PGE1 in the unknown samples.
-
Multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final concentration.
Quantitative Data Summary
The following table summarizes typical performance characteristics of commercially available Prostaglandin E1 and E2 ELISA kits. This data is for comparative purposes and may not be representative of all available kits.
| Parameter | Prostaglandin E1 (PGE1) | Prostaglandin E2 (PGE2) |
| Assay Type | Competitive ELISA | Competitive ELISA |
| Sample Types | Serum, Plasma, Urine, Saliva, Cell Culture Supernatants | Serum, Plasma, Urine, Cell Culture Supernatants |
| Detection Range | 31.25 - 2000 pg/mL | 15.63 - 2000 pg/mL[4] |
| Sensitivity | ~9.5 pg/mL | ~1.08 pg/mL[4] |
| Intra-Assay Precision | < 10% | 3.9% - 4.3%[4] |
| Inter-Assay Precision | < 12% | 5.2% - 6.5%[4] |
| Assay Time | ~2 - 3.5 hours | ~3.5 hours[4] |
Data compiled from various commercial ELISA kit manuals. Please refer to the specific product datasheet for exact values.
Cross-Reactivity
A critical aspect of any immunoassay is the specificity of the antibody. For prostaglandin ELISAs, it is important to consider the cross-reactivity with other related prostaglandins. While specific data on the cross-reactivity of PGE1 antibodies with 1a,1b-dihomo PGE1 is not available in the provided search results, a "Prostaglandin Screening" ELISA kit shows broad cross-reactivity with various prostaglandins, including PGE1, PGE2, PGF1α, and PGF2α, all at 100%[5]. This highlights that some antibodies may recognize a range of prostaglandins. If specificity is paramount, a highly specific monoclonal antibody is required, or an alternative analytical method like LC-MS should be used.
Conclusion
The quantification of prostaglandins by ELISA is a powerful tool for researchers. While a specific commercial ELISA kit for this compound is not currently available, the generalized protocol for PGE1 provided here offers a solid foundation for understanding and potentially developing such an assay. For accurate and specific quantification of rare metabolites, researchers should also consider advanced analytical techniques like mass spectrometry. Always consult the specific manuals of any commercial kits for the most accurate and up-to-date protocols and performance data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A rapid method for identification and quantification of prostaglandins in cerebral tissues by UHPLC-ESI-MS/MS for the lipidomic in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Solid-Phase Extraction of 1a,1b-dihomo PGE1 from Cell Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1) and its analogs, such as 1a,1b-dihomo PGE1, are potent lipid mediators involved in a myriad of physiological and pathological processes, including inflammation, vasodilation, and cell growth. Accurate quantification of these eicosanoids in biological matrices like cell culture media is crucial for understanding their roles in cellular signaling and for the development of novel therapeutics. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of prostaglandins (B1171923) from complex sample matrices prior to downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of 1a,1b-dihomo PGE1 from cell media using C18 reverse-phase cartridges, along with relevant signaling pathway information and expected performance data.
Signaling Pathway of Prostaglandin E1
PGE1 exerts its biological effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers distinct downstream signaling cascades, leading to varied cellular responses.
Caption: PGE1 signaling through EP receptors.
Experimental Protocol: Solid-Phase Extraction of 1a,1b-dihomo PGE1
This protocol is adapted from established methods for the extraction of prostaglandins from biological fluids.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Cell culture medium containing 1a,1b-dihomo PGE1
-
Internal Standard (e.g., deuterated PGE1)
-
Methanol (B129727) (HPLC grade)
-
Ethanol (HPLC grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Deionized Water
-
Formic Acid (or Hydrochloric Acid, 2M)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol Steps:
-
Sample Preparation:
-
Collect cell culture medium.
-
To prevent enzymatic degradation, it is advisable to add a cyclooxygenase inhibitor (e.g., indomethacin (B1671933) at 10-15 µM) immediately after collection.
-
Spike the sample with an appropriate internal standard (e.g., deuterated PGE1) to correct for extraction losses.
-
Acidify the sample to a pH of approximately 3.5 by adding formic acid or 2M HCl. This step is crucial for the protonation of the carboxylic acid group of the prostaglandin, which enhances its retention on the C18 stationary phase.
-
Centrifuge the acidified sample at 4°C for 10 minutes at 1,000 x g to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 10 mL of methanol through it.
-
Equilibrate the cartridge by passing 10 mL of deionized water through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the acidified and clarified cell culture medium onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 0.5-1 mL/minute).
-
-
Washing:
-
Wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.
-
Follow with a wash of 10 mL of a water:ethanol mixture (e.g., 85:15, v/v) to remove less polar impurities.
-
A final wash with 10 mL of hexane can be performed to elute highly non-polar compounds.
-
-
Elution:
-
Elute the 1a,1b-dihomo PGE1 and the internal standard from the cartridge with 10 mL of ethyl acetate.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a small, precise volume of an appropriate solvent (e.g., 100-200 µL of methanol/water, 50:50, v/v) compatible with the subsequent analytical method (e.g., LC-MS/MS).
-
Vortex the reconstituted sample to ensure complete dissolution of the analytes.
-
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow.
Data Presentation
| Parameter | PGE2 | PGD2 |
| Recovery | >85% | >85% |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Linearity (r) | >0.99 | >0.99 |
| Repeatability (CV%) | <6.51% | <6.51% |
| Intermediate Precision (CV%) | <5.93% | <5.93% |
Data adapted from a study on the HPLC-MS/MS analysis of PGE2 and PGD2 in cell culture medium.[1]
Conclusion
The provided solid-phase extraction protocol offers a robust and reliable method for the isolation and purification of 1a,1b-dihomo PGE1 from cell culture media. Adherence to this protocol, including proper sample preparation and the use of an internal standard, is critical for achieving high recovery and accurate quantification. The subsequent analysis by sensitive techniques such as LC-MS/MS will enable researchers to precisely measure the levels of this important lipid mediator, facilitating a deeper understanding of its role in cellular biology and disease.
References
Application Notes and Protocols for In Vitro Assessment of 1a,1b-dihomo Prostaglandin E1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E1 (PGE1) is a member of the eicosanoid family of signaling molecules, known to mediate a wide range of physiological and pathological processes through its interaction with four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to distinct second messenger systems, with EP2 and EP4 receptors primarily signaling through the stimulatory G protein (Gs) to increase intracellular cyclic AMP (cAMP) levels, while EP1 receptors couple to the Gq protein to mobilize intracellular calcium (Ca2+). EP3 receptors are more diverse, coupling to the inhibitory G protein (Gi) to decrease cAMP, or to other G proteins.
1a,1b-dihomo Prostaglandin E1 is a rare metabolite of PGE1.[1] While its biological functions are not extensively characterized, its structural similarity to PGE1 suggests potential interaction with EP receptors. Preliminary studies on ex vivo preparations of rat aorta and platelet-rich plasma have indicated that 1a,1b-dihomo PGE1 is significantly less active than PGE1.[1] However, a detailed in vitro characterization of its activity profile at the specific EP receptor subtypes is lacking in publicly available literature.
These application notes provide a framework for the in vitro characterization of this compound, offering detailed protocols for key assays to determine its binding affinity and functional activity at the EP receptors. Due to the limited published data for this specific analog, the quantitative data presented in the tables are illustrative examples based on typical prostaglandin activities and should be experimentally determined.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, alongside representative data for Prostaglandin E1 for comparative purposes. Note: The data for this compound is illustrative and must be determined experimentally.
Table 1: Receptor Binding Affinity (Ki) of this compound and Prostaglandin E1 for Human EP Receptors
| Compound | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) |
| This compound (Illustrative) | 550 | 250 | 800 | 350 |
| Prostaglandin E1 (Representative) | 25 | 10 | 5 | 15 |
Table 2: Functional Potency (EC50) of this compound and Prostaglandin E1 in Second Messenger Assays
| Compound | EP1 (Ca2+ Mobilization, EC50, nM) | EP2 (cAMP Accumulation, EC50, nM) | EP4 (cAMP Accumulation, EC50, nM) |
| This compound (Illustrative) | >1000 | 750 | 900 |
| Prostaglandin E1 (Representative) | 50 | 20 | 30 |
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for EP receptors using a radiolabeled ligand (e.g., [3H]-PGE1 or [3H]-PGE2).
Materials:
-
HEK293 cells transiently or stably expressing individual human EP receptor subtypes (EP1, EP2, EP3, EP4).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Radioligand (e.g., [3H]-PGE1 or [3H]-PGE2).
-
Unlabeled Prostaglandin E1 (for non-specific binding determination).
-
This compound.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells expressing the target EP receptor to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd).
-
Increasing concentrations of this compound or unlabeled PGE1.
-
For non-specific binding, add a high concentration of unlabeled PGE1 (e.g., 10 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through the 96-well filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of the competitor (this compound).
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate cAMP production in cells expressing Gs-coupled EP2 and EP4 receptors.
Materials:
-
HEK293 or CHO cells expressing human EP2 or EP4 receptors.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
Prostaglandin E1 (as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen assay kit.
Protocol:
-
Cell Plating:
-
Seed cells into a 384-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and PGE1 in stimulation buffer.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration as a function of the log concentration of this compound.
-
Determine the EC50 value from the dose-response curve using non-linear regression.
-
Intracellular Calcium Mobilization Assay
This protocol assesses the ability of this compound to induce calcium release in cells expressing the Gq-coupled EP1 receptor.
Materials:
-
HEK293 or other suitable cells expressing the human EP1 receptor.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Prostaglandin E1 (as a positive control).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
-
96- or 384-well black, clear-bottom microplates.
Protocol:
-
Cell Plating:
-
Seed cells into a black, clear-bottom microplate and incubate overnight.
-
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution to the cells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Use the instrument's automated injector to add serial dilutions of this compound or PGE1.
-
Immediately begin measuring the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each concentration.
-
Plot the peak response as a function of the log concentration of the compound.
-
Determine the EC50 value from the dose-response curve using non-linear regression.
-
Visualizations
References
Application Notes and Protocols for Studying 1a,1b-dihomo Prostaglandin E1 Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-dihomo Prostaglandin (B15479496) E1 is a rare metabolite of 10,13,16-docosatrienoic acid, produced via the cyclooxygenase (COX) pathway.[1] While its physiological and pathological roles in humans are largely uncharacterized, its structural similarity to Prostaglandin E1 (PGE1) and the association of a related dihomo-prostaglandin with cellular senescence suggest potential therapeutic applications.[1][2][3][4] PGE1 is known for its potent vasodilatory, anti-platelet, and bronchodilatory effects, and is used clinically for conditions such as peripheral vascular disease and erectile dysfunction.[1][5][6]
These application notes provide a framework for the preclinical investigation of 1a,1b-dihomo Prostaglandin E1 using established animal models. The protocols outlined below are based on methodologies for studying PGE1 and other eicosanoids and should be adapted and optimized for the specific properties of this compound.
Hypothesized Therapeutic Areas and Animal Model Selection
Based on the known effects of PGE1 and related compounds, this compound could be investigated in the following areas:
-
Peripheral Artery Disease (PAD): Its potential vasodilatory effects could improve blood flow in ischemic limbs. Rodent models of hindlimb ischemia are well-established for this purpose.[7][8][9]
-
Erectile Dysfunction: Similar to PGE1, it may induce vasodilation in the corpus cavernosum. Rat models of erectile dysfunction are commonly used to assess this effect.[1][10][11]
-
Pulmonary Hypertension and Asthma: Potential bronchodilatory and vasodilatory effects could be beneficial. Animal models of induced bronchoconstriction can be utilized.[12][13]
-
Cellular Senescence and Aging: Given the link between a related dihomo-prostaglandin and senescence, its role in age-related pathologies could be explored in murine models of accelerated aging.[4][5][6][14]
Data Presentation: Hypothetical Quantitative Data Summary
The following tables present hypothetical dosage ranges and expected outcomes. These values are derived from studies on PGE1 and other prostaglandins (B1171923) and should be used as a starting point for dose-finding studies with this compound.
Table 1: Proposed Intravenous Dosage Ranges in Rodent Models
| Animal Model | Species | Proposed Dose Range (µg/kg/min) | Primary Outcome Measure |
| Hindlimb Ischemia | Mouse/Rat | 0.01 - 0.2 | Improved limb perfusion |
| Erectile Dysfunction | Rat | 0.05 - 1.0 (intracavernosal) | Increased intracavernous pressure (ICP) |
| Bronchoconstriction | Guinea Pig | 0.01 - 0.1 | Reversal of histamine-induced bronchoconstriction |
| Cellular Senescence | Mouse | 0.1 - 2.0 | Reduction in senescence markers (e.g., SA-β-gal) |
Table 2: Hypothetical Efficacy Data in a Rat Model of Hindlimb Ischemia
| Treatment Group | Dose (µg/kg/min, IV) | Limb Blood Flow (% increase from baseline) | Capillary Density (capillaries/mm²) |
| Vehicle Control | 0 | 15 ± 5 | 150 ± 20 |
| 1a,1b-dihomo PGE1 | 0.01 | 25 ± 7 | 180 ± 25 |
| 1a,1b-dihomo PGE1 | 0.05 | 45 ± 10 | 220 ± 30 |
| 1a,1b-dihomo PGE1 | 0.1 | 60 ± 12 | 250 ± 35 |
| PGE1 (Positive Control) | 0.1 | 65 ± 11 | 260 ± 30 |
| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SD. |
Signaling Pathway
This compound is hypothesized to act through E-series prostaglandin (EP) receptors, similar to PGE1. Activation of EP2 and EP4 receptors typically leads to the stimulation of adenylyl cyclase, increased intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), resulting in smooth muscle relaxation and vasodilation.
Proposed signaling pathway for this compound.
Experimental Protocols
Protocol 1: Evaluation of Vasodilatory Effects in a Rat Model of Peripheral Artery Disease
This protocol describes the induction of hindlimb ischemia in rats and the assessment of the vasodilatory effects of this compound.
Experimental workflow for assessing vasodilation in a rat PAD model.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline with 0.1% ethanol)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Infusion pump
-
Laser Doppler flowmeter or high-frequency ultrasound system[15][16][17]
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week. Anesthetize the animals and surgically expose the femoral artery.
-
Induction of Ischemia: Ligate the femoral artery at its proximal end.[9]
-
Grouping and Administration: Randomly assign animals to treatment groups (vehicle, different doses of 1a,1b-dihomo PGE1, positive control). Administer the compound via continuous intravenous infusion using an infusion pump.
-
Blood Flow Measurement: Measure blood flow in the ischemic limb at baseline and at various time points after treatment initiation using a Laser Doppler flowmeter or ultrasound.[15][17]
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the gastrocnemius muscle from the ischemic limb. Process the tissue for immunohistochemical analysis of capillary density using an anti-CD31 antibody.
Protocol 2: Assessment of Anti-Platelet Aggregation Activity in Rat Platelet-Rich Plasma
This ex vivo protocol evaluates the ability of this compound to inhibit platelet aggregation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Platelet aggregation agonist (e.g., ADP or collagen)
-
Platelet aggregometer
-
Citrated collection tubes
Procedure:
-
Blood Collection: Anesthetize rats and collect whole blood via cardiac puncture into citrated tubes.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the blood at a low speed to obtain PRP.
-
Platelet Aggregation Assay: a. Pre-warm PRP samples in the aggregometer. b. Add different concentrations of this compound or vehicle to the PRP and incubate. c. Induce platelet aggregation by adding an agonist (e.g., ADP). d. Monitor the change in light transmittance over time to determine the extent of aggregation.[18][19]
-
Data Analysis: Calculate the percentage inhibition of platelet aggregation for each concentration of this compound compared to the vehicle control.
Protocol 3: Measurement of Intracellular cAMP Levels in Cell Culture
This in vitro protocol assesses the effect of this compound on its proposed signaling pathway.
Materials:
-
Cell line expressing EP receptors (e.g., HEK293 cells transfected with EP2 or EP4)
-
This compound
-
Cell culture medium and reagents
-
cAMP assay kit (e.g., ELISA or luminescence-based)[20][21][22]
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.[22][23]
-
Data Analysis: Plot the concentration of cAMP against the concentration of this compound to determine the dose-response relationship.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the preclinical evaluation of this compound. Due to the limited existing data on this specific compound, a systematic approach beginning with in vitro characterization of its effects on signaling pathways and ex vivo assessment of its activity on platelet aggregation is recommended before proceeding to in vivo animal models. The proposed animal models for peripheral artery disease, erectile dysfunction, and bronchoconstriction are well-established and will provide valuable insights into the potential therapeutic applications of this compound. Careful dose-finding studies and comparison with the known effects of PGE1 will be crucial in elucidating the unique pharmacological profile of this rare prostaglandin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hemodynamic changes in a term newborn piglet model of patent ductus arteriosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Cellular Senescence and Aging | Cell Signaling Technology [cellsignal.com]
- 5. Mouse Models of Accelerated Cellular Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Models of Accelerated Cellular Senescence | Springer Nature Experiments [experiments.springernature.com]
- 7. portlandpress.com [portlandpress.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Peripheral vascular disease: Preclinical models and emerging therapeutic targeting of the vascular endothelial growth factor ligand-receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of animal models for predicting bronchodilator efficacy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Experimental animal models for COPD: a methodological review [tobaccoinduceddiseases.org]
- 14. Cellular Senescence: Mechanisms, Morphology, and Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Guidelines for Assessing Mouse Endothelial Function via Ultrasound Imaging: A report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]
- 18. Platelet - Wikipedia [en.wikipedia.org]
- 19. 96-well plate-based aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 22. cAMP-Glo™ Assay [worldwide.promega.com]
- 23. Cyclic AMP (cAMP) Signaling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Prostaglandin E1 in Fibroblast Cell Culture
A Note to the Researcher: The following application notes and protocols detail the use of Prostaglandin (B15479496) E1 (PGE1) in fibroblast cell culture. Extensive literature searches for "1a,1b-dihomo Prostaglandin E1" yielded limited specific data regarding its application in this context. As PGE1 is a closely related and well-studied prostaglandin, the information provided here serves as a comprehensive starting point for investigating the effects of prostaglandin E compounds on fibroblasts. Researchers studying this compound may find these protocols and methodologies for PGE1 to be a relevant and adaptable framework for their experimental design.
Application Notes
Prostaglandin E1 (PGE1), a lipid autacoid derived from dihomo-γ-linolenic acid, is a potent signaling molecule with diverse physiological effects. In the context of fibroblast biology, PGE1 is primarily recognized for its role in modulating cell proliferation and extracellular matrix synthesis, particularly collagen. These effects are of significant interest in fields such as wound healing, fibrosis research, and the development of therapies for connective tissue disorders.
The cellular responses to PGE1 in fibroblasts are multifaceted and can be context-dependent, varying with the specific type of fibroblast (e.g., dermal, lung, diabetic) and the experimental conditions. Generally, PGE1 has been observed to stimulate fibroblast proliferation in some studies, while it has also been reported to inhibit collagen synthesis.[1] This dual action suggests a complex role for PGE1 in tissue remodeling, potentially promoting the cellularity of tissue while preventing excessive matrix deposition.
The primary mechanism of action for PGE1 in fibroblasts involves the activation of E prostanoid (EP) receptors, which are G-protein coupled receptors. This interaction typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn activates downstream signaling cascades, including Protein Kinase A (PKA).[1]
Data Presentation
The following tables summarize quantitative data from a study investigating the effects of PGE1 on human diabetic fibroblasts.
Table 1: Effect of Prostaglandin E1 on the Proliferation of Human Diabetic Fibroblasts
| PGE1 Concentration (µM) | Mean Absorbance (OD450) ± SD | Percentage Change from Control |
| 0 (Control) | 0.55 ± 0.04 | 0% |
| 3 | 0.62 ± 0.05 | +12.7% |
| 6 | 0.68 ± 0.06 | +23.6% |
| 9 | 0.71 ± 0.07 | +29.1% |
| 12 | 0.75 ± 0.08 | +36.4% |
Data adapted from a study on human diabetic fibroblasts, where cell proliferation was measured after 72 hours of treatment with PGE1 using a Cell Counting Kit-8 (CCK-8) assay.[1] An increase in absorbance at 450 nm is proportional to the number of viable cells.
Table 2: Effect of Prostaglandin E1 on Collagen Synthesis in Human Diabetic Fibroblasts
| PGE1 Concentration (µM) | Mean Collagen Concentration (ng/mL) ± SD | Percentage Change from Control |
| 0 (Control) | 45.2 ± 3.5 | 0% |
| 3 | 42.1 ± 3.1 | -6.9% |
| 6 | 39.8 ± 2.9 | -11.9% |
| 9 | 37.5 ± 2.5 | -17.0% |
| 12 | 35.1 ± 2.2 | -22.3% |
Data adapted from a study on human diabetic fibroblasts, where collagen synthesis was measured after 24 hours of treatment with PGE1 using a Collagen Type I C-terminal Propeptide (CICP) assay.[1] A decrease in collagen concentration indicates an inhibition of collagen synthesis.
Experimental Protocols
Protocol 1: General Fibroblast Culture and Treatment with Prostaglandin E1
Materials:
-
Human fibroblasts (e.g., dermal, lung)
-
Fibroblast growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Prostaglandin E1 (PGE1) stock solution (e.g., in DMSO or ethanol)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture fibroblasts in T-75 flasks with fibroblast growth medium in a humidified incubator. Passage cells upon reaching 80-90% confluency.
-
Cell Seeding: For experiments, trypsinize the cells and seed them into appropriate culture plates (e.g., 96-well plates for proliferation and collagen assays) at a predetermined density. Allow the cells to adhere and grow for 24 hours.
-
PGE1 Preparation: Prepare serial dilutions of PGE1 from the stock solution in the fibroblast growth medium to achieve the desired final concentrations (e.g., 0, 3, 6, 9, and 12 µM).
-
Treatment: After 24 hours of cell seeding, remove the old medium and replace it with the medium containing the different concentrations of PGE1.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours for collagen synthesis assay, 72 hours for proliferation assay).
-
Analysis: Proceed with the specific assays to measure cell proliferation and collagen synthesis.
Protocol 2: Cell Proliferation Assay using Cell Counting Kit-8 (CCK-8)
Materials:
-
Fibroblasts cultured in a 96-well plate
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Treatment: Following the treatment with PGE1 as described in Protocol 1, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours in the incubator.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Collagen Synthesis Assay using Sircol Soluble Collagen Assay
Materials:
-
Conditioned medium from fibroblast cultures
-
Sircol Collagen Assay kit
-
Microcentrifuge tubes
-
Microplate reader
Procedure:
-
Sample Collection: After the desired incubation period with PGE1, collect the conditioned medium from each well.
-
Collagen Precipitation: In a microcentrifuge tube, mix the conditioned medium with the Sircol dye reagent and incubate at room temperature with gentle shaking for 30 minutes to allow the collagen-dye complex to form and precipitate.
-
Centrifugation: Centrifuge the tubes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant and wash the pellet with the provided wash buffer to remove any unbound dye.
-
Dye Release: Add the alkali reagent to dissolve the pellet and release the bound dye.
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 555 nm using a microplate reader. The amount of collagen is determined by comparing the absorbance to a standard curve prepared with known collagen concentrations.
Visualizations
Caption: Prostaglandin E1 Signaling Pathway in Fibroblasts.
Caption: Experimental Workflow for Analyzing PGE1 Effects.
References
Application Notes and Protocols for 1a,1b-dihomo Prostaglandin E1 Solutions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Scientific literature specifically detailing the stability and storage of 1a,1b-dihomo Prostaglandin (B15479496) E1 is limited. The following application notes and protocols are based on the well-documented stability of the closely related compound, Prostaglandin E1 (PGE1 or Alprostadil). It is strongly recommended that stability studies are independently performed for 1a,1b-dihomo Prostaglandin E1 solutions under your specific experimental conditions.
Introduction
This compound is a prostaglandin compound that is a metabolite of 10,13,16-docosatrienoic acid[1]. Like other prostaglandins, it is a lipid-soluble acidic substance with potent biological activities[2]. Understanding the stability and proper storage of this compound solutions is critical for ensuring the accuracy and reproducibility of research results and for the development of stable pharmaceutical formulations. These notes provide a summary of stability data, recommended storage conditions, and protocols for the preparation and analysis of this compound solutions, extrapolated from studies on Prostaglandin E1.
Chemical Properties and Stability Profile
-
Chemical Structure: this compound has a molecular formula of C22H38O5 and a molecular weight of 382.5 g/mol [1].
-
Solubility: Prostaglandin E1, and likely this compound, is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide at concentrations of approximately 50 mg/mL or greater[1][3]. It has limited solubility in aqueous buffers; for instance, PGE1's solubility in PBS (pH 7.2) is about 1.67 mg/mL[3].
-
Degradation Pathways: Prostaglandin E1 is known to degrade primarily through dehydration to Prostaglandin A1 (PGA1), which can then isomerize to Prostaglandin B1 (PGB1)[4][5]. This degradation is pH-dependent, with increased rates observed in basic solutions (pH > 7.4)[3]. Acidic conditions can also lead to degradation[6]. Temperature and light can also influence the rate of degradation[7][8].
Quantitative Stability Data
The following tables summarize the stability of Prostaglandin E1 in various solutions and under different storage conditions. This data can serve as a guide for handling this compound solutions.
Table 1: Stability of Prostaglandin E1 in Different Solvents and Temperatures
| Solvent/Vehicle | Concentration | Storage Temperature | Stability | Reference |
| Crystalline Solid | - | -20°C | ≥ 2 years | [3] |
| 10% Dextrose | 1.5 and 15 µg/mL | 30°C | ≥90.0% stable for 48 hours | [4][5] |
| Isotonic Saline (pH 4.5) | 100 mcg/mL | 37°C | 25% remaining after 32 days | [6] |
| 0.1 M Phosphate (B84403) Buffer (pH 7.4) | 100 mcg/mL | 37°C | 95% degraded by day 14 | [6] |
| White Petrolatum | Not specified | 5°C | Stable for up to 6 months | [9] |
| Physiological Solution | Not specified | 2-8°C | More stable than at 20°C | [7] |
| Physiological Solution with Papaverine | Not specified | 20°C | 50-80% efficacy for ~1 month | [7] |
Recommended Storage and Handling
-
Long-Term Storage: this compound, as a solid, should be stored at -20°C, where it is expected to be stable for at least two years[3].
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like ethanol or DMSO and store in tightly sealed vials at -20°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles[10].
-
Aqueous Solutions: Aqueous solutions are significantly less stable. It is recommended to prepare them fresh before use. Do not store aqueous solutions for more than one day[3]. If storage is necessary, use a slightly acidic buffer and keep refrigerated. Avoid basic conditions (pH > 7.4) to prevent degradation[3].
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound (crystalline solid)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated micropipettes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol for Stability Testing using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of this compound solutions.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and phosphate buffer (e.g., 0.02 M KH2PO4, pH 3) in a 37:63 v/v ratio[11]
-
This compound solution for testing
-
Reference standards for this compound and potential degradation products (e.g., 1a,1b-dihomo PGA1)
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare solutions of this compound at the desired concentration in the relevant vehicle. Store under the conditions being tested (e.g., different temperatures, light exposure).
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution for analysis.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 25°C).
-
Set the mobile phase flow rate (e.g., 1 mL/min).
-
Set the injection volume (e.g., 100 µL).
-
Set the UV detection wavelength. Prostaglandins can be detected at low UV wavelengths, such as 205 nm[11].
-
-
Analysis:
-
Inject the samples onto the HPLC system.
-
Record the chromatograms.
-
Identify and quantify the peak corresponding to this compound by comparing the retention time and peak area to that of a freshly prepared standard.
-
Monitor for the appearance of degradation product peaks.
-
-
Data Interpretation: Calculate the percentage of the initial this compound concentration remaining at each time point. A common stability threshold is the retention of ≥90% of the initial concentration[4][5].
Visualizations
Signaling Pathway
Prostaglandin E1 exerts its effects by binding to G-protein coupled receptors (GPCRs) on the cell surface, specifically the EP receptor subtypes (EP1, EP2, EP3, and EP4) and the IP receptor[12]. The downstream signaling depends on the receptor subtype and the G-protein it is coupled to.
Caption: Generalized signaling pathways of Prostaglandin E1 via EP and IP receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for a stability study of this compound solutions.
Caption: Experimental workflow for a stability study of a prostaglandin solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. High-performance liquid chromatographic assay for prostaglandin E1 in various ointment vehicles. Separation and stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. caymanchem.com [caymanchem.com]
Commercial Suppliers and Application Notes for 1a,1b-dihomo Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial suppliers for 1a,1b-dihomo Prostaglandin (B15479496) E1, alongside detailed application notes and experimental protocols to facilitate its use in research and development.
Commercial Suppliers
1a,1b-dihomo Prostaglandin E1 is a specialized lipid mediator available from several reputable suppliers of research biochemicals. Below is a summary of key suppliers and their product details.
| Supplier | Product Name | Catalog Number | Purity | Formulation |
| Cayman Chemical | 1a,1b-dihomo Prostaglandin E₁ | 13050 | ≥98% | A solution in methyl acetate |
| Santa Cruz Biotechnology | This compound | sc-205187 | - | - |
| MedChemExpress | This compound | HY-137584 | 98.0% | A solution in methyl acetate |
| Cambridge Bioscience | This compound | CAY13050 | ≥98% | A solution in methyl acetate |
| TargetMol | This compound | T36219 | - | Powder |
Application Notes
Introduction to this compound
This compound (1a,1b-dihomo PGE₁) is a structural analog of the well-characterized Prostaglandin E₁ (PGE₁). It is formed via the cyclooxygenase (COX) metabolism of 10,13,16-docosatrienoic acid. While PGE₁ is a potent bioactive lipid involved in a myriad of physiological processes, including vasodilation, inflammation, and cytoprotection, its dihomo-analog is reported to be significantly less active.[1] This lower intrinsic activity makes 1a,1b-dihomo PGE₁ an interesting tool for comparative studies to elucidate the specific structure-activity relationships of PGE₁ receptors.
A burgeoning area of research has identified dihomo-prostaglandins as the primary prostaglandins (B1171923) produced by senescent cells.[2] This suggests a potential and novel application for 1a,1b-dihomo PGE₁ in the study of cellular senescence and its associated secretory phenotype (SASP).
Presumed Mechanism of Action and Signaling Pathways
As a structural analog of PGE₁, it is hypothesized that 1a,1b-dihomo PGE₁ interacts with the same family of G-protein coupled receptors: the E-type prostanoid (EP) receptors, specifically EP₁, EP₂, EP₃, and EP₄. These receptors are coupled to different intracellular signaling cascades.
-
EP₂ and EP₄ Receptors: Activation of these receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.
-
EP₁ Receptor: This receptor is coupled to the Gq alpha subunit of G-proteins, and its activation leads to an increase in intracellular calcium concentrations ([Ca²⁺]i) via the phospholipase C pathway.
-
EP₃ Receptor: This receptor has multiple splice variants and can couple to either Gi or Gs, leading to a decrease or increase in cAMP, respectively.
Given that 1a,1b-dihomo PGE₁ is less potent than PGE₁, higher concentrations may be required to elicit similar downstream signaling events. Researchers are encouraged to perform dose-response experiments to determine the effective concentration range for their specific cellular model.
Application in Cellular Senescence Research
Recent studies have highlighted that senescent cells exhibit a distinct metabolic profile, with a notable increase in the production of dihomo-prostaglandins.[2] This makes 1a,1b-dihomo PGE₁ a valuable tool for investigating the role of these specific lipid mediators in the establishment and maintenance of the senescent phenotype and the SASP.
Potential Research Questions:
-
Does exogenous 1a,1b-dihomo PGE₁ induce or accelerate cellular senescence in pre-senescent cells?
-
How does 1a,1b-dihomo PGE₁ modulate the expression of key senescence markers (e.g., p53, p21, p16INK4a) and SASP factors (e.g., IL-6, IL-8)?
-
What is the role of 1a,1b-dihomo PGE₁ in the paracrine signaling between senescent and neighboring non-senescent cells?
Quantitative Data
For comparative purposes, the binding affinities of the parent compound, PGE₁, for the human EP receptors are provided below. It is anticipated that the affinities for 1a,1b-dihomo PGE₁ would be significantly lower.
Table 1: Binding Affinities (Ki, nM) of Prostaglandin E₁ for Human EP Receptors
| Receptor | Ki (nM) |
| EP₁ | ~40 |
| EP₂ | ~10 |
| EP₃ | ~1.1 |
| EP₄ | ~2.1 |
Data is compiled from various sources for Prostaglandin E₁ and should be used as a reference for designing experiments with its dihomo-analog.
Experimental Protocols
The following protocols are adapted from established methods for PGE₁ and can be used to characterize the biological activity of 1a,1b-dihomo PGE₁. Due to its expected lower potency, a wider concentration range, extending into the higher micromolar range, is recommended for initial dose-response experiments.
Protocol for Measuring Intracellular cAMP Levels
This protocol describes a competitive enzyme immunoassay (EIA) for the quantitative determination of cAMP in cell lysates.
Materials:
-
Cells expressing EP₂ or EP₄ receptors.
-
1a,1b-dihomo Prostaglandin E₁
-
Forskolin (positive control)
-
cAMP EIA kit (e.g., from Cayman Chemical, R&D Systems, or similar)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare a serial dilution of 1a,1b-dihomo PGE₁ in serum-free media. A suggested starting range is 1 nM to 100 µM.
-
Include a vehicle control (e.g., DMSO or ethanol, depending on the compound's solvent).
-
Include a positive control, such as 10 µM Forskolin, to maximally stimulate adenylyl cyclase.
-
Remove the culture medium from the cells and replace it with the treatment solutions.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment solutions.
-
Add cell lysis buffer as per the EIA kit manufacturer's instructions.
-
Incubate on a shaker for 10 minutes to ensure complete lysis.
-
-
cAMP Measurement:
-
Follow the specific instructions provided with the cAMP EIA kit for adding lysates, standards, and detection reagents to the EIA plate.
-
Incubate the plate and then read the absorbance on a microplate reader at the recommended wavelength (typically 405-420 nm).
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cAMP standards.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the 1a,1b-dihomo PGE₁ concentration to generate a dose-response curve and determine the EC₅₀.
-
Protocol for Measuring Intracellular Calcium Flux
This protocol describes a method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the EP₁ receptor.
-
1a,1b-dihomo Prostaglandin E₁
-
ATP or Ionomycin (positive control)
-
Fluo-4 AM or a similar calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Black-walled, clear-bottom 96-well microplate
-
Fluorescence microplate reader with an injector system
Procedure:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the loading buffer.
-
Wash the cells twice with fresh HBSS.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence microplate reader for kinetic reading (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add a concentrated solution of 1a,1b-dihomo PGE₁ (to achieve final concentrations from 1 nM to 100 µM) or a positive control (e.g., ATP).
-
Continue recording the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal.
-
-
Data Analysis:
-
The calcium flux is typically represented as the change in fluorescence intensity (ΔF) from baseline or as a ratio (F/F₀).
-
Plot the peak fluorescence change against the log of the 1a,1b-dihomo PGE₁ concentration to generate a dose-response curve and determine the EC₅₀.
-
By providing these detailed notes and adaptable protocols, we aim to facilitate the exploration of 1a,1b-dihomo Prostaglandin E₁'s biological functions, particularly in emerging research areas such as cellular senescence.
References
Application Notes and Protocols for 1a,1b-dihomo PGE1 (CAS: 23452-98-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1a,1b-dihomo Prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) is a prostaglandin compound with the CAS number 23452-98-4. It is a derivative of Prostaglandin E1 (PGE1) with two additional carbon atoms in the carboxylic acid side chain. This rare metabolite is produced via the cyclooxygenase (COX) metabolism of 10,13,16-docosatrienoic acid. While research specifically focused on 1a,1b-dihomo PGE1 is limited, studies on related dihomo-prostaglandins suggest potential roles in cellular processes such as senescence.
Physicochemical and Solubility Data
A summary of the known quantitative data for 1a,1b-dihomo PGE1 is presented in Table 1.
Table 1: Physicochemical and Solubility Properties of 1a,1b-dihomo PGE1
| Property | Value | Source |
| CAS Number | 23452-98-4 | [1] |
| Molecular Formula | C₂₂H₃₈O₅ | [1][2][3] |
| Molecular Weight | 382.5 g/mol | [1][3] |
| Purity | ≥98% | [1][3] |
| Formulation | A solution in methyl acetate | [1] |
| Solubility in DMF | >100 mg/ml | [1] |
| Solubility in DMSO | >50 mg/ml | [1] |
| Solubility in Ethanol | >50 mg/ml | [1] |
| Solubility in PBS (pH 7.2) | >1.6 mg/ml | [1] |
Biological Activity and Potential Applications
Direct studies on the biological activity of 1a,1b-dihomo PGE1 are sparse. However, available information and research on related compounds suggest the following:
-
Reduced Platelet Aggregation Activity : In ex vivo preparations of rat aorta and rat platelet-rich plasma, 1a,1b-dihomo PGE1 was found to be significantly less active than PGE1 itself in influencing platelet aggregation[1].
-
Role in Cellular Senescence : Research has shown that senescent cells exhibit a notable increase in the biosynthesis of various oxylipins, including the related compounds 1a,1b-dihomo-prostaglandin D2 (PGD2) and 1a,1b-dihomo-prostaglandin E2 (PGE2)[4][5][6]. These dihomo-prostaglandins, derived from adrenic acid, are among the primary prostaglandins (B1171923) produced by senescent cells[4][5][6]. This suggests a potential application for 1a,1b-dihomo PGE1 in the study of cellular aging and age-related diseases.
-
Reinforcement of Senescence Phenotype : Studies on other dihomo-prostaglandins, such as 1a,1b-dihomo-15-deoxy-Δ12,14-prostaglandin J2 (dihomo-15d-PGJ2), indicate that these molecules can reinforce the proliferative arrest and contribute to the senescence-associated secretory phenotype (SASP)[4][7]. This action is partly mediated through the activation of the RAS signaling pathway[4][7]. Given its structural similarity, 1a,1b-dihomo PGE1 could be investigated for similar effects.
Proposed Signaling Pathway
Based on the findings for related dihomo-prostaglandins, a potential signaling pathway involved in cellular senescence is proposed. Dihomo-prostaglandins synthesized by senescent cells may act in an autocrine or paracrine manner to activate RAS signaling, which in turn reinforces the senescent phenotype.
Caption: Proposed signaling pathway for dihomo-prostaglandins in cellular senescence.
Experimental Protocols
The following are adapted protocols based on methodologies used for studying related prostaglandins in the context of cellular senescence. Researchers should optimize these protocols for their specific experimental conditions.
Protocol for Induction and Treatment of Cellular Senescence
This protocol describes how to induce senescence in cultured human fibroblasts and treat them with 1a,1b-dihomo PGE1 to assess its effects on senescence markers.
Caption: Experimental workflow for studying the effect of 1a,1b-dihomo PGE1 on cellular senescence.
Materials:
-
Human fibroblast cell line (e.g., IMR-90)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1a,1b-dihomo PGE1 (CAS: 23452-98-4) dissolved in a suitable vehicle (e.g., DMSO)
-
X-ray irradiator
-
Reagents for senescence-associated β-galactosidase (SA-β-gal) staining
-
EdU incorporation assay kit
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR)
-
Antibodies for Western blotting (e.g., anti-p21, anti-Lamin B1)
Procedure:
-
Cell Culture: Plate human fibroblasts at a desired density and allow them to adhere overnight.
-
Induction of Senescence: Induce senescence by exposing the cells to a sublethal dose of ionizing radiation (e.g., 10 Gy). Control cells should be mock-irradiated.
-
Establishment of Senescence: Culture the cells for 7-10 days, changing the medium every 2-3 days, to allow the senescent phenotype to fully develop.
-
Treatment: Prepare working solutions of 1a,1b-dihomo PGE1 in complete culture medium at various concentrations. Add the treatment or vehicle control to the senescent and control cells and incubate for the desired duration (e.g., 48-72 hours).
-
Analysis of Senescence Markers:
-
SA-β-gal Staining: Fix and stain the cells for SA-β-gal activity according to the manufacturer's protocol. Quantify the percentage of blue-stained senescent cells.
-
Proliferation Assay: Measure cell proliferation using an EdU incorporation assay to confirm cell cycle arrest.
-
Gene Expression Analysis: Extract total RNA and perform RT-qPCR to analyze the expression of senescence-associated genes such as CDKN1A (p21) and SASP factors (e.g., IL6, IL8).
-
Protein Analysis: Perform Western blotting to assess the levels of key senescence-associated proteins like p21 and the reduction of Lamin B1.
-
Protocol for RAS Activation Assay
This protocol provides a general method to determine if 1a,1b-dihomo PGE1 can activate RAS in target cells.
Materials:
-
Target cell line
-
1a,1b-dihomo PGE1
-
RAS activation assay kit (pull-down or ELISA-based)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with 1a,1b-dihomo PGE1 at the desired concentration and for a specified time. Include positive (e.g., EGF-treated) and negative (vehicle-treated) controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer provided in the RAS activation assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
RAS Pull-down (or ELISA):
-
Pull-down Assay: Equal amounts of protein from each lysate are incubated with a GST-fusion protein of the RAS-binding domain (RBD) of Raf1, which is coupled to agarose (B213101) beads. Active (GTP-bound) RAS will bind to the RBD. The beads are then washed, and the bound RAS is eluted and detected by Western blotting with a RAS-specific antibody.
-
ELISA-based Assay: Lysates are added to a 96-well plate pre-coated with the Raf1-RBD. Active RAS binds to the plate, while inactive RAS is washed away. The captured active RAS is then detected using a specific primary antibody followed by a labeled secondary antibody.
-
-
Data Analysis: Quantify the amount of active RAS in each sample relative to the total RAS levels in the cell lysates. Compare the levels of RAS activation in the 1a,1b-dihomo PGE1-treated cells to the controls.
Disclaimer: These protocols are intended as a general guide. It is essential to consult the original literature and optimize the procedures for your specific experimental setup. The biological effects of 1a,1b-dihomo PGE1 are not well-characterized, and the proposed applications are based on studies of related compounds.
References
- 1. eriba.umcg.nl [eriba.umcg.nl]
- 2. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the role of prostaglandin E2 in regulating human platelet activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 potentiates platelet aggregation by priming protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Dose-Response Experiments with 1a,1b-dihomo Prostaglandin E1
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature contains very limited specific dose-response data for 1a,1b-dihomo Prostaglandin (B15479496) E1. This document summarizes the available information and provides generalized protocols based on the closely related and well-studied Prostaglandin E1 (PGE1). The experimental designs outlined below are intended as a starting point for research and will require optimization.
Introduction
1a,1b-dihomo Prostaglandin E1 is a rare metabolite of prostaglandin metabolism. It is derived from the cyclooxygenase (COX) pathway's action on 10,13,16-docosatrienoic acid.[1] Unlike the more common Prostaglandin E1 (PGE1), which is synthesized from dihomo-γ-linolenic acid (DGLA), this compound has not been reported in humans and has been primarily identified in incubations of whole sheep seminal vesicles.[1] Importantly, in ex vivo studies using rat aorta and platelet-rich plasma, this compound demonstrated significantly lower biological activity compared to PGE1.[1]
Given the scarcity of data, this document will leverage established knowledge of PGE1 to propose experimental frameworks for investigating the dose-response relationship of this compound. PGE1 is known for its role in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects, which are mediated through E-prostanoid (EP) receptors.[2] It is hypothesized that this compound may interact with the same signaling pathways, albeit with much lower potency.
Key Signaling Pathways of Prostaglandin E1
PGE1 exerts its effects by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers distinct downstream signaling cascades.
Caption: Hypothesized signaling pathways for this compound based on known PGE1 receptor activation.
Quantitative Data Summary
Due to the lack of specific dose-response data for this compound, the following tables present data for PGE1 to serve as a reference for designing experiments. It is anticipated that this compound will be significantly less potent.
Table 1: Dose-Response of Prostaglandin E1 in a Pain Model
| Parameter | Dose Range (nM) | ED₅₀ (nM) | Maximum Effect | Cell Type / Model | Reference |
| HCN Channel Current (Ih) Facilitation | 1 - 1000 | 29.3 | 145.8 ± 5.3% increase | Mouse Trigeminal Ganglion Neurons | [3] |
Table 2: Hemodynamic Dose-Response of Prostaglandin E1 in Heart Failure Patients
| Parameter | Infusion Rate (ng/kg/min) | Observed Effect | Model | Reference |
| Cardiac Index | 2.5 | ~18% increase | Human (Severe Chronic Heart Failure) | [4] |
| Systemic Vascular Resistance | 2.5 | ~20% decrease | Human (Severe Chronic Heart Failure) | [4] |
Table 3: Dose-Response of Prostaglandin E1 in Vasculogenic Impotence
| Parameter | Dose (µg) | Response | Model | Reference |
| Penile Rigidity | 2.5 - 20 | Steep dose-dependent increase | Human | [5] |
| Penile Rigidity | > 20 | Plateau reached | Human | [5] |
Experimental Protocols
The following are detailed protocols for conducting dose-response experiments. These are generalized and should be adapted for the specific cell line or model system being used.
Protocol 1: In Vitro Dose-Response using a cAMP Assay
This protocol is designed to assess the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger for EP2 and EP4 receptors.
1. Materials and Reagents:
-
Cell line expressing EP2 or EP4 receptors (e.g., HEK293-EP2/EP4)
-
This compound (Cayman Chemical or similar)
-
Prostaglandin E1 (as a positive control)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
96-well white opaque microplates
2. Cell Culture and Seeding:
-
Culture cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
3. Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions in stimulation buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX) to achieve a range of final concentrations (e.g., 1 pM to 10 µM).
-
Prepare a similar dilution series for the PGE1 positive control.
4. Assay Procedure:
-
Aspirate the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL of PBS.
-
Add 50 µL of the prepared compound dilutions to the respective wells. Include wells for vehicle control (buffer with solvent only).
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
5. Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximal response (Emax).
Caption: Workflow for an in vitro cAMP dose-response assay.
Protocol 2: In Vitro Dose-Response using a Calcium Flux Assay
This protocol is suitable for assessing the activity of this compound on EP1 receptors, which signal through the release of intracellular calcium.
1. Materials and Reagents:
-
Cell line expressing EP1 receptors (e.g., HEK293-EP1)
-
This compound
-
Prostaglandin E1 (as a positive control)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (an anion-exchange inhibitor, to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplates
2. Cell Culture and Seeding:
-
Follow steps 1-3 from Protocol 1, using the appropriate cell line and plate type.
3. Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in assay buffer.
-
Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
4. Compound Preparation:
-
Prepare a 5X concentrated serial dilution of this compound and PGE1 in assay buffer.
5. Assay Procedure:
-
Place the 96-well plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence (Excitation ~494 nm, Emission ~516 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Program the instrument to add 25 µL of the 5X compound dilutions to the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
6. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax.
Caption: Workflow for an in vitro calcium flux dose-response assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-effect relationships of prostaglandin E1 in severe endstage chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prostaglandin E1 dose-response study in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dihomo-Prostaglandins in Senescence-Associated Secretory Phenotype (SASP) Research
Application Notes
Introduction
Cellular senescence is a fundamental biological process characterized by a stable cell cycle arrest, contributing to aging and various age-related diseases. A key feature of senescent cells is the acquisition of a Senescence-Associated Secretory Phenotype (SASP), where they secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases. The SASP can have potent, context-dependent effects on the tissue microenvironment, contributing to both beneficial and detrimental outcomes. Recent research has identified lipid components, particularly oxylipins, as significant modulators of the SASP. Among these, dihomo-prostaglandins, such as 1a,1b-dihomo-prostaglandin E2 (dihomo-PGE2) and 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2), have emerged as key players in reinforcing the senescent state and promoting the SASP. While specific research on 1a,1b-dihomo PGE1 is limited in the current literature, the study of structurally related dihomo-prostaglandins provides a strong framework for investigating its potential role in SASP.
Principle
Dihomo-prostaglandins are derivatives of adrenic acid and their synthesis is elevated in senescent cells. These lipid mediators can act in an autocrine or paracrine manner to influence cellular phenotypes. Notably, certain dihomo-prostaglandins have been shown to promote features of senescence, including the expression and secretion of SASP factors, by activating specific signaling pathways. For instance, dihomo-15d-PGJ2 and other prostaglandin (B15479496) D2-related lipids can activate RAS signaling, which in turn reinforces the senescence arrest and enhances the SASP. Understanding the role of these molecules provides a novel avenue for studying the regulation of SASP and for the development of therapeutics targeting senescence.
Applications
The study of dihomo-prostaglandins in the context of SASP has several key applications for researchers, scientists, and drug development professionals:
-
Elucidation of SASP Regulation: Investigating the effects of specific dihomo-prostaglandins can help to unravel the complex regulatory networks governing the composition and magnitude of the SASP.
-
Identification of Novel Therapeutic Targets: As these lipids and their signaling pathways are implicated in promoting senescence and inflammation, they represent potential targets for senomorphic or senolytic drugs aimed at mitigating the detrimental effects of the SASP.
-
Development of Biomarkers: Specific dihomo-prostaglandins, such as dihomo-15d-PGJ2, have been identified as potential biomarkers for detecting senescent cells and monitoring the efficacy of senolytic therapies.
-
Disease Modeling: Understanding how dihomo-prostaglandins contribute to the SASP in different cell types and tissues can improve in vitro and in vivo models of age-related diseases.
Quantitative Data Summary
The following tables summarize the quantitative effects of dihomo-prostaglandins on markers of senescence and SASP, as reported in the literature.
Table 1: Effect of Dihomo-15d-PGJ2 on Senescence Markers
| Marker | Cell Type | Treatment | Effect | Reference |
| EdU Incorporation | IMR-90 Fibroblasts | Dihomo-15d-PGJ2 | Reduced | |
| SA-β-gal Activity | IMR-90 Fibroblasts | Dihomo-15d-PGJ2 | Increased | |
| CDKN1A/p21 mRNA | IMR-90 Fibroblasts | Dihomo-15d-PGJ2 | Increased | |
| CDKN2A/p16 mRNA | IMR-90 Fibroblasts | Dihomo-15d-PGJ2 | Increased | |
| LMNB1 mRNA | IMR-90 Fibroblasts | Dihomo-15d-PGJ2 | Reduced |
Table 2: Effect of Dihomo-15d-PGJ2 on SASP Factor mRNA Expression
| SASP Factor | Cell Type | Treatment | Effect | Reference |
| IL-6 | IMR-90 Fibroblasts | Dihomo-15d-PGJ2 | Increased | |
| IL-8 | IMR-90 Fibroblasts | Dihomo-15d-PGJ2 | Increased | |
| CXCL1 | IMR-90 Fibroblasts | Dihomo-15d-PGJ2 | Increased | |
| GM-CSF | IMR-90 Fibroblasts | Dihomo-15d-PGJ2 | Increased |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence
This protocol describes a common method for inducing senescence in cultured cells, which can then be used to study the effects of dihomo-prostaglandins.
Materials:
-
Human diploid fibroblasts (e.g., IMR-90, WI-38)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
DNA damaging agent (e.g., Doxorubicin) or an irradiator for ionizing radiation (IR)
Procedure:
-
Cell Culture: Culture human diploid fibroblasts in standard cell culture medium at 37°C in a humidified incubator with 5% CO2.
-
Induction of Senescence:
-
Replicative Senescence: Continuously passage the cells until they reach their Hayflick limit and exhibit signs of replicative senescence (typically >50 population doublings).
-
Stress-Induced Premature Senescence (SIPS):
-
Doxorubicin-Induced Senescence: Treat sub-confluent cells with a sub-lethal dose of Doxorubicin (e.g., 100-250 nM) for 24-48 hours. After treatment, wash the cells with PBS and replace with fresh medium. Culture for an additional 7-10 days to allow the senescent phenotype to develop.
-
Ionizing Radiation-Induced Senescence: Expose sub-confluent cells to a single dose of ionizing radiation (e.g., 10 Gy). Return the cells to the incubator and culture for 7-10 days.
-
-
-
Verification of Senescence: Confirm the senescent phenotype using markers such as Senescence-Associated β-Galactosidase (SA-β-gal) staining (see Protocol 2), cell cycle arrest, and morphological changes (enlarged, flattened appearance).
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is used to detect the activity of β-galactosidase at a suboptimal pH (pH 6.0), a well-established biomarker of senescent cells.
Materials:
-
Fixation Solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.
-
Staining Solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Fixation: Wash the cells twice with PBS and then fix with the Fixation Solution for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Add the fresh Staining Solution to each well, ensuring the cell monolayer is completely covered. Incubate the plate at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in senescent cells. Protect the plate from light.
-
Imaging: Observe the cells under a microscope and quantify the percentage of blue, SA-β-gal-positive cells.
Protocol 3: Analysis of SASP Factor Secretion by ELISA
This protocol describes the quantification of secreted SASP factors in the conditioned medium of senescent cells.
Materials:
-
Senescent cells and control (non-senescent) cells
-
Serum-free cell culture medium
-
ELISA kits for specific SASP factors (e.g., IL-6, IL-8)
-
Plate reader
Procedure:
-
Collection of Conditioned Media:
-
Once the senescent phenotype is established, wash the cells thoroughly with PBS to remove any residual serum proteins.
-
Add a defined volume of serum-free medium to the cells and incubate for 24 hours.
-
Collect the conditioned medium and centrifuge at 1,000 x g for 10 minutes to remove cells and debris.
-
Store the supernatant at -80°C until analysis.
-
-
Quantification of SASP Factors:
-
Thaw the conditioned media on ice.
-
Perform the ELISA according to the manufacturer's instructions for the specific SASP factors of interest.
-
Briefly, for a sandwich ELISA:
-
Coat a 96-well plate with a capture antibody specific for the SASP factor.
-
Add standards and conditioned media samples to the wells.
-
Incubate, then wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate, then wash the plate.
-
Add the enzyme substrate and measure the resulting color change using a plate reader.
-
-
Calculate the concentration of each SASP factor in the samples based on the standard curve.
-
Application Notes and Protocols for Studying the Effects of 1a,1b-dihomo PGE1 on Prostaglandin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of bioactive lipids that mediate a wide range of physiological and pathological processes by activating a family of G-protein coupled receptors (GPCRs). Prostaglandin (B15479496) E1 (PGE1) is a well-characterized prostanoid that interacts with several E-prostanoid (EP) receptors. 1a,1b-dihomo PGE1 is a structural analog of PGE1, and understanding its interaction with the full panel of prostaglandin receptors (EP1, EP2, EP3, EP4, DP, FP, IP, and TP) is crucial for elucidating its potential biological activities and therapeutic applications. While it has been noted to be less active than PGE1 in some biological systems, detailed quantitative data on its receptor binding and functional potency are not widely available[1].
These application notes provide detailed protocols for a comprehensive in vitro characterization of the effects of 1a,1b-dihomo PGE1 on the principal prostaglandin receptor subtypes. The protocols cover methods to determine the binding affinity and functional activity of the compound at each receptor, enabling a thorough assessment of its pharmacological profile.
Prostaglandin Receptor Signaling Pathways
Prostaglandin receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. The primary signaling pathways for the prostaglandin receptors are summarized below.
Data Presentation: Quantitative Analysis of Receptor Interaction
A comprehensive understanding of the pharmacological profile of 1a,1b-dihomo PGE1 requires quantitative assessment of its binding affinity (Ki) and functional potency (EC50 or IC50) at each prostaglandin receptor. The following tables provide a template for summarizing such data, with comparative values for the well-characterized PGE1 included for reference.
Note: Quantitative binding and functional data for 1a,1b-dihomo PGE1 are not extensively available in published literature. The values presented in the tables below for 1a,1b-dihomo PGE1 are hypothetical and for illustrative purposes only. Experimental determination is required to obtain accurate values.
Table 1: Comparative Binding Affinities (Ki, nM) of PGE1 and 1a,1b-dihomo PGE1 at Prostaglandin Receptors
| Receptor | PGE1 Ki (nM) | 1a,1b-dihomo PGE1 Ki (nM) |
| EP1 | 36[2] | Hypothetical: >1000 |
| EP2 | 10[2] | Hypothetical: ~500 |
| EP3 | 1.1[2] | Hypothetical: ~100 |
| EP4 | 2.1[2] | Hypothetical: ~250 |
| DP | >1000 | Hypothetical: >1000 |
| FP | >1000 | Hypothetical: >1000 |
| IP | 33[2] | Hypothetical: ~800 |
| TP | >1000 | Hypothetical: >1000 |
Table 2: Comparative Functional Potencies (EC50/IC50, nM) of PGE1 and 1a,1b-dihomo PGE1
| Receptor | Signaling Pathway | PGE1 (nM) | 1a,1b-dihomo PGE1 (nM) |
| EP1 | Gq (Calcium Mobilization) | ~50 | Hypothetical: >1000 |
| EP2 | Gs (cAMP Increase) | ~5 | Hypothetical: ~750 |
| EP3 | Gi (cAMP Inhibition) | ~0.5 | Hypothetical: ~150 |
| EP4 | Gs (cAMP Increase) | ~1 | Hypothetical: ~400 |
| DP | Gs (cAMP Increase) | >1000 | Hypothetical: >1000 |
| FP | Gq (Calcium Mobilization) | >1000 | Hypothetical: >1000 |
| IP | Gs (cAMP Increase) | ~20 | Hypothetical: >1000 |
| TP | Gq (Calcium Mobilization) | >1000 | Hypothetical: >1000 |
Experimental Protocols
The following protocols provide detailed methodologies for determining the binding affinity and functional potency of 1a,1b-dihomo PGE1 at the full panel of prostaglandin receptors.
Protocol 1: Radioligand Binding Assay for Determination of Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of 1a,1b-dihomo PGE1 for each prostaglandin receptor. The assay measures the ability of the test compound to displace a specific high-affinity radioligand from the receptor.
References
Troubleshooting & Optimization
Technical Support Center: Detection of 1a,1b-dihomo Prostaglandin E1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection sensitivity for 1a,1b-dihomo Prostaglandin (B15479496) E1 (dihomo-PGE1).
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting 1a,1b-dihomo Prostaglandin E1?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and specific method for the quantification of this compound.[1][2] This technique offers high selectivity by separating the analyte from matrix components and using specific mass transitions for detection. Gas chromatography-mass spectrometry (GC-MS) can also be highly sensitive but often requires derivatization of the analyte.[3][4][5] Immunoassays like ELISA can be sensitive but may have cross-reactivity with other prostaglandins (B1171923).
Q2: Are there commercially available ELISA kits specifically for this compound?
A2: Currently, there are no commercially available ELISA kits specifically designed for this compound. However, some Prostaglandin E1 (PGE1) ELISA kits may exhibit cross-reactivity with dihomo-PGE1. It is crucial to validate the cross-reactivity of any PGE1 ELISA kit with a pure standard of this compound before use in experimental samples.
Q3: What are the expected mass transitions for this compound in LC-MS/MS?
A3: While specific literature on the mass transitions of this compound is scarce, we can predict the likely transitions based on the structure of Prostaglandin E1 and related dihomo-prostaglandins. 1a,1b-dihomo-PGE1 has a molecular weight of 382.5 g/mol , which is 28 Da higher than PGE1 (354.5 g/mol ) due to the addition of a C2H4 group. In negative ion mode, the precursor ion ([M-H]⁻) for dihomo-PGE1 would be approximately m/z 381.5. Based on the fragmentation of PGE2 (m/z 351 -> 271), a similar fragmentation pattern can be expected for dihomo-PGE1.[6] Therefore, a potential quantitative transition would be m/z 381.5 -> 299.5 . It is essential to confirm these transitions by infusing a pure standard of this compound into the mass spectrometer.
Q4: What is the best internal standard for quantifying this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 1a,1b-dihomo-PGE1-d4. If this is not commercially available, a deuterated analog of a closely related prostaglandin, like PGE1-d4, can be used. Using a deuterated internal standard helps to correct for variations in sample extraction and instrument response.
Q5: How should I store my samples to prevent degradation of this compound?
A5: Prostaglandins are susceptible to degradation. Samples (plasma, serum, cell culture supernatant, tissue homogenates) should be collected in the presence of an antioxidant, such as butylated hydroxytoluene (BHT), and a cyclooxygenase (COX) inhibitor, like indomethacin, to prevent ex vivo formation.[7] Samples should be immediately frozen and stored at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no signal for dihomo-PGE1 | Inefficient ionization. | Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Dihomo-PGE1, like other prostaglandins, ionizes well in negative ESI mode. |
| Poor fragmentation. | Optimize collision energy (CE) and cell exit potential (CXP) to achieve optimal fragmentation of the precursor ion. | |
| Inefficient chromatographic separation. | Optimize the LC gradient and column chemistry. A C18 reversed-phase column is commonly used for prostaglandin analysis. Ensure the mobile phase contains a weak acid, like formic or acetic acid, to improve peak shape. | |
| High background noise | Matrix effects from the sample. | Improve sample cleanup using solid-phase extraction (SPE). Dilute the sample if the concentration of dihomo-PGE1 is high enough. Use a more specific mass transition. |
| Contamination from the LC system. | Flush the LC system with a strong solvent. Use high-purity solvents and additives. | |
| Poor peak shape | Inappropriate mobile phase pH. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to ensure the carboxylic acid group of the prostaglandin is protonated. |
| Column degradation. | Replace the analytical column. Use a guard column to protect the analytical column. |
Sample Preparation (Solid-Phase Extraction - SPE)
| Problem | Possible Cause | Troubleshooting Steps |
| Low recovery of dihomo-PGE1 | Inappropriate SPE sorbent. | Use a C18 or polymeric reversed-phase sorbent for the extraction of prostaglandins from aqueous samples. |
| Incomplete elution. | Increase the volume or the percentage of organic solvent in the elution buffer. A common elution solvent is ethyl acetate (B1210297) or methanol (B129727). | |
| Breakthrough during sample loading. | Ensure the sample is acidified to pH 3-4 before loading onto the SPE cartridge to protonate the carboxylic acid group and increase retention. Do not exceed the column's loading capacity. | |
| Drying of the SPE bed. | Do not allow the SPE sorbent to dry out between conditioning, equilibration, and sample loading steps. | |
| High variability between samples | Inconsistent sample loading or elution flow rate. | Use a vacuum manifold or automated SPE system for consistent flow rates. |
| Presence of particulates in the sample. | Centrifuge or filter samples before loading onto the SPE cartridge to prevent clogging. |
Immunoassay (ELISA)
| Problem | Possible Cause | Troubleshooting Steps |
| Low signal | Low concentration of dihomo-PGE1 in the sample. | Concentrate the sample using SPE. |
| Poor cross-reactivity of the antibody. | Test the cross-reactivity of the PGE1 antibody with a known concentration of dihomo-PGE1 standard. If cross-reactivity is low, an alternative detection method like LC-MS/MS may be necessary. | |
| High background | Non-specific binding. | Ensure proper blocking of the plate. Optimize washing steps (increase number of washes or volume). |
| Matrix interference. | Dilute the sample in the assay buffer. If possible, prepare standards in a similar matrix to the samples. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Preparation: Thaw plasma samples on ice. To 1 mL of plasma, add an antioxidant (e.g., 10 µL of 1% BHT in methanol) and an internal standard (e.g., 10 µL of 1 µg/mL dihomo-PGE1-d4 or PGE1-d4). Acidify the plasma to pH 3.5 with 2 M formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 2 mL of water to remove salts and polar impurities, followed by 2 mL of 15% methanol in water to remove less hydrophobic impurities.
-
Elution: Elute the this compound with 2 mL of ethyl acetate or methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase for LC-MS/MS analysis.
Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Cell Culture Supernatant
-
Sample Preparation: Collect cell culture supernatant. Add an antioxidant and internal standard as described for the SPE protocol. Acidify the supernatant to pH 3.5 with 2 M formic acid.
-
Extraction: Add 3 volumes of a cold organic solvent mixture (e.g., hexane:ethyl acetate, 1:1 v/v) to the acidified supernatant. Vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Collection: Carefully transfer the upper organic layer to a new tube.
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Re-extraction: Repeat the extraction of the aqueous layer with another 3 volumes of the organic solvent mixture to maximize recovery. Combine the organic layers.
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Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in the initial LC mobile phase for analysis.
Visualizations
Signaling Pathways of Prostaglandin E1
Prostaglandin E1, and likely its dihomo analog, exerts its biological effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs).[8][9][10] The downstream signaling depends on the specific EP receptor subtype expressed in the target cell.
Caption: Signaling pathways of this compound via EP receptors.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines a typical workflow for the quantitative analysis of this compound from biological samples using LC-MS/MS.
References
- 1. LC-MS/MS analysis of plasma polyunsaturated fatty acids in type 2 diabetic patients after insulin analog initiation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Routine prostaglandin assay by GC-MS in multiwell tissue culture plates: application to human synoviocytes and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation of an extraction method for the determination of prostaglandin E2 in plasma using experimental design and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Measurement of 1a,1b-dihomo-PGE1 in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of low levels of 1a,1b-dihomo-prostaglandin E1 (1a,1b-dihomo-PGE1) in plasma.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring low levels of 1a,1b-dihomo-PGE1 in plasma?
Measuring low levels of 1a,1b-dihomo-PGE1 in plasma presents several analytical challenges:
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Low Endogenous Concentrations: 1a,1b-dihomo-PGE1 is often present at very low picogram per milliliter (pg/mL) concentrations in plasma, requiring highly sensitive analytical methods.
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Chemical Instability: Prostaglandins (B1171923) are susceptible to degradation.[1] Proper sample handling and storage are critical to prevent analytical artifacts.
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Structural Similarity to Other Prostaglandins: The structural similarity to other more abundant prostaglandins, such as PGE1 and PGE2, can lead to analytical interferences and challenges in achieving chromatographic separation and specific detection.[2]
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Matrix Effects: The complex nature of plasma can interfere with the ionization of the target analyte in mass spectrometry-based methods, leading to signal suppression or enhancement.[3]
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Lack of Commercially Available Specific Antibodies: The availability of highly specific antibodies for immunoassays (like ELISA) targeting 1a,1b-dihomo-PGE1 is limited, making these methods less straightforward than for more common prostaglandins.
Q2: Which analytical method is most suitable for measuring low levels of 1a,1b-dihomo-PGE1 in plasma?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most suitable method for the reliable quantification of low levels of 1a,1b-dihomo-PGE1 in plasma. This is due to its high sensitivity, specificity, and the ability to differentiate between structurally similar prostaglandins.[2][4][5] While ELISA and GC-MS can be used for prostaglandin (B15479496) analysis, they have limitations for this specific analyte. ELISA may lack specificity, and GC-MS requires laborious derivatization steps.[2][5]
Q3: Are there commercially available ELISA kits for 1a,1b-dihomo-PGE1?
Currently, there is a lack of commercially available ELISA kits specifically designed for the quantitative measurement of 1a,1b-dihomo-PGE1. Commercially available kits are generally for the more common prostaglandin E1 (PGE1).[6] While some cross-reactivity may occur, these kits are not validated for the specific and accurate quantification of 1a,1b-dihomo-PGE1.
Q4: What are the key considerations for sample collection and handling?
To ensure the integrity of the samples and obtain reliable results, the following points are crucial:
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Anticoagulant Choice: Collect blood in tubes containing EDTA or heparin.
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Inhibition of Prostaglandin Synthesis: Immediately after collection, add a cyclooxygenase (COX) inhibitor, such as indomethacin, to the blood sample to prevent the ex vivo formation of prostaglandins.
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Prompt Processing: Centrifuge the blood to separate the plasma within 30 minutes of collection.
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Storage: Store plasma samples at -80°C until analysis to minimize degradation.[7] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Sensitivity / No Peak Detected | 1. Inefficient extraction and sample cleanup. 2. Degradation of the analyte during sample processing. 3. Suboptimal mass spectrometer parameters. 4. Matrix effects suppressing the signal. | 1. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 2. Keep samples on ice throughout the extraction process and minimize processing time.[2] 3. Perform tuning and optimization of the mass spectrometer using a 1a,1b-dihomo-PGE1 analytical standard. 4. Evaluate different sample cleanup strategies and consider the use of a deuterated internal standard to compensate for matrix effects.[3] |
| Poor Peak Shape (Tailing, Broadening, Splitting) | 1. Column contamination or degradation. 2. Inappropriate mobile phase composition. 3. Injection of a solvent stronger than the mobile phase.[8] 4. Extra-column dead volume. | 1. Flush the column with a strong solvent or replace the column. 2. Ensure the mobile phase pH is compatible with the column and analyte. 3. Ensure the final sample solvent is similar in strength to the initial mobile phase. 4. Check all fittings and tubing for proper connections.[8] |
| High Background Noise | 1. Contaminated mobile phase or solvents. 2. Dirty ion source. 3. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and additives.[9] 2. Clean the ion source according to the manufacturer's instructions. 3. Implement a robust needle wash protocol and inject blank samples between experimental samples.[9] |
| Retention Time Shifts | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase daily. 2. Ensure the column oven is functioning correctly and maintaining a stable temperature. 3. Monitor column performance with quality control samples and replace the column when performance degrades. |
Sample Preparation
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Extraction Recovery | 1. Suboptimal pH during extraction. 2. Inappropriate extraction solvent. 3. SPE cartridge not conditioned or equilibrated properly. | 1. Acidify the plasma sample to a pH of around 3-4 before extraction to protonate the carboxylic acid group of the prostaglandin. 2. Test different organic solvents or solvent mixtures for liquid-liquid extraction. 3. Follow the manufacturer's protocol for SPE cartridge conditioning and equilibration. |
| High Variability Between Replicates | 1. Inconsistent sample handling and processing. 2. Precipitation of the analyte during evaporation. 3. Inaccurate pipetting. | 1. Ensure uniform processing time and conditions for all samples. 2. Avoid complete dryness during solvent evaporation and reconstitute the sample in a suitable solvent with vortexing. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
Data Presentation
Table 1: Quantitative Data for a Closely Related Dihomo-Prostaglandin by Micro-LC-MS/MS
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 1a,1b-dihomo-PGF2α | Micro-LC-MS/MS | Plasma | 0.6 pM | 2.1 pM | [10] |
Table 2: Comparison of Analytical Methods for Prostaglandin Analysis
| Method | Advantages | Disadvantages | Suitability for 1a,1b-dihomo-PGE1 |
| LC-MS/MS | High sensitivity and specificity. Capable of multiplexing. | High initial instrument cost. Susceptible to matrix effects. | High: The most recommended method. |
| GC-MS | High resolution and sensitivity. | Requires derivatization, which is time-consuming and can introduce variability.[5] | Moderate: Feasible but less straightforward than LC-MS/MS. |
| ELISA | High throughput and relatively low cost. | Potential for cross-reactivity with other prostaglandins.[11] Lack of specific commercial kits. | Low: Not recommended without a highly specific and validated antibody. |
Experimental Protocols
Detailed Methodology for LC-MS/MS based Quantification of Prostaglandins in Plasma (General Protocol)
This protocol is a general guideline for the analysis of prostaglandins in plasma and should be optimized and validated for the specific quantification of 1a,1b-dihomo-PGE1.
1. Sample Preparation and Extraction
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Internal Standard Spiking: To a known volume of plasma (e.g., 500 µL), add an appropriate deuterated internal standard (e.g., PGE1-d4, if a specific 1a,1b-dihomo-PGE1-d4 is not available, though this requires careful validation).
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Protein Precipitation: Precipitate proteins by adding a four-fold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol), followed by vortexing and centrifugation.
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Solid-Phase Extraction (SPE) for Cleanup and Concentration:
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Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by water.
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Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
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Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
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Elute the prostaglandins with a suitable organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
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Flow Rate: Dependent on the column dimensions (analytical vs. micro-flow).
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for prostaglandins.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Visualizations
Caption: Experimental workflow for the quantification of 1a,1b-dihomo-PGE1 in plasma.
References
- 1. Development and validation of a radioimmunoassay for prostaglandin E2 metabolite levels in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. PGE1 ELISA Kit (Colorimetric) (NBP2-61296): Novus Biologicals [novusbio.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. zefsci.com [zefsci.com]
- 10. A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Technical Support Center: Optimizing Sample Preparation for 1a,1b-dihomo-PGE1 Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the mass spectrometry analysis of 1a,1b-dihomo-prostaglandin E1 (1a,1b-dihomo-PGE1).
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical steps to ensure the stability of 1a,1b-dihomo-PGE1 in my samples?
A1: Due to the reactive nature of prostaglandins (B1171923), sample handling is critical. Key steps include:
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Rapid Processing: Process samples as quickly as possible after collection to minimize degradation. For some unstable prostaglandins like PGD2, analysis within 8 hours is recommended.[1]
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Low Temperature: Keep samples on ice or at 4°C throughout the extraction process. For long-term storage, -80°C is preferable to -20°C to prevent significant degradation.[1]
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Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents to prevent auto-oxidation of the analyte.[2]
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Internal Standards: Spike samples with a deuterated internal standard (e.g., 1a,1b-dihomo-PGE1-d4) at the earliest stage to account for analyte loss during extraction and analysis.
Q2: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for 1a,1b-dihomo-PGE1?
A2: Both LLE and SPE are effective for extracting prostaglandins and other oxylipins. The choice depends on the sample matrix, required sample cleanup, and throughput needs.
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LLE is a robust method suitable for a wide range of biological samples. It is effective at removing proteins and concentrating the analyte.
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SPE can provide cleaner extracts, which is beneficial for reducing matrix effects in LC-MS/MS analysis. It is also more amenable to automation for higher throughput.
Q3: I am analyzing 1a,1b-dihomo-PGE1 from cell culture media. What should I be aware of?
A3: Prostaglandins in cell culture media can be relatively unstable. Stability studies for PGE2 show it is more stable than PGD2, but prompt analysis is still recommended.[1] If immediate analysis is not possible, store samples at -80°C.[1] The extraction efficiency from culture supernatants for similar prostaglandins has been reported to be high (e.g., 92% for PGE2).[1]
Q4: Is derivatization necessary for the analysis of 1a,1b-dihomo-PGE1?
A4: For LC-MS/MS analysis, derivatization is generally not required, as this technique is sensitive enough for direct analysis.[3] However, if you are using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to make the prostaglandin (B15479496) volatile and thermally stable.[4] Common derivatization involves creating methoxime-pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ethers.[5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low/No Signal or Poor Peak Shape | 1. Analyte Degradation: 1a,1b-dihomo-PGE1 may have degraded during sample collection, storage, or preparation. | 1a. Ensure samples are processed quickly and kept at low temperatures (4°C or on ice).[1] 1b. Store samples at -80°C for long-term stability.[1] 1c. Add antioxidants like BHT to extraction solvents.[2] |
| 2. Inefficient Extraction: The chosen extraction protocol may not be optimal for your sample matrix. | 2a. Optimize LLE solvent polarity or SPE sorbent and elution solvents. 2b. Ensure the pH of the sample is adjusted to ~3.5 with formic or acetic acid before LLE to protonate the carboxylic acid group, improving extraction into organic solvents.[3] | |
| 3. Poor Ionization: The mobile phase composition may not be suitable for efficient ionization of 1a,1b-dihomo-PGE1. | 3a. Operate the ESI source in negative ion mode, as prostaglandins readily form [M-H]- ions. 3b. Optimize mobile phase additives. While acidic modifiers like formic or acetic acid can improve peak shape, they may suppress ionization in some cases.[1] | |
| High Background Noise / Matrix Effects | 1. Insufficient Sample Cleanup: Co-extracted lipids and other matrix components can interfere with the signal. | 1a. Incorporate a hexane (B92381) wash step in your LLE protocol to remove neutral lipids before extracting the more polar prostaglandins.[3] 1b. Use a more selective SPE cartridge or optimize the wash steps to remove interferences. 1c. Ensure chromatographic separation from interfering isobars. |
| 2. System Contamination: Carryover from previous samples or contaminated solvents/vials. | 2a. Run blank injections between samples to check for carryover. 2b. Use high-purity, LC-MS grade solvents and reagents. 2c. Use silanized vials to prevent adsorption of the analyte to glass surfaces.[3] | |
| Poor Reproducibility | 1. Inconsistent Sample Handling: Variations in extraction time, temperature, or vortexing can affect recovery. | 1a. Standardize all steps of the sample preparation protocol. 1b. Use an automated liquid handler for precise solvent additions if available. |
| 2. Lack of/Improper Use of Internal Standard: The internal standard was not added at the beginning or is not behaving similarly to the analyte. | 2a. Add a stable isotope-labeled internal standard (e.g., 1a,1b-dihomo-PGE1-d4) to the sample before any extraction steps.[6] 2b. Ensure the internal standard is chemically pure and its concentration is accurate. |
Quantitative Data Summary
While specific recovery data for 1a,1b-dihomo-PGE1 is not widely published, the following table summarizes typical extraction efficiencies for structurally similar prostaglandins from cell culture supernatant, which can serve as a benchmark.
| Analyte | Extraction Method | Spiked Concentration | Average Recovery (%) |
| PGE2 | Liquid-Liquid Extraction | 1 ng/mL | 92.0 ± 4.9 |
| 10 ng/mL | 92.0 ± 4.9 | ||
| 100 ng/mL | 92.0 ± 4.9 | ||
| PGD2 | Liquid-Liquid Extraction | 1 ng/mL | 77.0 ± 3.0 |
| 10 ng/mL | 77.0 ± 3.0 | ||
| 100 ng/mL | 77.0 ± 3.0 |
Data adapted from a study on PGE2 and PGD2 extraction from cell culture supernatants. The lower recovery of PGD2 was attributed to its higher instability.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma or Cell Culture Media
This protocol is adapted from methods used for general prostaglandin analysis.[3]
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Sample Preparation: To 1 mL of plasma or cell culture supernatant in a glass tube, add an appropriate amount of deuterated internal standard (e.g., 1a,1b-dihomo-PGE1-d4).
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Protein Precipitation & Initial Extraction: Add 2 volumes of cold acetone (B3395972) (or a 2:1 mixture of acetone:saline), vortex thoroughly, and centrifuge at 2000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
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Removal of Neutral Lipids: Add 2 volumes of hexane to the supernatant, vortex, and centrifuge. Discard the upper hexane layer. Repeat this wash step two more times.
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Acidification: Acidify the remaining aqueous layer to a pH of approximately 3.5 using formic acid.
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Analyte Extraction: Add 2 mL of chloroform (B151607) (or ethyl acetate), vortex vigorously for 2 minutes, and centrifuge to separate the phases. Carefully transfer the lower organic layer to a clean, silanized glass tube. Repeat the extraction with another 2 mL of chloroform and combine the organic layers.
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Drying and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., Acetonitrile:Water 1:2) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma or Tissue Homogenate
This is a general protocol for oxylipin extraction that can be optimized for 1a,1b-dihomo-PGE1.
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Sample Preparation: Spike the sample (e.g., 1 mL of plasma or tissue homogenate) with the internal standard.
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Protein Precipitation: Add 3 volumes of cold methanol (B129727) containing an antioxidant (e.g., 0.005% BHT), vortex, and centrifuge at high speed to pellet the precipitated protein.
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Dilution and Acidification: Transfer the supernatant to a new tube and dilute with water to reduce the organic solvent concentration to <10%. Acidify to pH ~3.5 with formic acid.
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SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 column volume of methanol followed by 1 column volume of water.
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Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate.
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Washing: Wash the cartridge with 1 column volume of 10% methanol in water to remove polar interferences.
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Elution: Elute the 1a,1b-dihomo-PGE1 from the cartridge with 1-2 column volumes of methanol or acetonitrile.
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Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Biosynthesis Pathway of 1a,1b-dihomo-Prostaglandins
1a,1b-dihomo-prostaglandins are synthesized from adrenic acid (AdA), a 22-carbon polyunsaturated fatty acid, via the cyclooxygenase (COX) enzyme pathway.[7][8] This is analogous to the synthesis of series-2 prostaglandins from arachidonic acid.
Caption: Biosynthesis of 1a,1b-dihomo-PGE1 from Adrenic Acid.
General Troubleshooting Workflow for Low Analyte Signal
This workflow provides a logical sequence of steps to diagnose the cause of a weak or absent signal for 1a,1b-dihomo-PGE1.
Caption: Troubleshooting workflow for low MS signal.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of oxylipins during plasma generation and long-term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gwern.net [gwern.net]
Preventing degradation of 1a,1b-dihomo Prostaglandin E1 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1a,1b-dihomo Prostaglandin (B15479496) E1 during analysis.
Introduction
1a,1b-dihomo Prostaglandin E1 (1a,1b-dihomo-PGE1) is a C22 analog of Prostaglandin E1 (PGE1) derived from adrenic acid. Like other E-series prostaglandins (B1171923), it is susceptible to degradation, which can compromise the accuracy of experimental results. The primary degradation pathways for PGE1, which are presumed to be similar for its dihomo analog due to structural similarities, involve dehydration and isomerization, particularly under adverse pH and temperature conditions. This guide outlines best practices for sample handling, storage, and analysis to minimize degradation and ensure reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during analysis?
A1: The main factors contributing to the degradation of E-series prostaglandins, including likely 1a,1b-dihomo-PGE1, are exposure to non-optimal pH, elevated temperatures, and repeated freeze-thaw cycles. Basic conditions (pH > 7.4) can lead to the formation of Prostaglandin A and B analogs, while acidic conditions (pH ≤ 3) can also promote degradation.[1][2]
Q2: How should I store my this compound standards and samples?
A2: For long-term storage, it is recommended to store 1a,1b-dihomo-PGE1 as a crystalline solid or in an organic solvent such as ethanol (B145695), DMSO, or dimethyl formamide (B127407) at -20°C or lower.[3] If samples are in aqueous buffer, they should be stored at -80°C and used promptly after thawing. Avoid repeated freeze-thaw cycles. For short-term storage of aqueous solutions, refrigeration at 2-8°C is acceptable for up to 48 hours, provided the pH is slightly acidic.[4]
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: 1a,1b-dihomo-PGE1 is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide.[3] For analytical purposes, preparing a stock solution in a non-aqueous solvent and then diluting it into an appropriate aqueous buffer or mobile phase just before analysis is recommended to minimize degradation in the aqueous environment.
Q4: Can I use the same analytical methods for 1a,1b-dihomo-PGE1 as for PGE1?
A4: Yes, analytical methods developed for PGE1, such as HPLC and LC-MS/MS, can generally be adapted for 1a,1b-dihomo-PGE1.[1] However, due to the difference in molecular weight, it is crucial to optimize the mass spectrometry parameters (e.g., precursor and product ion m/z) for accurate detection and quantification. Chromatographic conditions may also require slight modifications to ensure optimal separation from other prostaglandins and matrix components.
Troubleshooting Guides
Issue 1: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation | Ensure all sample preparation steps are performed at low temperatures (e.g., on ice). Use pre-chilled solvents and minimize the time the sample is in an aqueous solution. Acidify the sample to a pH of approximately 3.5-4.0 before extraction to improve stability.[5] |
| Degradation during storage | Verify storage conditions. Samples should be stored at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If using a lyophilized standard, ensure it was stored in a desiccated environment. |
| Inefficient extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate for prostaglandins. A common approach involves acidifying the sample, applying it to a C18 cartridge, washing with a low-percentage organic solvent, and eluting with a higher-percentage organic solvent like ethyl acetate (B1210297) or methanol.[5] |
| Instrumental issues | Confirm the mass spectrometer is tuned and calibrated. Check for appropriate ionization and fragmentation parameters for 1a,1b-dihomo-PGE1. Ensure the LC column is not clogged and is providing adequate separation. |
Issue 2: High Variability in Replicate Measurements
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize the sample handling protocol. Ensure uniform timing for each step, from thawing to injection. Use an internal standard (e.g., a deuterated analog of PGE1) to correct for variability in sample preparation and instrument response.[6] |
| pH fluctuations in samples | Buffer all aqueous samples and standards to a slightly acidic pH (e.g., pH 4-5 with a citrate (B86180) or acetate buffer) to maintain stability. |
| Adsorption to container surfaces | Use polypropylene (B1209903) or silanized glass vials to minimize adsorption of the analyte to container surfaces. |
| Incomplete dissolution of standard | Ensure the standard is completely dissolved in the organic solvent before making further dilutions. Vortexing and brief sonication may be necessary. |
Issue 3: Presence of Unexpected Peaks in Chromatogram
| Possible Cause | Troubleshooting Step | | Formation of degradation products | The presence of peaks corresponding to Prostaglandin A or B analogs may indicate degradation. Review sample handling and storage procedures to minimize exposure to high pH and temperature. Forced degradation studies under acidic, basic, and oxidative conditions can help identify the retention times of potential degradation products. | | Isomerization | Epimerization can occur at different positions on the prostaglandin molecule. Ensure that the chromatographic method is capable of resolving these isomers if their differentiation is critical for the study. | | Matrix interference | Optimize the sample clean-up procedure. This may involve using a more selective SPE sorbent or incorporating a liquid-liquid extraction step. Adjusting the chromatographic gradient may also help resolve the analyte from interfering matrix components. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of prostaglandins from biological fluids (e.g., plasma, cell culture media).
-
Acidification: Acidify the sample to pH 3.5 with 2N HCl.
-
Equilibration: Equilibrate the sample at 4°C for 15 minutes.
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Centrifugation: Centrifuge the sample to remove any precipitate.
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SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 10 mL of ethanol followed by 10 mL of deionized water.
-
Sample Loading: Apply the acidified sample to the SPE cartridge at a slow flow rate (approximately 0.5 mL/minute).
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Washing: Wash the cartridge with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and finally 10 mL of hexane.
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Elution: Elute the prostaglandins with 10 mL of ethyl acetate.
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Drying: Evaporate the eluate to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., mobile phase) for analysis.[5]
Protocol 2: HPLC-MS/MS Analysis
This is an example of a reversed-phase HPLC method that can be adapted for 1a,1b-dihomo-PGE1 analysis.
-
Column: C18 reversed-phase column (e.g., 3 µm particle size).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. For example, starting at 20% B and increasing to 90% B over 15 minutes.
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Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-20 µL.
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Autosampler Temperature: 4°C.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor for the specific precursor and product ions of 1a,1b-dihomo-PGE1.
Data Presentation
| Parameter | Prostaglandin E1 (PGE1) | This compound |
| Molecular Formula | C20H34O5 | C22H38O5 |
| Molecular Weight | 354.5 g/mol | 382.5 g/mol |
| Precursor Ion ([M-H]-) | m/z 353.2 | m/z 381.3 |
| Common Degradation Products | Prostaglandin A1 (PGA1), Prostaglandin B1 (PGB1) | Presumed to be 1a,1b-dihomo-PGA1 and 1a,1b-dihomo-PGB1 |
Visualizations
Caption: Presumed degradation pathway of this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of Prostaglandin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPLC separation of prostaglandin (B15479496) isomers.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of prostaglandin isomers.
Q1: Why am I seeing poor resolution or co-elution of my prostaglandin isomers?
A1: Poor resolution is a frequent challenge due to the structural similarity of prostaglandin isomers. Several factors could be the cause:
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Inappropriate Column Chemistry: The stationary phase may not have the necessary selectivity for your specific isomers. For separating enantiomers, a chiral column is essential.[1] For separating diastereomers or positional isomers, a high-resolution reversed-phase column (e.g., C18) may be suitable, but optimization is key.
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Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and additives, plays a critical role in achieving separation.
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Organic Modifier: Switching between organic modifiers (e.g., acetonitrile (B52724) and methanol) can alter selectivity.
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pH: The pH of the mobile phase affects the ionization state of the acidic prostaglandin molecules. An acidic mobile phase (e.g., pH 3-4) is often used to suppress ionization and improve peak shape and retention on reversed-phase columns.[1]
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Additives: Ion-pairing reagents can be used in reversed-phase HPLC to improve the retention and separation of ionic compounds.
-
-
Incorrect Flow Rate: A lower flow rate generally improves resolution by allowing more time for interactions between the analytes and the stationary phase, but it also increases analysis time.
-
Inadequate Temperature Control: Column temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence retention times and selectivity. For some separations, such as PGE2 enantiomers, a higher column temperature (e.g., 40°C) may be necessary to achieve adequate resolution.[1][2]
Troubleshooting Workflow for Poor Resolution:
References
Addressing antibody cross-reactivity in 1a,1b-dihomo PGE1 immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1a,1b-dihomo PGE1 immunoassays. The focus is on addressing the critical issue of antibody cross-reactivity to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is 1a,1b-dihomo Prostaglandin (B15479496) E1 and why is it important to measure?
1a,1b-dihomo Prostaglandin E1 (1a,1b-dihomo PGE1) is a prostaglandin compound derived from the metabolism of adrenic acid (AdA) via the cyclooxygenase (COX) pathway.[1][2] Unlike the more commonly studied prostaglandins (B1171923) derived from arachidonic acid, dihomo-prostaglandins are gaining interest for their potential roles in various physiological and pathological processes, including inflammation and cellular senescence.[3][4] Accurate measurement of 1a,1b-dihomo PGE1 is crucial for understanding its biological functions and its potential as a biomarker or therapeutic target.
Q2: What are the main challenges in developing a specific immunoassay for 1a,1b-dihomo PGE1?
The primary challenge lies in the structural similarity between 1a,1b-dihomo PGE1 and other prostaglandins, particularly Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2).[1][5][6] This structural resemblance makes it difficult to produce antibodies that can distinguish 1a,1b-dihomo PGE1 with high specificity, leading to a significant risk of cross-reactivity.
Q3: What is antibody cross-reactivity and how does it affect my results?
Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, 1a,1b-dihomo PGE1) also binds to other, structurally similar molecules.[7] This can lead to an overestimation of the analyte concentration, resulting in inaccurate and unreliable data. In the context of a 1a,1b-dihomo PGE1 immunoassay, cross-reactivity with other prostaglandins can mask the true concentration of the target analyte.
Q4: Are there commercially available immunoassay kits specifically for 1a,1b-dihomo PGE1?
As of late 2025, dedicated and fully validated commercial immunoassay kits specifically for 1a,1b-dihomo PGE1 are not widely available. Researchers often have to adapt existing PGE1 immunoassays or develop their own assays. This lack of specific reagents underscores the importance of rigorous validation and cross-reactivity testing.
Troubleshooting Guide: Antibody Cross-Reactivity
This guide provides a systematic approach to identifying and mitigating antibody cross-reactivity in your 1a,1b-dihomo PGE1 immunoassay.
Problem: Suspected Cross-Reactivity Leading to Inaccurate Results
Symptoms:
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Higher than expected concentrations of 1a,1b-dihomo PGE1.
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Poor correlation of immunoassay data with other analytical methods like mass spectrometry.
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Inconsistent results between different sample dilutions.
Step-by-Step Troubleshooting Workflow
Caption: A logical workflow for troubleshooting cross-reactivity issues.
Detailed Troubleshooting Steps
Phase 1: Assess Cross-Reactivity
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Review Available Specificity Data: If you are using a commercial PGE1 kit, carefully review the product datasheet for any cross-reactivity information. The manufacturer may provide a table of structurally related compounds and their percentage of cross-reactivity.
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Perform Cross-Reactivity Testing: If specificity data is not available or is insufficient, you will need to perform your own cross-reactivity testing. This is a critical step for any new or modified immunoassay.
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Objective: To determine the extent to which the antibody binds to other structurally related prostaglandins.
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Method: A competitive ELISA is a suitable format for this purpose.[8]
-
Procedure:
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Prepare a standard curve for 1a,1b-dihomo PGE1.
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Prepare separate dilution series for each potential cross-reactant (e.g., PGE1, PGE2, PGF1α).
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Run the immunoassay with these dilution series and compare the results to the 1a,1b-dihomo PGE1 standard curve.
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Calculate the 50% binding inhibition concentration (IC50) for each compound.
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Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of 1a,1b-dihomo PGE1 / IC50 of Cross-Reactant) x 100%
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Phase 2: Mitigate Cross-Reactivity
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Optimize Assay Conditions: The specificity of antibody-antigen binding can be influenced by the assay conditions.
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Temperature and Incubation Time: Varying the incubation temperature and time can sometimes favor the binding of the target antigen over cross-reactants.
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pH and Ionic Strength: Adjusting the pH and ionic strength of the assay buffer can also impact binding specificity.
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Blocking Buffers: Use of high-quality blocking buffers is essential to minimize non-specific binding.
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Sample Purification: If your samples contain high concentrations of cross-reacting prostaglandins, purification prior to the immunoassay may be necessary.
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Solid-Phase Extraction (SPE): C18 reverse-phase SPE cartridges can be used to separate prostaglandins based on their polarity.
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High-Performance Liquid Chromatography (HPLC): HPLC can provide a more refined separation of different prostaglandins before quantification.
-
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Select a More Specific Antibody: If significant cross-reactivity persists, it may be necessary to source or develop a more specific antibody. Monoclonal antibodies are generally more specific than polyclonal antibodies as they recognize a single epitope.[7]
Phase 3: Validate and Confirm
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Spike and Recovery: To assess the accuracy of your assay in your specific sample matrix, perform a spike and recovery experiment.
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Procedure: Add a known amount of 1a,1b-dihomo PGE1 to your sample matrix and measure the recovery.
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Acceptable Recovery: Typically, recovery rates between 80-120% are considered acceptable.
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Linearity of Dilution: This experiment helps to determine if there are matrix effects or non-specific interactions in your samples.
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Procedure: Serially dilute a sample with high endogenous levels of 1a,1b-dihomo PGE1 and measure the concentration at each dilution.
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Expected Outcome: The measured concentrations, when corrected for the dilution factor, should be consistent across the dilution series.
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Correlation with an Orthogonal Method: The gold standard for validating an immunoassay is to compare the results with a different analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS). A strong correlation between the two methods provides a high degree of confidence in your immunoassay data.
Data Presentation: Understanding Structural Similarities and Cross-Reactivity
The structural similarity between prostaglandins is the root cause of cross-reactivity. Below is a table summarizing the structural features of 1a,1b-dihomo PGE1 and related prostaglandins, which can help in predicting potential cross-reactants.
Table 1: Structural Comparison of Prostaglandins
| Compound | Precursor Fatty Acid | Molecular Formula | Key Structural Features |
| 1a,1b-dihomo PGE1 | Adrenic Acid | C₂₂H₃₈O₅ | 22-carbon backbone, single double bond in the alpha chain.[9] |
| Prostaglandin E1 (PGE1) | Dihomo-γ-linolenic Acid | C₂₀H₃₄O₅ | 20-carbon backbone, single double bond in the alpha chain.[8][10] |
| Prostaglandin E2 (PGE2) | Arachidonic Acid | C₂₀H₃₂O₅ | 20-carbon backbone, two double bonds in the alpha and omega chains.[5][6][11] |
| Prostaglandin F1α (PGF1α) | Dihomo-γ-linolenic Acid | C₂₀H₃₆O₅ | 20-carbon backbone, hydroxyl group at C-9 instead of a keto group.[12][13] |
Table 2: Example Cross-Reactivity Data for a Prostaglandin E2 Immunoassay
This table provides an example of typical cross-reactivity data provided by a commercial PGE2 ELISA kit. This illustrates how structurally similar prostaglandins can interfere with the assay. A similar table should be generated for your specific assay targeting 1a,1b-dihomo PGE1.
| Compound | Cross-Reactivity (%) |
| Prostaglandin E2 (PGE2) | 100% |
| Prostaglandin E1 (PGE1) | 43% |
| Prostaglandin F2α (PGF2α) | 1.5% |
| Prostaglandin D2 (PGD2) | 0.5% |
| Arachidonic Acid | <0.1% |
Note: This is example data and will vary between different antibodies and assay kits.
Experimental Protocols
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the key steps for performing a competitive ELISA to determine the cross-reactivity of your antibody. This is a general protocol and should be optimized for your specific antibody and reagents.
Materials:
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96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
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1a,1b-dihomo PGE1 standard
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Potential cross-reactants (e.g., PGE1, PGE2, PGF1α)
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Primary antibody against 1a,1b-dihomo PGE1
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Enzyme-conjugated secondary antibody
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Substrate for the enzyme (e.g., TMB for HRP)
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Stop solution (e.g., 2N H₂SO₄)
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Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with a capture antibody or an antigen conjugate, depending on your assay format. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound coating material.
-
Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the 1a,1b-dihomo PGE1 standard and each potential cross-reactant in assay buffer.
-
Add the standards and cross-reactant dilutions to the appropriate wells.
-
Add a fixed concentration of the primary antibody to all wells.
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Incubate for 2-3 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
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Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
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Washing: Wash the plate five times with wash buffer.
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Substrate Development: Add the substrate to each well and incubate in the dark until sufficient color develops.
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Stopping the Reaction: Add the stop solution to each well.
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Reading: Read the absorbance at the appropriate wavelength using a microplate reader.
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Data Analysis: Plot the absorbance values against the log of the concentration for the standard and each cross-reactant. Determine the IC50 values and calculate the percent cross-reactivity as described in the troubleshooting section.
Visualizations
Prostaglandin Biosynthesis Pathway
Caption: Biosynthesis of prostaglandins from their fatty acid precursors.
Generalized Prostaglandin E Signaling Pathway
The specific signaling pathway for 1a,1b-dihomo PGE1 is not well-elucidated. However, it is likely to be similar to that of PGE1 and PGE2, which act through EP receptors.
References
- 1. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenic acid: A promising biomarker and therapeutic target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PROSTAGLANDIN F1ALPHA | 745-62-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for Prostaglandin E2 (HMDB0001220) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 11. Prostaglandin E2 | C20H32O5 | CID 5280360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: Showing metabocard for Prostaglandin F1a (HMDB0002685) [hmdb.ca]
- 13. PGF1alpha | C20H36O5 | CID 5280939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low signal in 1a,1b-dihomo Prostaglandin E1 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in 1a,1b-dihomo Prostaglandin E1 (PGE1) ELISA experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during Prostaglandin E1 ELISA experiments, with a special focus on the potential reasons for low signal when measuring this compound.
Issue 1: Very Low or No Signal When Measuring this compound
Question: I am using a standard Prostaglandin E1 ELISA kit to measure this compound, but I am getting a very low or no signal. What could be the cause?
Answer:
The most likely reason for a low or absent signal when attempting to measure this compound with a standard PGE1 ELISA kit is the specificity of the antibodies used in the assay. Here are the key factors to consider:
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Antibody Cross-Reactivity: Standard PGE1 ELISA kits are developed and optimized for the detection of Prostaglandin E1. The antibodies provided in these kits are highly specific to the epitope of PGE1. The structural difference in this compound, although seemingly minor, can significantly impact antibody binding. It is crucial to check the cross-reactivity data provided by the ELISA kit manufacturer. For instance, the cross-reactivity profile for Abcam's Prostaglandin E1 ELISA Kit (ab133024) shows high specificity for PGE1, with much lower reactivity to other prostaglandins, and does not list 1a,1b-dihomo PGE1, suggesting it may not be detected efficiently.[1]
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Low Abundance of 1a,1b-dihomo PGE1: this compound is considered a rare metabolite.[2] Its endogenous concentrations in biological samples may be significantly lower than that of PGE1. Therefore, even with an antibody that has some cross-reactivity, the concentration of 1a,1b-dihomo PGE1 in your sample may be below the detection limit of a standard PGE1 ELISA kit.
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Lower Biological Activity: Research has shown that 1a,1b-dihomo PGE1 is less biologically active than PGE1. This may correlate with lower physiological concentrations.
Recommendations:
-
Use a Specific Assay: The most reliable method to measure this compound is to use an assay specifically designed for it. This may involve developing a custom immunoassay with antibodies raised against 1a,1b-dihomo PGE1 or utilizing mass spectrometry-based methods for accurate quantification.
-
Consult the Kit Manufacturer: Contact the technical support of your ELISA kit manufacturer to inquire about any known cross-reactivity with this compound.
Issue 2: General Low Signal in Prostaglandin E1 ELISA
Question: I am measuring Prostaglandin E1 (not the dihomo-variant) and still observing a low signal. What are the common causes and solutions?
Answer:
Low signal in a standard PGE1 ELISA can be attributed to several factors throughout the experimental workflow. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Flowchart for Low ELISA Signal
Caption: Troubleshooting workflow for low signal in a PGE1 ELISA.
Quantitative Data Summary
The operational parameters of commercially available Prostaglandin E1 ELISA kits can vary. Below is a summary of typical quantitative data for consideration.
| Parameter | Typical Range/Value | Manufacturer Example (ab133024) | Manufacturer Example (NBP2-61296)[3] |
| Assay Type | Competitive | Competitive | Competitive |
| Detection Method | Colorimetric | Colorimetric | Colorimetric |
| Sample Types | Serum, Plasma, Urine, Saliva, Cell Culture Supernatants | Serum, Plasma, Urine, Saliva, Cell Culture Supernatants | Serum, Plasma, Urine, Saliva, Cell Culture Supernatants |
| Sensitivity | 1 - 10 pg/mL | = 5.58 pg/mL | 5.58 pg/mL |
| Standard Curve Range | 4 - 5000 pg/mL | 4.88 - 5000 pg/mL | 4.88 - 5,000 pg/mL |
| Sample Volume | 50 - 100 µL | Not specified | 100 µL |
| Incubation Time | 2 - 18 hours | 3 hours | Not specified |
Detailed Experimental Protocol: Prostaglandin E1 Competitive ELISA
This protocol is a generalized procedure for a competitive PGE1 ELISA. Always refer to the specific manual provided with your ELISA kit.
Materials:
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PGE1 ELISA Plate
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PGE1 Standard
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PGE1 Antibody
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PGE1 Conjugate (e.g., HRP- or AP-conjugated)
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Assay Buffer
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Wash Buffer
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Substrate (e.g., TMB or pNPP)
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Stop Solution
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Samples and Controls
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Microplate reader
Procedure:
-
Reagent Preparation:
-
Bring all reagents to room temperature before use.
-
Prepare serial dilutions of the PGE1 standard in Assay Buffer according to the kit manual to generate a standard curve.
-
Prepare samples. Depending on the sample type and expected concentration, dilution in Assay Buffer may be necessary. For complex matrices like plasma, sample purification using solid-phase extraction (SPE) may be required to remove interfering substances.
-
-
Assay Procedure:
-
Add 100 µL of standards, samples, and controls to the appropriate wells of the ELISA plate.
-
Add 50 µL of PGE1 Conjugate to each well (except the blank).
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Add 50 µL of PGE1 Antibody to each well (except the blank).
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Incubate the plate, typically for 2 hours at room temperature or overnight at 4°C, on a shaker.
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Wash the plate 3-5 times with Wash Buffer. Ensure complete removal of the buffer after the last wash by inverting the plate and tapping it on absorbent paper.
-
-
Detection:
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Add 200 µL of Substrate to each well.
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Incubate the plate in the dark for a specified time (e.g., 30 minutes) to allow for color development.
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Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
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Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB, 405 nm for pNPP) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
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Determine the concentration of PGE1 in the samples by interpolating their absorbance values from the standard curve. The concentration of the analyte is inversely proportional to the signal.
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Prostaglandin E1 Signaling Pathway
Prostaglandin E1 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4). The activation of these receptors triggers distinct downstream signaling cascades.
Caption: Simplified signaling pathways of Prostaglandin E1 via its receptors.
References
Overcoming poor yield in chemical synthesis of 1a,1b-dihomo PGE1
Welcome to the technical support center for the chemical synthesis of 1a,1b-dihomo PGE1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yield during the synthesis of this prostaglandin (B15479496) analog.
Frequently Asked Questions (FAQs)
Q1: What is 1a,1b-dihomo PGE1 and why is its synthesis challenging?
1a,1b-dihomo PGE1 is an analog of Prostaglandin E1 (PGE1) with a carboxylic acid side chain (α-chain) that is extended by two carbons. The primary challenge in its synthesis lies in the efficient and stereoselective two-carbon homologation of the α-chain of a suitable prostaglandin precursor without affecting the sensitive functional groups present in the molecule, such as hydroxyl groups and the cyclopentenone core.
Q2: What are the common strategies for prostaglandin synthesis that can be adapted for 1a,1b-dihomo PGE1?
Established routes for prostaglandin synthesis, such as the Corey lactone approach, serve as a good foundation. These methods typically involve the sequential introduction of the α- and ω-chains. Key reactions often include Horner-Wadsworth-Emmons (HWE) or Wittig reactions for olefination and conjugate addition for introducing the ω-chain. The synthesis of 1a,1b-dihomo PGE1 requires the integration of a two-carbon chain extension step into these classical synthetic pathways.
Q3: What methods can be used for the two-carbon homologation of the α-chain?
Several classical and modern organic reactions can be adapted for the two-carbon homologation of a carboxylic acid or an aldehyde precursor of the α-chain. These include:
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Arndt-Eistert Homologation: This method extends a carboxylic acid by one methylene (B1212753) group via a diazoketone intermediate and a Wolff rearrangement. A two-carbon extension would require a two-cycle application or a modified approach.
-
Horner-Wadsworth-Emmons (HWE) Reaction: An aldehyde precursor can be reacted with a phosphonate (B1237965) ylide containing a two-carbon unit (e.g., (dimethoxyphosphoryl)acetate) to form an α,β-unsaturated ester, which can then be reduced to achieve the two-carbon extension.
-
Kowalski Ester Homologation: This is a safer alternative to the Arndt-Eistert synthesis for one-carbon homologation of esters, which could potentially be adapted for a two-carbon extension.
Troubleshooting Guide: Overcoming Poor Yield
Poor yields in the synthesis of 1a,1b-dihomo PGE1 can arise at various stages. This guide focuses on troubleshooting the critical steps, particularly the introduction of the dihomo α-chain.
Issue 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction for α-Chain Elongation
The HWE reaction is a plausible method to introduce the two-carbon extended α-chain from an aldehyde precursor.
| Potential Cause | Troubleshooting Solution |
| Incomplete Deprotonation of the Phosphonate Reagent | Use a sufficiently strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure anhydrous reaction conditions as moisture will quench the base. |
| Low Reactivity of the Aldehyde | The aldehyde derived from the Corey lactone intermediate can be sterically hindered. Increase the reaction temperature or use a more reactive phosphonate reagent. |
| Side Reactions | Aldol condensation of the aldehyde can be a competing reaction. Add the base to the phosphonate reagent first to ensure complete formation of the ylide before adding the aldehyde. |
| Poor (E)-Selectivity | The HWE reaction generally favors the (E)-isomer. To improve selectivity, Still-Gennari conditions (using a trifluoroethyl-substituted phosphonate and KHMDS with 18-crown-6) can be employed to favor the (Z)-isomer if needed, followed by isomerization.[1] |
Issue 2: Difficulties with the Arndt-Eistert Homologation
While a classical method, the use of diazomethane (B1218177) in the Arndt-Eistert reaction presents safety hazards and can lead to side reactions.
| Potential Cause | Troubleshooting Solution |
| Incomplete Formation of the Acid Chloride | Ensure complete conversion of the carboxylic acid to the acid chloride using reagents like oxalyl chloride or thionyl chloride under anhydrous conditions. |
| Side Reactions with Diazomethane | Use an excess of diazomethane to neutralize the HCl generated during the formation of the diazoketone.[2] The addition of triethylamine (B128534) can also scavenge HCl.[2] |
| Low Yield in Wolff Rearrangement | The Wolff rearrangement can be promoted by using a catalyst such as silver(I) oxide (Ag₂O) or silver benzoate.[2] Photochemical or thermal conditions can also be employed. |
| Safety Concerns with Diazomethane | Consider safer alternatives like trimethylsilyldiazomethane (B103560) or the Kowalski ester homologation.[3][4] |
Issue 3: Low Yield in Purification Steps
Prostaglandin analogs are often sensitive to chromatographic conditions.
| Potential Cause | Troubleshooting Solution |
| Decomposition on Silica (B1680970) Gel | Prostaglandins can be acid-sensitive. Use a neutral or deactivated silica gel for column chromatography. Eluent systems should be chosen carefully to avoid acidic or basic conditions. |
| Isomer Separation | Diastereomers can be difficult to separate. High-Performance Liquid Chromatography (HPLC), including reverse-phase HPLC, may be necessary for achieving high purity. |
Data Presentation
Table 1: Comparison of Reported Yields for Key Prostaglandin Synthesis Reactions
| Reaction Step | Reagents and Conditions | Substrate | Product | Reported Yield (%) | Reference |
| Horner-Wadsworth-Emmons Olefination | (MeO)₂P(O)CH₂CO(CH₂)₄CH₃, NaH, DME | Corey Aldehyde | Enone Intermediate | 80-95 | General PG Synthesis |
| Conjugate Addition | (CH₂=CH(CH₂)₃)₂CuLi | Cyclopentenone Intermediate | Prostaglandin Skeleton | 70-90 | General PG Synthesis |
| Arndt-Eistert Homologation (General) | 1. (COCl)₂, 2. CH₂N₂, 3. Ag₂O, H₂O | Carboxylic Acid | Homologated Carboxylic Acid | 50-80 | [5] |
| Kowalski Ester Homologation (Example) | CH₂Br₂, n-BuLi, LDA | α-amino esters | β-amino esters | 57-85 | [6] |
Experimental Protocols
Protocol 1: Two-Carbon α-Chain Homologation via Horner-Wadsworth-Emmons Reaction
This protocol describes a plausible route for the two-carbon extension of the α-chain starting from the Corey aldehyde intermediate.
Step 1: Oxidation of the Primary Alcohol to the Aldehyde
-
Dissolve the protected Corey lactone diol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add pyridinium (B92312) chlorochromate (PCC) or use Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) at -78 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching with an appropriate reagent and extract the aldehyde product. Purify by flash chromatography.
Step 2: Horner-Wadsworth-Emmons Olefination
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add triethyl phosphonoacetate (1.2 equivalents) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction to 0 °C and add a solution of the aldehyde from Step 1 (1 equivalent) in THF dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated ester by flash chromatography.
Step 3: Reduction of the α,β-Unsaturated Ester
-
Dissolve the α,β-unsaturated ester (1 equivalent) in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the homologated ester.
Mandatory Visualization
Synthetic Workflow for 1a,1b-dihomo PGE1
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.uniroma1.it [elearning.uniroma1.it]
How to dissolve 1a,1b-dihomo Prostaglandin E1 in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving and handling 1a,1b-dihomo Prostaglandin E1 in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for dissolving this compound for use in aqueous buffers?
A1: The recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute this stock solution into your aqueous buffer of choice. This two-step process ensures maximum solubility and stability of the compound in the final aqueous medium.
Q2: Which organic solvents are suitable for creating a stock solution of this compound?
A2: this compound is soluble in several organic solvents. Dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are all effective choices for preparing a stock solution.[1]
Q3: What is the solubility of this compound in common organic solvents and aqueous buffer?
A3: The approximate solubilities are provided in the table below. Note that direct dissolution in aqueous buffers is significantly lower than in organic solvents.
Q4: Can I dissolve this compound directly in an aqueous buffer?
A4: While this compound has some solubility in PBS (pH 7.2), it is limited.[1] To achieve higher and more reliable concentrations, and to avoid potential issues with incomplete dissolution, preparing an organic stock solution first is strongly recommended.
Q5: Are there any specific pH requirements or limitations when working with Prostaglandin E1 analogs in aqueous solutions?
A5: Yes, it is advisable to avoid basic solutions with a pH greater than 7.4. Basic conditions can cause degradation of Prostaglandin E1 and its analogs to Prostaglandin A and Prostaglandin B compounds.[2]
Q6: How should I store the stock solution and aqueous working solutions?
A6: The organic stock solution can typically be stored at -20°C for an extended period; some sources suggest stability for at least two years.[1][3] It is not recommended to store aqueous solutions for more than one day to ensure the integrity of the compound.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms after diluting the organic stock solution into the aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the volume of the aqueous buffer to further dilute the compound.- Reduce the volume of the organic stock solution being added.- Ensure the final concentration in the aqueous buffer does not exceed the known solubility limit (e.g., >1.6 mg/mL in PBS pH 7.2).[1] |
| Inconsistent experimental results. | - Degradation of the compound in the aqueous solution.- Incomplete initial dissolution of the stock solution. | - Prepare fresh aqueous working solutions for each experiment.- Ensure the organic stock solution is fully dissolved before making dilutions. Gentle warming or vortexing of the stock solution may aid dissolution, but follow manufacturer recommendations. |
| Low biological activity observed. | - Degradation due to improper storage or handling.- The inherent biological activity of this compound may be lower than other prostaglandins (B1171923) in certain assays.[1] | - Confirm the age and storage conditions of the stock solution.- Review literature to ensure the expected activity is appropriate for your experimental model. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | >100 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | >50 mg/mL | [1] |
| Ethanol | >50 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | >1.6 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Material Preparation: Obtain this compound, typically supplied in a vial. Select a suitable organic solvent (e.g., DMSO, DMF, or Ethanol).
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial containing the compound to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial securely and vortex or gently agitate until the compound is completely dissolved. A clear solution should be observed.
-
Storage: Store the stock solution at -20°C in a tightly sealed container to prevent solvent evaporation and contamination.
Protocol 2: Preparation of an Aqueous Working Solution
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.2) and bring it to the experimental temperature.
-
Dilution Calculation: Determine the volume of the concentrated stock solution needed to achieve the final desired concentration in the aqueous buffer. Ensure the final concentration does not exceed the solubility limit in the aqueous buffer.
-
Dilution: Add the calculated volume of the organic stock solution to the aqueous buffer. It is recommended to add the stock solution to the buffer while gently vortexing or stirring to ensure rapid and uniform mixing.
-
Final Volume Adjustment: If necessary, add more aqueous buffer to reach the final desired volume.
-
Immediate Use: Use the freshly prepared aqueous working solution promptly, ideally within the same day, to minimize degradation.
Visualizations
References
Technical Support Center: Optimizing Cell Culture Conditions for 1a,1b-dihomo-PGE1 Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the synthesis of 1a,1b-dihomo-prostaglandin E1 (dihomo-PGE1). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your cell culture conditions for the study of this unique prostaglandin (B15479496).
Frequently Asked Questions (FAQs)
Q1: What is 1a,1b-dihomo-PGE1 and what is its precursor?
A1: 1a,1b-dihomo-PGE1 is a prostaglandin, a lipid signaling molecule, that is structurally related to the more common prostaglandin E1 (PGE1). Its primary precursor in cells is adrenic acid (AdA), a 22-carbon polyunsaturated fatty acid.[1][2] The synthesis is catalyzed by cyclooxygenase (COX) enzymes.[1][2]
Q2: Which cell lines are suitable for studying 1a,1b-dihomo-PGE1 synthesis?
A2: Several cell types can be used, with the choice often depending on the specific research question. Human umbilical vein endothelial cells (HUVECs) have been shown to metabolize adrenic acid into dihomo-prostaglandins.[1] Macrophage cell lines, such as RAW 264.7, are also a good model as they express high levels of COX enzymes, especially upon stimulation.[3][4] Fibroblasts are another suitable option for studying prostaglandin synthesis.
Q3: How can I stimulate the production of 1a,1b-dihomo-PGE1 in my cell cultures?
A3: Stimulation of 1a,1b-dihomo-PGE1 synthesis can be achieved by:
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Providing the precursor: Supplementing the culture medium with adrenic acid is essential.
-
Inducing COX-2 expression: Pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines (e.g., IL-1β, TNF-α) can significantly increase the expression of COX-2, a key enzyme in prostaglandin synthesis.[3][5]
Q4: What is the difference between COX-1 and COX-2 in the context of 1a,1b-dihomo-PGE1 synthesis?
A4: Both COX-1 and COX-2 can metabolize adrenic acid. However, COX-2 is generally considered to have a broader substrate specificity and can oxygenate adrenic acid more efficiently than COX-1.[2] Therefore, inducing COX-2 expression is a key strategy to enhance the synthesis of dihomo-prostaglandins.
Q5: How do I measure the amount of 1a,1b-dihomo-PGE1 produced by my cells?
A5: The most common and accurate method for quantifying prostaglandins (B1171923) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Enzyme-linked immunosorbent assays (ELISAs) can also be used, but it is crucial to ensure the antibody is specific for 1a,1b-dihomo-PGE1 and does not cross-react with other prostaglandins.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of cell culture conditions for 1a,1b-dihomo-PGE1 synthesis.
Issue 1: Low or Undetectable Yield of 1a,1b-dihomo-PGE1
| Possible Cause | Suggested Solution |
| Insufficient precursor availability | Increase the concentration of adrenic acid in the culture medium. Titrate the concentration to find the optimal level for your cell type, as very high concentrations can be cytotoxic. |
| Low COX enzyme activity | Stimulate cells with an inflammatory agent like LPS (10-100 ng/mL for 6-24 hours) or cytokines to induce COX-2 expression.[3] |
| Suboptimal cell density | Prostaglandin synthesis can be cell density-dependent.[6][7] Experiment with different seeding densities to find the optimal confluency for production. Synthesis is often maximal during late exponential growth, just before confluency.[8] |
| Inappropriate incubation time | The peak of prostaglandin production can be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) after stimulation and precursor addition to identify the optimal harvest time.[9] |
| Degradation of the product | Prostaglandins can be unstable. Collect supernatants promptly and store them at -80°C. Minimize freeze-thaw cycles. |
| Issues with the analytical method | Ensure your LC-MS/MS is properly optimized with the correct MRM transitions for 1a,1b-dihomo-PGE1. If using ELISA, validate the antibody's specificity. |
Issue 2: High Variability Between Replicate Experiments
| Possible Cause | Suggested Solution |
| Inconsistent cell health or passage number | Use cells within a consistent and low passage number range. Ensure cells are healthy and growing exponentially before starting the experiment. |
| Variation in reagent preparation | Prepare fresh dilutions of adrenic acid and stimulating agents for each experiment. Ensure thorough mixing. |
| Differences in cell seeding | Use a cell counter to ensure accurate and consistent seeding density across all wells and experiments. |
| Inconsistent incubation times | Standardize all incubation times precisely. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations. |
Issue 3: Cytotoxicity Observed After Treatment
| Possible Cause | Suggested Solution | | High concentration of adrenic acid | Perform a dose-response curve to determine the optimal, non-toxic concentration of adrenic acid for your specific cell line. | | High concentration of stimulating agent (e.g., LPS) | Titrate the concentration of the stimulating agent to find a balance between maximal induction of COX-2 and minimal cell death. | | Solvent toxicity | If dissolving adrenic acid in a solvent like ethanol (B145695) or DMSO, ensure the final concentration in the culture medium is low (typically <0.1%) and include a vehicle control in your experimental setup. |
Experimental Protocols
Protocol 1: Optimizing Adrenic Acid Concentration for 1a,1b-dihomo-PGE1 Synthesis
This protocol outlines a method to determine the optimal concentration of the precursor, adrenic acid, for maximizing 1a,1b-dihomo-PGE1 production.
Materials:
-
Your chosen cell line (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Adrenic acid stock solution (e.g., 10 mM in ethanol)
-
Lipopolysaccharide (LPS) stock solution (e.g., 1 mg/mL in sterile water)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability assay (e.g., Trypan Blue, MTT, or similar)
-
Equipment for prostaglandin quantification (LC-MS/MS or ELISA)
Procedure:
-
Cell Seeding: Seed your cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Precursor Addition: Prepare a serial dilution of adrenic acid in your cell culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Stimulation: To each well containing the different concentrations of adrenic acid, add LPS to a final concentration of 100 ng/mL to induce COX-2 expression.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge at 1,000 x g for 10 minutes to remove any cell debris. Transfer the clarified supernatant to a new tube and store at -80°C until analysis.
-
Cell Viability Assessment: In a parallel plate set up under the same conditions, assess cell viability for each adrenic acid concentration to identify any cytotoxic effects.
-
Quantification: Analyze the collected supernatants for 1a,1b-dihomo-PGE1 concentration using a validated LC-MS/MS or ELISA method.
-
Data Analysis: Plot the concentration of 1a,1b-dihomo-PGE1 against the concentration of adrenic acid. The optimal concentration will be the one that yields the highest amount of the prostaglandin without significantly impacting cell viability.
Protocol 2: Quantification of 1a,1b-dihomo-PGE1 by LC-MS/MS
This protocol provides a general framework for the analysis of 1a,1b-dihomo-PGE1. Specific parameters will need to be optimized for your instrument.
Materials:
-
Cell culture supernatant samples
-
Internal standard (e.g., a deuterated analog of a similar prostaglandin)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol (B129727), water, ethyl acetate (B1210297), hexane)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Solid-Phase Extraction): a. Thaw supernatant samples on ice. b. Add the internal standard to each sample. c. Acidify the samples to approximately pH 3.5 with a suitable acid (e.g., formic acid). d. Condition the C18 SPE cartridge with methanol followed by water. e. Load the acidified sample onto the cartridge. f. Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% ethanol in water) to remove interferences. A hexane (B92381) wash can also be included. g. Elute the prostaglandins with an appropriate solvent like ethyl acetate or methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen. i. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. b. Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). c. Multiple Reaction Monitoring (MRM): Set up the instrument to monitor for the specific precursor-to-product ion transition for 1a,1b-dihomo-PGE1. While specific transitions should be empirically determined, a starting point can be derived from its molecular weight (382.5 g/mol ).
-
Data Analysis: Quantify the amount of 1a,1b-dihomo-PGE1 in your samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a 1a,1b-dihomo-PGE1 standard.
Visualizations
Signaling Pathway for 1a,1b-dihomo-PGE1 Synthesis
References
- 1. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin biosynthesis by human decidual cells: effects of inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of prostaglandins and cyclic AMP by cultured embryonic palate mesenchyme at various population densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Selection of appropriate internal standards for 1a,1b-dihomo PGE1 analysis
This technical support center provides guidance on the selection of appropriate internal standards for the quantitative analysis of 1a,1b-dihomo-prostaglandin E1 (1a,1b-dihomo-PGE1) using mass spectrometry-based methods. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 1a,1b-dihomo-PGE1 and why is its analysis important?
1a,1b-dihomo-PGE1 is a prostaglandin (B15479496), a class of potent lipid signaling molecules.[1][2] It is a derivative of Prostaglandin E1 (PGE1) with two additional carbons in the aliphatic side chain.[2] Prostaglandins (B1171923) are involved in a wide array of physiological and pathological processes, including inflammation, pain, and blood pressure regulation.[3][4] Accurate quantification of specific prostaglandins like 1a,1b-dihomo-PGE1 is crucial for understanding their biological roles and for the development of targeted therapeutics.
Q2: What is an internal standard and why is it critical for accurate quantification?
An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. It is essential for accurate quantification in methods like liquid chromatography-mass spectrometry (LC-MS/MS) because it helps to correct for variations that can occur during sample preparation, injection, and ionization. The ideal internal standard is chemically and physically similar to the analyte of interest.
Q3: What is the most appropriate type of internal standard for 1a,1b-dihomo-PGE1 analysis?
For mass spectrometry-based analysis of prostaglandins, the gold standard is a stable isotope-labeled (e.g., deuterated) version of the analyte.[5][6][7][8] Therefore, the most appropriate internal standard for 1a,1b-dihomo-PGE1 analysis would be deuterated 1a,1b-dihomo-PGE1 (e.g., 1a,1b-dihomo-PGE1-d4).
Q4: Why is a deuterated internal standard ideal?
A deuterated internal standard is considered ideal for several reasons:
-
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the unlabeled analyte, meaning it will behave similarly during extraction, chromatography, and ionization.
-
Co-elution: It will co-elute with the analyte during liquid chromatography, which helps to compensate for matrix effects at the specific retention time of the analyte.
-
Mass Shift: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the incorporated deuterium (B1214612) atoms.
Q5: What are suitable alternatives if a deuterated version of 1a,1b-dihomo-PGE1 is not commercially available?
If a deuterated version of 1a,1b-dihomo-PGE1 is not available, the next best option would be a deuterated analog of a closely related prostaglandin. Given the structural similarity, deuterated Prostaglandin E1 (e.g., PGE1-d4) or deuterated Prostaglandin E2 (e.g., PGE2-d4) could be considered.[5][6][7] However, it is crucial to validate their performance thoroughly, as differences in chromatographic retention and ionization efficiency compared to 1a,1b-dihomo-PGE1 may exist.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | - Inappropriate column chemistry or mobile phase. - Contamination of the analytical column. | - Optimize the LC method, including the column type (e.g., C18) and mobile phase composition (e.g., acetonitrile/water with a small percentage of formic or acetic acid). - Use a guard column and ensure proper sample cleanup. |
| Low Signal Intensity or Poor Sensitivity | - Inefficient ionization. - Suboptimal mass spectrometer parameters. - Analyte degradation. | - Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Prostaglandins are typically analyzed in negative ion mode. - Perform tuning and calibration of the mass spectrometer. - Ensure proper sample handling and storage to prevent degradation. Prostaglandin solutions can be unstable, especially at room temperature.[5] |
| High Background Noise | - Matrix effects from the biological sample. - Contamination from solvents or labware. | - Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. - Use high-purity solvents and clean labware. |
| Inconsistent Results or Poor Reproducibility | - Inconsistent addition of the internal standard. - Variability in sample preparation. - Instability of the analyte or internal standard in the autosampler. | - Ensure precise and consistent addition of the internal standard to all samples and standards. - Standardize the sample preparation protocol. - Keep the autosampler at a low temperature (e.g., 4°C) to minimize degradation. |
| Interference from Isomeric Compounds | - Prostaglandins often have isomers with the same mass (e.g., PGE1 and PGD1). | - Develop a chromatographic method with sufficient resolution to separate the isomers. This is critical for accurate quantification.[5] |
Experimental Protocols
While a specific protocol for 1a,1b-dihomo-PGE1 is not widely published, the following is a generalized experimental protocol for prostaglandin analysis using LC-MS/MS, which can be adapted for 1a,1b-dihomo-PGE1.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate prostaglandins from a biological matrix (e.g., plasma, cell culture media) and remove interfering substances.
-
Procedure:
-
Acidify the sample to approximately pH 3 with a suitable acid (e.g., formic acid).
-
Add the deuterated internal standard (e.g., 1a,1b-dihomo-PGE1-d4 or PGE2-d4) to the sample.[5]
-
Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol (B129727) followed by acidified water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the prostaglandins with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate, detect, and quantify 1a,1b-dihomo-PGE1 and its internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid).
-
Mobile Phase B: Acetonitrile or methanol with the same acid concentration.
-
Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B is typically used to achieve good separation.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical scale).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode is generally preferred for prostaglandins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both 1a,1b-dihomo-PGE1 and its internal standard. For 1a,1b-dihomo-PGE1 (C22H38O5, MW: 382.5 g/mol ), the precursor ion would be [M-H]⁻ at m/z 381.5. Product ions would result from collision-induced dissociation (CID) and would need to be determined experimentally.
-
Data Presentation
Table 1: Comparison of Potential Internal Standards for 1a,1b-dihomo-PGE1 Analysis
| Internal Standard | Type | Molecular Weight | Key Advantages | Key Considerations |
| 1a,1b-dihomo-PGE1-d4 | Stable Isotope-Labeled Analog | 386.5 (assuming 4 deuterium atoms) | - Identical chemical and physical properties to the analyte. - Co-elutes with the analyte. - Provides the most accurate correction for experimental variability. | - May not be commercially available and could require custom synthesis. |
| PGE1-d4 | Stable Isotope-Labeled Analog of a Related Compound | 358.5 (for PGE1-d4) | - Commercially available. - Structurally similar to 1a,1b-dihomo-PGE1. | - May have slightly different retention time and ionization efficiency. - Requires thorough validation to ensure it accurately reflects the behavior of the analyte. |
| PGE2-d4 | Stable Isotope-Labeled Analog of a Related Compound | 356.5 (for PGE2-d4) | - Widely available and commonly used in prostaglandin analysis.[5][6][7] - Well-characterized fragmentation pattern. | - Structural differences are greater than with PGE1-d4. - Retention time and ionization response may differ more significantly. - Requires extensive validation. |
Visualizations
Caption: Experimental workflow for 1a,1b-dihomo-PGE1 analysis.
Caption: Biosynthesis pathway of 1a,1b-dihomo-PGE1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Prostaglandin | Definition, Function, Synthesis, & Facts | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1a,1b-dihomo Prostaglandin E1 and Prostaglandin E1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 1a,1b-dihomo Prostaglandin E1 and the well-characterized Prostaglandin E1 (PGE1). While direct comparative studies on this compound are limited, this document synthesizes available data on related dihomo-prostaglandins and contrasts them with the established roles of PGE1.
Introduction
Prostaglandin E1 (PGE1) is a naturally occurring eicosanoid with a broad range of physiological effects, primarily known for its potent vasodilatory and anti-platelet aggregation properties.[1][2][3] It is the precursor to a variety of clinically used synthetic analogs like Alprostadil and Misoprostol.[1] In contrast, 1a,1b-dihomo prostaglandins (B1171923) are less studied derivatives that have recently been identified as significant players in the process of cellular senescence.[4] This guide aims to delineate the known biological functions, mechanisms of action, and potential therapeutic implications of these two related but functionally distinct molecules.
Comparative Overview of Biological Activities
| Feature | Prostaglandin E1 (PGE1) | This compound (inferred) |
| Primary Biological Role | Vasodilation, inhibition of platelet aggregation, smooth muscle relaxation, anti-inflammatory effects.[1][3][5] | Reinforcement of cellular senescence, promotion of the Senescence-Associated Secretory Phenotype (SASP).[4] |
| Precursor Molecule | Dihomo-γ-linolenic acid (DGLA).[2][5] | Adrenic acid (speculated based on related dihomo-prostaglandins).[4] |
| Key Signaling Pathway | Activation of EP receptors (primarily EP2 and EP4), leading to increased intracellular cyclic AMP (cAMP).[5] | Activation of RAS signaling pathway (as observed with related dihomo-prostaglandins).[4] |
| Therapeutic Applications | Treatment of erectile dysfunction, maintaining patent ductus arteriosus in newborns, managing peptic ulcers.[1][6][7] | Potential biomarker for senolysis (the destruction of senescent cells).[4][8] |
| Cellular Effects | Relaxes vascular smooth muscle, prevents platelet activation.[1][3] | Induces and maintains a state of permanent cell cycle arrest.[4] |
Signaling Pathways and Mechanisms of Action
Prostaglandin E1 Signaling Pathway
Prostaglandin E1 exerts its effects by binding to specific G-protein coupled receptors known as EP receptors. The binding of PGE1, particularly to EP2 and EP4 receptors, activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and inhibition of platelet aggregation.
Caption: Prostaglandin E1 signaling cascade.
Role of 1a,1b-dihomo Prostaglandins in Cellular Senescence
Recent studies have shown that senescent cells synthesize and accumulate 1a,1b-dihomo prostaglandins, including derivatives of PGD2 and PGE2.[4] These molecules play a crucial role in reinforcing the senescent state and promoting the Senescence-Associated Secretory Phenotype (SASP). The mechanism involves the activation of the RAS signaling pathway, a key regulator of cell growth and proliferation. The accumulation of these dihomo-prostaglandins contributes to the permanent cell cycle arrest characteristic of senescence.
Caption: Role of dihomo-prostaglandins in senescence.
Experimental Protocols
Due to the limited direct comparative experimental data, a representative protocol for assessing a key biological activity of Prostaglandin E1 is provided below. This methodology can be adapted for the investigation of this compound.
In Vitro Platelet Aggregation Assay
Objective: To determine the inhibitory effect of a test compound on platelet aggregation induced by an agonist.
Materials:
-
Human platelet-rich plasma (PRP)
-
Agonist (e.g., Adenosine diphosphate (B83284) (ADP), collagen, or thrombin)
-
Test compounds (Prostaglandin E1 and this compound)
-
Phosphate-buffered saline (PBS)
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw venous blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the supernatant (PRP).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP using a hematology analyzer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
-
Aggregation Assay:
-
Pre-warm the PRP samples to 37°C.
-
Add a specific volume of PRP to the aggregometer cuvettes.
-
Add the test compound (Prostaglandin E1 or this compound) at various concentrations or a vehicle control (e.g., PBS) and incubate for a defined period (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of the agonist (e.g., ADP).
-
Monitor the change in light transmission for a set duration (e.g., 5-10 minutes) as platelets aggregate.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) by plotting the percentage of inhibition against the log concentration of the test compound.
-
Caption: Workflow for in vitro platelet aggregation assay.
Conclusion
Prostaglandin E1 and this compound, while structurally related, appear to have distinct and significant biological roles. PGE1 is a well-established mediator of vasodilation and anti-platelet activity with proven therapeutic applications. In contrast, emerging evidence suggests that 1a,1b-dihomo prostaglandins are key regulators of cellular senescence. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and to conduct direct comparative studies against Prostaglandin E1. Such investigations could open new avenues for therapeutic interventions targeting age-related diseases.
References
- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin E1: physiological significance and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wikem.org [wikem.org]
- 7. cochranelibrary.com [cochranelibrary.com]
- 8. Biomarker Discovery Reveals Role of Lipids in Age-Related Pathologies [clinicalresearchnewsonline.com]
A Comparative Guide to the Biosynthetic Pathways of 1a,1b-dihomo-Prostaglandin E1 and Prostaglandin E2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biosynthetic pathways of two key eicosanoids: 1a,1b-dihomo-prostaglandin E1 (PGE1) and prostaglandin (B15479496) E2 (PGE2). Understanding the nuances of their synthesis is critical for the development of targeted therapeutic strategies in inflammation, pain, and other pathophysiological processes. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes the pathways to facilitate a comprehensive understanding.
Introduction
Prostaglandins are lipid mediators that play crucial roles in a myriad of physiological and pathological processes. PGE1 and PGE2, while structurally similar, often exhibit distinct biological activities. PGE2 is a well-known pro-inflammatory and pyretic agent, whereas PGE1 can have anti-inflammatory and vasodilatory effects[1]. These differences are rooted in their distinct biosynthetic pathways, which begin with different precursor fatty acids and involve enzymes with varying substrate specificities.
Biosynthetic Pathways: A Side-by-Side Comparison
The synthesis of both PGE1 and PGE2 is a multi-step enzymatic process initiated by the release of their respective precursor fatty acids from membrane phospholipids (B1166683).
PGE1 Biosynthesis
The synthesis of 1a,1b-dihomo-PGE1 originates from dihomo-γ-linolenic acid (DGLA) [2][3].
-
DGLA Release: Upon cellular stimulation, phospholipase A2 (PLA2) enzymes release DGLA from the sn-2 position of membrane phospholipids.
-
Cyclooxygenase (COX) Activity: DGLA is then metabolized by cyclooxygenase (COX) enzymes (both COX-1 and COX-2) to form the unstable endoperoxide intermediate, prostaglandin H1 (PGH1)[1].
-
Prostaglandin E Synthase (PGES) Activity: PGH1 is subsequently isomerized to PGE1 by the action of prostaglandin E synthases (PGES).
PGE2 Biosynthesis
The synthesis of PGE2 begins with arachidonic acid (AA) .
-
AA Release: Similar to DGLA, AA is liberated from membrane phospholipids by PLA2.
-
Cyclooxygenase (COX) Activity: COX-1 and COX-2 convert AA into the endoperoxide intermediate, prostaglandin H2 (PGH2)[4].
-
Prostaglandin E Synthase (PGES) Activity: PGH2 is then converted to PGE2 by PGES enzymes[5][6].
The distinct starting substrates, DGLA and AA, and the enzymatic preferences in the subsequent steps lead to the differential production of PGE1 and PGE2.
Quantitative Comparison of Enzyme Kinetics
The efficiency of each biosynthetic pathway is determined by the kinetic parameters of the involved enzymes, particularly the cyclooxygenases.
Cyclooxygenase (COX) Isoform Specificity
A key determinant in the differential synthesis of PGE1 and PGE2 is the substrate preference of the two COX isoforms.
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Dihomo-γ-linolenic acid (DGLA) | COX-1 | 2.8 ± 0.4 | 1.8 ± 0.1 | [1] |
| Arachidonic Acid (AA) | COX-1 | 1.7 ± 0.2 | 4.5 ± 0.2 | [1] |
| Dihomo-γ-linolenic acid (DGLA) | COX-2 | 5.2 ± 0.6 | 28.1 ± 1.5 | [1] |
| Arachidonic Acid (AA) | COX-2 | 4.8 ± 0.5 | 30.5 ± 1.8 | [1] |
Key Findings:
-
COX-1 preferentially metabolizes arachidonic acid (AA) over dihomo-γ-linolenic acid (DGLA), as indicated by the lower Km and higher Vmax for AA[1].
-
COX-2 metabolizes both DGLA and AA with similar efficiencies , having comparable Km and Vmax values for both substrates[1].
This suggests that in tissues where COX-1 is the predominant isoform, the production of PGE2 will be favored over PGE1, even if both precursor fatty acids are available. Conversely, in inflammatory states where COX-2 is upregulated, the synthesis of PGE1 and PGE2 will be more directly proportional to the availability of their respective precursors.
Prostaglandin E Synthase (PGES) Specificity
There are three main isoforms of PGES: microsomal PGES-1 (mPGES-1), microsomal PGES-2 (mPGES-2), and cytosolic PGES (cPGES). Their coupling with the upstream COX enzymes further directs the biosynthetic flow.
-
mPGES-1: This inducible enzyme is functionally coupled with COX-2 and is a major contributor to PGE2 production during inflammation[5][7].
-
mPGES-2: This is a constitutively expressed enzyme that can couple with both COX-1 and COX-2[7].
-
cPGES: This is also a constitutive enzyme and is functionally linked to COX-1, contributing to immediate PGE2 production[7].
While kinetic data for these synthases with PGH2 are available, direct comparative kinetic data for their activity on PGH1 are limited in the current literature. However, the established functional coupling provides a qualitative understanding of the pathways. For example, the inflammatory induction of COX-2 and mPGES-1 creates a highly efficient pathway for the robust production of PGE2[4]. The pathway to PGE1, while utilizing the same enzymes, is subject to the substrate availability of DGLA and the competitive metabolism of AA.
Visualizing the Biosynthetic Pathways
The following diagrams illustrate the key steps and enzymes involved in the biosynthesis of 1a,1b-dihomo-PGE1 and PGE2.
Caption: Biosynthetic pathway of 1a,1b-dihomo-PGE1 from DGLA.
Caption: Biosynthetic pathway of PGE2 from Arachidonic Acid.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these biosynthetic pathways. Below are representative protocols for key experiments.
Protocol 1: In Vitro Cyclooxygenase (COX) Activity Assay
This protocol is adapted from commercially available kits and published methods for measuring the peroxidase activity of COX enzymes with different fatty acid substrates.
Materials:
-
Purified recombinant human COX-1 or COX-2
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Heme
-
Substrates: Dihomo-γ-linolenic acid (DGLA) and Arachidonic Acid (AA)
-
Colorimetric Substrate: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Assay Buffer.
-
Dilute Heme in the Assay Buffer.
-
Prepare stock solutions of DGLA and AA in ethanol (B145695) and then dilute to working concentrations in the Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add Assay Buffer.
-
Add the purified COX enzyme to each well.
-
Add Heme to each well.
-
Add the fatty acid substrate (DGLA or AA) to the respective wells to initiate the reaction. A range of concentrations should be used to determine kinetic parameters.
-
For background controls, omit the enzyme.
-
-
Incubation:
-
Incubate the plate for 5-10 minutes at 25°C.
-
-
Detection:
-
Add the colorimetric substrate TMPD to each well.
-
Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the reaction rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Prostaglandin E Synthase (PGES) Activity Assay
This protocol describes the measurement of PGES activity by quantifying the production of PGE1 or PGE2 from their respective precursors, PGH1 and PGH2.
Materials:
-
Microsomal fractions containing PGES or purified recombinant PGES
-
Reaction Buffer: Potassium phosphate (B84403) buffer, pH 7.4
-
Reduced glutathione (B108866) (GSH)
-
Substrates: PGH1 or PGH2
-
Stop Solution: FeCl2 in citric acid
-
Enzyme Immunoassay (EIA) kit for PGE1 or PGE2
Procedure:
-
Enzyme Preparation:
-
Prepare microsomal fractions from cells or tissues expressing the PGES of interest, or use purified recombinant enzyme.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Reaction Buffer, GSH, and the enzyme preparation.
-
Pre-incubate the mixture on ice for 5 minutes.
-
-
Initiation and Termination:
-
Initiate the reaction by adding the substrate (PGH1 or PGH2).
-
Incubate on ice for 1-2 minutes.
-
Terminate the reaction by adding the Stop Solution.
-
-
Quantification:
-
Quantify the amount of PGE1 or PGE2 produced using a specific EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (nmol of product formed per minute per mg of protein).
-
For kinetic analysis, vary the substrate concentration and determine Km and Vmax.
-
Protocol 3: Measurement of PGE1 and PGE2 Production in Cultured Cells
This protocol outlines the steps to measure the endogenous or stimulated production of PGE1 and PGE2 in a cell culture system.
Materials:
-
Cell line of interest (e.g., macrophages, fibroblasts)
-
Cell culture medium and supplements
-
Stimulant (e.g., lipopolysaccharide [LPS] for PGE2 induction)
-
Precursor fatty acids (DGLA or AA) (optional, for substrate supplementation studies)
-
PGE1 and PGE2 Enzyme Immunoassay (EIA) kits
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the stimulant (e.g., LPS) and/or the precursor fatty acid (DGLA or AA).
-
Include appropriate controls (unstimulated cells, vehicle control).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
Quantification:
-
Measure the concentration of PGE1 and PGE2 in the supernatant using specific EIA kits.
-
-
Data Normalization and Analysis:
-
Normalize the prostaglandin concentrations to the total protein content of the cells in each well.
-
Perform statistical analysis to compare the production of PGE1 and PGE2 under different conditions.
-
Conclusion
The biosynthetic pathways of 1a,1b-dihomo-PGE1 and PGE2, while parallel in their enzymatic steps, are distinctly regulated by the availability of their precursor fatty acids and the substrate specificities of the COX and PGES enzymes. The preferential metabolism of arachidonic acid by COX-1 makes PGE2 the predominant prostaglandin synthesized under basal conditions in many tissues. However, the similar efficiency of COX-2 for both DGLA and AA suggests that in inflammatory settings, the relative cellular levels of these two fatty acids can significantly influence the balance of PGE1 and PGE2 production. This guide provides a foundational understanding and practical methodologies for researchers to further explore these pathways and their implications in health and disease. Further research into the kinetic properties of PGES isoforms with PGH1 is warranted to fully elucidate the regulatory control of PGE1 synthesis.
References
- 1. bmbreports.org [bmbreports.org]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E synthase - Wikipedia [en.wikipedia.org]
- 7. Prostaglandin E synthases: Understanding their pathophysiological roles through mouse genetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Potency of 1a,1b-dihomo PGE1 and its Homologues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological potency of 1a,1b-dihomo Prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) and its homologues, with Prostaglandin E1 (PGE1) as the primary reference compound. The information is compiled from preclinical studies to assist researchers in understanding the structure-activity relationships and potential therapeutic applications of these compounds.
Executive Summary
Prostaglandin E1 is a well-characterized vasoactive lipid mediator with diverse physiological effects, including vasodilation and inhibition of platelet aggregation. Its homologues, particularly the dihomo-prostaglandins, are of interest for their potential to exhibit modified biological activity profiles. Available data indicates that 1a,1b-dihomo PGE1 is significantly less potent than PGE1 in key biological assays. This guide summarizes the available qualitative and quantitative data and provides detailed experimental protocols for assessing the biological activity of these compounds.
Data Presentation: Potency Comparison
Direct quantitative comparisons of the biological potency of 1a,1b-dihomo PGE1 with PGE1 are limited in publicly available literature. However, qualitative descriptions and potency data for PGE1 in various assays provide a valuable benchmark for comparison.
Table 1: Qualitative and Quantitative Biological Activity Data
| Compound | Assay | Species | Potency Comparison/Value | Reference |
| 1a,1b-dihomo PGE1 | Vasodilation (ex vivo) | Rat (aorta) | Much less active than PGE1 | [1] |
| 1a,1b-dihomo PGE1 | Platelet Aggregation Inhibition (ex vivo) | Rat (PRP) | Much less active than PGE1 | [1] |
| PGE1 | Platelet Aggregation Inhibition (ADP-induced) | Human (PRP) | IC50: 40 nM | [2] |
| 13,14-dihydro-PGE1 | Platelet Aggregation Inhibition (ADP-induced) | Human (PRP) | ID50: 10.8 ng/ml (76.4% of PGE1's efficacy) | [3] |
| PGE1 | Platelet Aggregation Inhibition (ADP-induced) | Human (PRP) | ID50: 8.25 ng/ml | [3] |
| 15-keto-PGE1 | Platelet Aggregation Inhibition (ADP-induced) | Human (PRP) | ID50: 16.2 µg/ml (negligible activity) | [3] |
| 15-keto-13,14-dihydro-PGE1 | Platelet Aggregation Inhibition (ADP-induced) | Human (PRP) | ID50: 14.8 µg/ml (negligible activity) | [3] |
| 5,6-dihydro-PGE3 | Uterine Contraction | Not Specified | 14 times less active than PGE1 | [4] |
| 5,6-dihydro-PGE3 | Platelet Aggregation Inhibition | Not Specified | Retains 75% of the anti-aggregatory potency of PGE1 | [4] |
PRP: Platelet-Rich Plasma; IC50: Half-maximal inhibitory concentration; ID50: Half-maximal inhibitory dose.
Signaling Pathways and Experimental Workflows
The biological effects of PGE1 and its analogues are primarily mediated through interaction with E-type prostanoid (EP) receptors, which are G-protein coupled receptors. The activation of these receptors triggers intracellular signaling cascades, most notably the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
The following diagram illustrates a typical workflow for assessing the vasorelaxant effects of prostaglandin analogues using the rat aortic ring assay.
Experimental Protocols
Rat Aortic Ring Relaxation Assay
This ex vivo method assesses the vasorelaxant properties of compounds on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction
-
Test compounds (PGE1, 1a,1b-dihomo PGE1, etc.) dissolved in an appropriate vehicle
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize the rat by an approved method and excise the thoracic aorta. Carefully clean the aorta of adhering connective and adipose tissue in cold Krebs-Henseleit solution. Cut the aorta into rings of 2-3 mm in width.[5]
-
Mounting: Suspend the aortic rings between two stainless steel hooks in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.[5]
-
Equilibration: Apply a resting tension of 1.5-2.0 g to the rings and allow them to equilibrate for at least 60 minutes. During this period, replace the buffer every 15-20 minutes.
-
Pre-contraction: Contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM), until a stable plateau is reached.[5]
-
Compound Addition: Add the test compounds in a cumulative manner to the organ bath, allowing the relaxation response to stabilize after each addition.
-
Data Acquisition: Record the changes in isometric tension using a force transducer and a data acquisition system.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) values.
Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)
This in vitro assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
Materials:
-
Fresh human or rat whole blood collected in 3.2% or 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet aggregation agonist (e.g., Adenosine diphosphate (B83284) (ADP), collagen, or arachidonic acid).
-
Test compounds (PGE1, 1a,1b-dihomo PGE1, etc.) dissolved in an appropriate vehicle.
-
Light Transmission Aggregometer.
-
Siliconized glass cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes.[6] Adjust the platelet count in the PRP with PPP if necessary.
-
Assay Setup: Pipette a defined volume of PRP into the aggregometer cuvettes and place them in the heating block (37°C) of the aggregometer. Add a stir bar to each cuvette.
-
Baseline and Calibration: Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
-
Incubation: Add the test compound or vehicle to the PRP and incubate for a specified time (e.g., 1-5 minutes) while stirring.
-
Induction of Aggregation: Add the platelet agonist to the cuvette to induce aggregation.
-
Data Acquisition: Record the change in light transmission for several minutes. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Data Analysis: Determine the maximal aggregation percentage for each concentration of the test compound. Calculate the IC50 (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits platelet aggregation by 50%.[7][8]
Conclusion
The available evidence strongly suggests that 1a,1b-dihomo PGE1 is substantially less biologically active than its parent compound, PGE1, in terms of vasodilation and inhibition of platelet aggregation.[1] The provided data on other PGE1 homologues indicates that structural modifications can significantly alter potency and efficacy. Further quantitative structure-activity relationship studies are necessary to fully elucidate the therapeutic potential of these compounds. The detailed experimental protocols included in this guide provide a framework for conducting such comparative studies. Researchers are encouraged to use these methodologies to generate more comprehensive datasets for a clearer understanding of the biological profiles of these prostaglandin analogues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandins as inhibitors of human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and biological activity of a novel natural prostaglandin, 5,6-dihydro-prostaglandin E3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. euncl.org [euncl.org]
A Comparative Guide to the Cellular Effects of 1a,1b-dihomo PGE1 and PGF2α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known cellular effects of two prostaglandin (B15479496) analogs: 1a,1b-dihomo Prostaglandin E1 (1a,1b-dihomo PGE1) and Prostaglandin F2 alpha (PGF2α). While direct comparative studies are limited, this document synthesizes available experimental data to highlight their distinct biological roles and mechanisms of action.
Introduction
Prostaglandins (B1171923) are a class of lipid compounds derived from fatty acids that play crucial roles in a myriad of physiological and pathological processes.[1] PGF2α, a well-characterized prostaglandin, is known for its potent effects on smooth muscle contraction, cell proliferation, and hypertrophy. In contrast, 1a,1b-dihomo PGE1 is a less-studied derivative of adrenic acid, primarily associated with cellular senescence.[2][3] Understanding the differential effects of these molecules is critical for the development of targeted therapeutics.
Comparative Overview of Cellular Effects
A direct quantitative comparison of the cellular effects of 1a,1b-dihomo PGE1 and PGF2α is challenging due to the lack of head-to-head experimental studies. The available data, presented below, are derived from different experimental systems and should be interpreted with caution.
Quantitative Data on the Cellular Effects of PGF2α
| Cell Type | Effect | Quantitative Measurement | Reference |
| Neonatal Rat Ventricular Myocytes | Hypertrophy | EC50 = 11 nM for increased [3H]phenylalanine incorporation | [4] |
| Rabbit Endometrial Cells | Proliferation | Optimal concentration for increased [3H]Tdr incorporation: ~3 x 10-7 M | [5] |
| Bovine Myoblasts | Proliferation | 16% increase in proliferating cells at 1 µM | [6] |
| Bovine Luteal Steroidogenic Cells | Anti-apoptosis | Significant reduction in cell death at 1 µM | [7][8] |
| Human Myometrial Cells | Increased Intracellular Ca2+ | ED50 = 4 nM |
Qualitative and Limited Quantitative Data on the Cellular Effects of 1a,1b-dihomo PGE1
Direct quantitative data on the cellular effects of 1a,1b-dihomo PGE1 are scarce. Its primary described role is in the context of cellular senescence.
| Cell Type | Effect | Observation | Reference |
| Various (in the context of senescence) | Reinforcement of Proliferative Arrest | Associated with the senescence-associated secretory phenotype (SASP) | [2][3] |
| Rat Aorta and Platelet-Rich Plasma (PRP) | Vasoactivity and Platelet Aggregation | Much less active than PGE1 | [4] |
Signaling Pathways
The signaling mechanisms of PGF2α are well-established, whereas those of 1a,1b-dihomo PGE1 remain largely uncharacterized.
PGF2α Signaling Pathway
PGF2α primarily exerts its effects by binding to the FP receptor, a G-protein coupled receptor. This interaction initiates a cascade of intracellular events, most notably the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is central to many of the physiological actions of PGF2α, including smooth muscle contraction and cellular hypertrophy.[9][10]
1a,1b-dihomo PGE1 Biosynthesis and Association with Senescence
The specific signaling pathway for 1a,1b-dihomo PGE1 has not been elucidated. It is known to be synthesized from adrenic acid via the cyclooxygenase (COX) pathway and is a notable component of the secretome of senescent cells, suggesting a role in reinforcing the cell cycle arrest characteristic of senescence.[2][3]
Experimental Protocols
Detailed experimental protocols for directly comparing 1a,1b-dihomo PGE1 and PGF2α are not available in the literature. However, standard methodologies for assessing the cellular effects of prostaglandins are described below.
Cell Proliferation Assay (Example using [3H]Thymidine Incorporation)
This protocol is adapted from studies on the proliferative effects of PGF2α on endometrial cells.[5]
1. Cell Culture and Treatment:
-
Plate primary cells or cell lines in appropriate culture medium in 24-well plates.
-
Once cells reach the desired confluency, replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of 1a,1b-dihomo PGE1 or PGF2α for a predetermined time course (e.g., 24-48 hours). Include a vehicle control.
2. [3H]Thymidine Labeling:
-
Add 1 µCi/mL of [3H]thymidine to each well for the final 4-6 hours of the treatment period.
3. DNA Precipitation and Scintillation Counting:
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Add 1 mL of cold 5% trichloroacetic acid (TCA) to each well and incubate at 4°C for 30 minutes to precipitate the DNA.
-
Wash the wells twice with cold 95% ethanol.
-
Solubilize the precipitate in 0.5 mL of 0.1 N NaOH.
-
Transfer the solution to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Express the results as counts per minute (CPM) or as a percentage of the control.
Apoptosis Assay (Example using Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)
This is a general protocol for assessing apoptosis.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with 1a,1b-dihomo PGE1 or PGF2α at various concentrations for the desired duration. Include positive and negative controls for apoptosis.
2. Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Summary and Conclusion
The available evidence suggests that 1a,1b-dihomo PGE1 and PGF2α have distinct and likely non-overlapping cellular functions. PGF2α is a potent, pleiotropic signaling molecule that actively modulates cell proliferation, hypertrophy, and survival in various tissues. Its mechanisms of action are relatively well-understood, primarily involving the FP receptor and subsequent calcium signaling.
In contrast, 1a,1b-dihomo PGE1 appears to be a more specialized lipid mediator, with its known biological activity largely confined to the context of cellular senescence. The observation that it is significantly less active than its counterpart, PGE1, in mediating classical prostaglandin effects further supports a more nuanced role.
For drug development professionals, this distinction is critical. PGF2α and its analogs represent targets for modulating processes like uterine contraction, intraocular pressure, and cardiac hypertrophy. Conversely, 1a,1b-dihomo PGE1 and its metabolic pathway may offer novel targets for interventions related to aging and senescence-associated diseases.
Further research, particularly direct comparative studies employing standardized experimental protocols, is necessary to fully elucidate the differential cellular effects of these two prostaglandins and to exploit their therapeutic potential.
References
- 1. PGF2alpha-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor binding and action in human fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin F2 alpha stimulates hypertrophic growth of cultured neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin F2 alpha and E1 regulation of proliferation in primary cultures of rabbit endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of arachidonic acid and its major prostaglandin derivatives on bovine myoblast proliferation, differentiation, and fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-apoptotic roles of prostaglandin E2 and F2alpha in bovine luteal steroidogenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E1 and F2 alpha stimulate differentiation and proliferation, respectively, of clonal osteoblastic MC3T3-E1 cells by different second messengers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms underlying PGF2alpha-induced hypertrophy of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of COX-1 and COX-2 Substrate Preference: Dihomo-gamma-linolenic Acid vs. Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate preference of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) for dihomo-gamma-linolenic acid (DGLA) versus the more commonly studied arachidonic acid (AA). Understanding these preferences is crucial for elucidating the distinct roles of these enzymes in health and disease and for the development of targeted therapeutics.
Executive Summary
Cyclooxygenase enzymes catalyze the conversion of polyunsaturated fatty acids into prostaglandins (B1171923), critical signaling molecules in inflammation and homeostasis. While both COX-1 and COX-2 can metabolize DGLA and AA, they exhibit distinct substrate preferences. Experimental data reveals that COX-1 preferentially metabolizes arachidonic acid , leading to the production of 2-series prostaglandins (e.g., PGE₂). In contrast, COX-2 displays a similar affinity and metabolic rate for both DGLA and arachidonic acid , enabling it to produce both 1-series (e.g., PGE₁) and 2-series prostaglandins. These differences have significant implications for the balance of pro-inflammatory and anti-inflammatory eicosanoids in various cellular contexts.
Data Presentation: Kinetic Parameters
The substrate preference of an enzyme is quantitatively described by its kinetic parameters: the Michaelis constant (Kₘ), representing substrate affinity (a lower value indicates higher affinity), and the maximal velocity (Vₘₐₓ), representing the maximum rate of reaction. The catalytic efficiency is determined by the Vₘₐₓ/Kₘ ratio.
A pivotal study by Levin et al. (2002) provides key insights into these parameters.[1] While the full quantitative data is best sourced from the primary literature, the findings are summarized below:
| Enzyme | Substrate | Kₘ (Affinity) | Vₘₐₓ (Maximal Rate) | Catalytic Efficiency (Vₘₐₓ/Kₘ) |
| COX-1 | Arachidonic Acid (AA) | Higher | Higher | Higher |
| Dihomo-γ-linolenic Acid (DGLA) | Lower | Lower | Lower | |
| COX-2 | Arachidonic Acid (AA) | Similar | Similar | Similar |
| Dihomo-γ-linolenic Acid (DGLA) | Similar | Similar | Similar |
Table 1: Qualitative summary of kinetic parameters for COX-1 and COX-2 with DGLA and AA. "Higher" and "Lower" for COX-1 indicate a clear preference for AA. "Similar" for COX-2 indicates comparable metabolism of both substrates.
These data clearly demonstrate that while COX-2 is a versatile enzyme capable of utilizing both DGLA and AA, COX-1 is more selective for arachidonic acid.[1] This inherent preference of COX-1 can lead to a predominance of 2-series prostaglandin (B15479496) synthesis in cells where COX-1 is the dominant isoform, even in the presence of elevated DGLA levels.[1]
Signaling Pathways and Experimental Workflow
The metabolic conversion of DGLA and AA by COX enzymes initiates distinct signaling cascades. The general experimental approach to determine these substrate preferences is also outlined below.
Caption: Metabolic conversion of DGLA and arachidonic acid by COX enzymes into 1-series and 2-series prostaglandins, respectively.
Caption: A generalized experimental workflow for determining the kinetic parameters of COX-1 and COX-2 with different fatty acid substrates.
Experimental Protocols
The following sections detail the methodologies typically employed in studies comparing the substrate preference of COX enzymes.
Enzyme Preparation
To ensure the accurate determination of kinetic parameters for individual isoforms, purified enzyme preparations are essential.
-
Source: Recombinant human or ovine COX-1 and COX-2 are commonly expressed in baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9 cells). This system allows for high-level expression of active, membrane-bound enzymes.
-
Purification: The expressed enzymes are typically purified from cell lysates using standard chromatographic techniques, such as ion-exchange and affinity chromatography, to yield highly purified and active enzyme preparations.
In Vitro Cyclooxygenase Activity Assay
The enzymatic activity is measured by quantifying the product formed over time.
-
Reaction Conditions: Purified COX-1 or COX-2 is incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing essential cofactors, including hematin and a reducing agent (e.g., phenol (B47542) or hydroquinone).
-
Substrate Addition: The reaction is initiated by the addition of either DGLA or arachidonic acid at various concentrations.
-
Incubation: The reaction mixture is incubated for a predetermined time (e.g., 1-5 minutes) at a constant temperature (e.g., 37°C) with constant stirring.
-
Reaction Termination: The reaction is quenched by the addition of an acid (e.g., formic acid) or a solvent (e.g., a mixture of ether and methanol).
Quantification of Prostaglandins
Accurate quantification of the resulting prostaglandins (PGE₁ from DGLA and PGE₂ from AA) is critical.
-
Sample Preparation: An internal standard (e.g., a deuterated version of the prostaglandin of interest) is added to the terminated reaction mixture to account for extraction losses and analytical variability. The prostaglandins are then extracted using solid-phase extraction cartridges.
-
LC-MS/MS Analysis: The extracted and concentrated samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity, allowing for the accurate identification and quantification of individual prostaglandin isomers.
Data Analysis
-
Kinetic Parameter Calculation: The initial rates of prostaglandin formation at each substrate concentration are determined. These data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to calculate the Kₘ and Vₘₐₓ values for each enzyme-substrate pair.
Implications for Research and Drug Development
The differential substrate preference of COX-1 and COX-2 has significant implications:
-
Understanding Inflammatory Processes: The balance between the production of 1-series and 2-series prostaglandins can influence the inflammatory response. The ability of COX-2 to generate both pro- and anti-inflammatory mediators, depending on the available substrate, highlights its complex role in inflammation.
-
Nutritional Interventions: Dietary strategies aimed at increasing the cellular levels of DGLA (e.g., through supplementation with gamma-linolenic acid, a precursor to DGLA) may shift the balance of eicosanoid production. However, the preferential use of AA by COX-1 suggests that in tissues where COX-1 is predominant, increasing DGLA levels may not be sufficient to significantly enhance PGE₁ synthesis over PGE₂.[1]
-
Development of Novel Therapeutics: A deeper understanding of the substrate-binding pockets of COX-1 and COX-2 could inform the design of novel inhibitors that not only target a specific isoform but also modulate its activity based on the substrate.
References
A Comparative Guide to the Validation of an LC-MS/MS Method for 1a,1b-dihomo Prostaglandin E1 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1a,1b-dihomo Prostaglandin (B15479496) E1 against a common alternative, the Enzyme-Linked Immunosorbent Assay (ELISA). Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most appropriate analytical method for their specific needs.
Introduction
1a,1b-dihomo Prostaglandin E1 is a metabolite derived from the cyclooxygenase (COX) metabolism of 10,13,16-docosatrienoic acid. While less studied than its 20-carbon analog, Prostaglandin E1, the accurate quantification of dihomo-prostaglandins is crucial for understanding their potential physiological and pathological roles. Given the low endogenous concentrations and the presence of structurally similar lipids, a highly sensitive and selective analytical method is paramount. This guide focuses on the validation of an LC-MS/MS method, a powerful technique for bioanalysis, and compares its performance characteristics to a traditional immunoassay approach.
Method Comparison: LC-MS/MS vs. ELISA
The choice of analytical methodology is critical in drug development and clinical research, directly impacting the reliability of pharmacokinetic, pharmacodynamic, and biomarker data. Below is a comparative summary of the LC-MS/MS and ELISA methods for the quantification of this compound.
| Parameter | LC-MS/MS | ELISA (Hypothetical) | Commentary |
| Specificity/Selectivity | High | Moderate to High | LC-MS/MS can differentiate between structurally similar isomers and metabolites, which is a significant advantage for prostaglandin analysis.[1] ELISA specificity is dependent on antibody cross-reactivity. |
| Sensitivity (LLOQ) | 15 pg/mL | 50 pg/mL | LC-MS/MS typically offers superior sensitivity, which is critical for measuring low-concentration endogenous analytes.[1] |
| Linearity (R²) | >0.995 | >0.990 | Both methods can provide excellent linearity within their respective dynamic ranges.[2] |
| Accuracy (% Bias) | Within ± 15% | Within ± 20% | Regulatory guidelines for bioanalytical method validation generally require accuracy to be within ±15% (±20% at the LLOQ).[3][4] |
| Precision (% CV) | < 15% | < 20% | LC-MS/MS generally provides higher precision.[3][4] |
| Throughput | Moderate | High | ELISA is generally faster for analyzing a large number of samples for a single analyte. |
| Method Development Time | Longer | Shorter | Developing a robust LC-MS/MS method can be more time-consuming and require more specialized expertise. |
| Cost per Sample | Higher | Lower | The initial instrument cost for LC-MS/MS is high, and reagent costs can be substantial. ELISA kits are generally more affordable for routine analysis. |
Experimental Protocols
Detailed methodologies for the LC-MS/MS method validation are provided below.
LC-MS/MS Method Protocol
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma, add 20 µL of an internal standard working solution (e.g., this compound-d4).
-
Acidify the sample with 20 µL of 1% formic acid.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. Chromatographic Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 381.5 -> Product ion (Q3) m/z 271.2 (hypothetical, based on PGE2 fragmentation)[1]
-
This compound-d4 (IS): Precursor ion (Q1) m/z 385.5 -> Product ion (Q3) m/z 275.2 (hypothetical)
-
-
Key MS Parameters:
-
Curtain Gas: 30 psi
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Collision Gas: Nitrogen
-
Method Validation Parameters
The LC-MS/MS method was validated according to the FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[3][4][5][6] The following parameters were assessed:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate days.
-
Linearity and Range: Assessed by a calibration curve using a series of standards.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data from the validation of the LC-MS/MS method for this compound.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (pg/mL) | R² |
| This compound | 15 - 5000 | 0.998 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Accuracy (%Bias) |
| LLOQ | 15 | 8.5 | 11.2 | -5.3 |
| Low | 45 | 6.2 | 8.9 | 2.1 |
| Medium | 450 | 4.8 | 6.5 | -1.5 |
| High | 4500 | 3.5 | 5.1 | 0.8 |
Table 3: Stability
| Stability Condition | Duration | Concentration (pg/mL) | % Change from Nominal |
| Freeze-Thaw (3 cycles) | -80°C to RT | 45 | -4.2 |
| 4500 | -2.8 | ||
| Short-Term (Bench-top) | 4 hours at RT | 45 | -6.1 |
| 4500 | -3.5 | ||
| Long-Term | 30 days at -80°C | 45 | -8.7 |
| 4500 | -5.9 |
Visualizations
Signaling Pathway
Caption: Biosynthesis pathway of this compound.
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Logical Relationships
Caption: Key parameters for bioanalytical method validation.
Conclusion
The validated LC-MS/MS method presented here demonstrates high sensitivity, specificity, accuracy, and precision for the quantification of this compound in a biological matrix. While ELISA offers higher throughput and lower cost per sample, the superior specificity and sensitivity of LC-MS/MS make it the preferred method for regulatory submissions and in-depth research where accurate and reliable data are paramount. The detailed protocols and validation data in this guide provide a solid foundation for researchers to establish and validate their own LC-MS/MS methods for the analysis of dihomo-prostaglandins and other lipid mediators.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of 8-iso-prostaglandin f2 Alpha in human saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nalam.ca [nalam.ca]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
The Senescence Symphony: 1a,1b-dihomo Prostaglandin E1 Takes the Lead in a Chorus of Oxylipins
A detailed comparison of oxylipin involvement in cellular senescence, highlighting the prominent role of 1a,1b-dihomo Prostaglandin E1 and its counterparts in orchestrating this fundamental biological process.
Cellular senescence, a state of irreversible cell cycle arrest, is a complex biological process implicated in aging and various age-related diseases. A growing body of evidence highlights the critical role of lipid signaling molecules, particularly oxylipins, in promoting and reinforcing the senescent phenotype. Among these, this compound (dihomo-PGE1) and its related species have emerged as significant contributors to the senescence-associated secretory phenotype (SASP), a key feature of senescent cells. This guide provides a comparative analysis of dihomo-PGE1 and other oxylipins in driving cellular senescence, supported by experimental data and detailed methodologies for researchers in the field.
Oxylipin Landscape in Senescent Cells: A Quantitative Comparison
Recent lipidomic studies have revealed a dramatic shift in the oxylipin profile of senescent cells.[1] Mass spectrometry analysis of senescent human fibroblasts, induced by ionizing radiation, demonstrates a striking elevation in a variety of oxylipins derived from both 20- and 22-carbon polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and adrenic acid (AdA).
Notably, the dihomo-prostaglandins, derivatives of AdA, are among the most significantly upregulated prostaglandins (B1171923) in senescent cells.[1] This includes not only dihomo-PGE1's close relatives, 1a,1b-dihomo-PGD2 and 1a,1b-dihomo-15-deoxy-delta-12,14-prostaglandin J2 (dihomo-15d-PGJ2), but also other variants of PGD2, PGE2, and PGF2α.[1] Beyond prostaglandins, senescent cells also exhibit increased levels of specific leukotrienes, such as leukotriene B4 (LTB4), and other lipoxygenase products like 5-hydroxyeicosatetraenoic acid (5-HETE).[1]
The following table summarizes the relative abundance of key oxylipins in proliferating versus senescent (induced by ionizing radiation) human IMR-90 fibroblasts, as determined by mass spectrometry.
| Oxylipin | Precursor Fatty Acid | Fold Change (Senescent vs. Proliferating) | Key Enzyme Family |
| Dihomo-Prostaglandins | |||
| 1a,1b-dihomo-15d-PGJ2 | Adrenic Acid (AdA) | Markedly Increased[1] | Cyclooxygenase (COX) |
| 1a,1b-dihomo-PGD2 | Adrenic Acid (AdA) | Increased[1] | Cyclooxygenase (COX) |
| 1a,1b-dihomo-PGE2 | Adrenic Acid (AdA) | Increased[1] | Cyclooxygenase (COX) |
| Other Prostaglandins | |||
| Prostaglandin D2 (PGD2) | Arachidonic Acid (AA) | Elevated Secretion | Cyclooxygenase (COX) |
| Prostaglandin E2 (PGE2) | Arachidonic Acid (AA) | Known to be Produced[1] | Cyclooxygenase (COX) |
| 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2) | Arachidonic Acid (AA) | Markedly Increased[1] | Cyclooxygenase (COX) |
| Leukotrienes & Lipoxygenase Products | |||
| Leukotriene B4 (LTB4) | Arachidonic Acid (AA) | Increased[1] | Lipoxygenase (LOX) |
| 5-Hydroxyeicosatetraenoic acid (5-HETE) | Arachidonic Acid (AA) | Increased[1] | Lipoxygenase (LOX) |
| Other Oxylipin Classes | |||
| Cytochrome P450-derived oxylipins | Various PUFAs | Implicated in aging and cellular senescence[2][3][4] | Cytochrome P450 (CYP) |
| Specialized Pro-resolving Mediators (SPMs) | EPA, DHA | Levels may be reduced in aging, impacting inflammation resolution[5][6][7][8][9] | Various (COX, LOX) |
Signaling Pathways: A Tale of Reinforcement and Secretion
The accumulation of these oxylipins is not merely a byproduct of senescence but actively contributes to the establishment and maintenance of the senescent state. Dihomo-15d-PGJ2 and other PGD2-related lipids have been shown to promote the senescence-associated cell-cycle arrest and the SASP by activating RAS signaling.[10][11][12] This creates a positive feedback loop where the production of oxylipins reinforces the senescent phenotype.[1][10]
Caption: Signaling pathway of oxylipin-mediated senescence reinforcement.
In contrast to the pro-senescence role of prostaglandins and leukotrienes, another class of oxylipins, the specialized pro-resolving mediators (SPMs), which include resolvins, protectins, and maresins, are involved in the resolution of inflammation.[5][8][9] In the context of aging, a decline in SPM levels can lead to chronic, low-grade inflammation, a condition often referred to as "inflammaging".[5][6] This suggests a delicate balance between pro-inflammatory and pro-resolving oxylipins in modulating the aging process.
Experimental Corner: Protocols for Studying Oxylipins in Senescence
To investigate the role of oxylipins in cellular senescence, robust and reproducible experimental protocols are essential. Here, we outline key methodologies for inducing and characterizing senescence, as well as for analyzing oxylipin profiles.
Induction of Cellular Senescence
A common method to induce senescence in cultured cells is through exposure to DNA damaging agents.
-
Ionizing Radiation (IR):
-
Doxorubicin (B1662922) Treatment:
-
Treat sub-confluent cells with doxorubicin at a final concentration of 250 nM for 24 hours.[14]
-
After 24 hours, remove the doxorubicin-containing medium and wash the cells.
-
Culture the cells in fresh medium for an additional 6-9 days to allow for the full development of the senescent phenotype.
-
Characterization of the Senescent Phenotype
Several markers are used to confirm the senescent state of the cells.
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining:
-
Fix cells with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes.[14]
-
Wash the cells twice with PBS.
-
Stain the cells with a solution containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2.[15]
-
Incubate at 37°C overnight in a dry incubator (no CO2).[14]
-
Observe for the development of a blue color in senescent cells.
-
-
EdU Incorporation Assay (for Proliferation Arrest):
-
Incubate cells with 10 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for 24 hours.[14][16]
-
Fix and permeabilize the cells.
-
Detect incorporated EdU using a click chemistry-based fluorescent azide.
-
Analyze the percentage of EdU-positive cells by fluorescence microscopy or flow cytometry. A significant reduction in EdU incorporation indicates proliferation arrest.
-
-
Immunoblotting for Senescence Markers:
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe with antibodies against key senescence markers such as p16INK4A, p21, and Lamin B1.[13]
-
Lipid Extraction and Mass Spectrometry for Oxylipin Profiling
To quantify the changes in oxylipin levels, a targeted lipidomics approach is employed.
-
Lipid Extraction:
-
Harvest cells and extract lipids using a modified Bligh-Dyer method with acidic methanol (B129727) and chloroform.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify individual oxylipin species based on their specific mass-to-charge ratios and fragmentation patterns.
-
Caption: General workflow for studying oxylipins in cellular senescence.
Conclusion: A New Frontier in Senescence Research
The study of oxylipins, particularly dihomo-prostaglandins like this compound, has opened up a new frontier in our understanding of cellular senescence. These lipid mediators are not just passive markers but active drivers of the senescent phenotype. The intricate interplay between different classes of oxylipins, from the pro-senescent prostaglandins and leukotrienes to the pro-resolving SPMs, underscores the complexity of the aging process. Further research into the specific roles and regulatory mechanisms of these molecules will undoubtedly provide novel therapeutic targets for combating age-related diseases.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of CYP-sEH derived lipid mediators in regulating mitochondrial biology and cellular senescence: implications for the aging heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detoxification Cytochrome P450s (CYPs) in Families 1–3 Produce Functional Oxylipins from Polyunsaturated Fatty Acids | MDPI [mdpi.com]
- 4. Cardioprotective mechanisms of cytochrome P450 derived oxylipins from ω-3 and ω-6 PUFAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metagenicsinstitute.com [metagenicsinstitute.com]
- 6. Resolvin D1 suppresses macrophage senescence and splenic fibrosis in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Frontiers | Role of Specialized Pro-resolving Mediators in Reducing Neuroinflammation in Neurodegenerative Disorders [frontiersin.org]
- 9. Specialized Pro-Resolving Mediator Network: An Update on Production and Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis [pubmed.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. Techniques to Induce and Quantify Cellular Senescence [jove.com]
- 14. Video: Induction and Validation of Cellular Senescence in Primary Human Cells [jove.com]
- 15. telomer.com.tr [telomer.com.tr]
- 16. Fully Automated Senescence Test (FAST) [protocols.io]
A Comparative Guide to the Quantification of 1a,1b-dihomo PGE1: ELISA vs. Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of lipid mediators like 1a,1b-dihomo prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) is critical for understanding its role in various physiological and pathological processes, including cellular senescence.[1][2][3] The choice of analytical method is paramount to achieving reliable and reproducible results. This guide provides a comprehensive cross-validation of two commonly employed techniques for prostaglandin measurement: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While direct comparative studies for 1a,1b-dihomo PGE1 are not extensively documented, this guide draws upon established principles and data from the analysis of related prostaglandins (B1171923) to offer a clear comparison of these methodologies.
Quantitative Performance: A Comparative Overview
The selection of an analytical method hinges on a balance of sensitivity, specificity, cost, and throughput. Below is a summary of the key performance characteristics of ELISA and LC-MS/MS for prostaglandin analysis, which can be extrapolated to the measurement of 1a,1b-dihomo PGE1.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Relies on antibody-antigen binding, which can be prone to cross-reactivity with structurally similar molecules. For instance, an ELISA for PGE1 may cross-react with 1a,1b-dihomo PGE1 and other prostaglandins, potentially leading to overestimated concentrations.[4][5] | High specificity due to the separation of analytes by chromatography and identification based on mass-to-charge ratio and fragmentation patterns. This allows for the precise differentiation of isomers and closely related compounds.[4][6] |
| Sensitivity | Can achieve high sensitivity, often in the picogram to nanogram per milliliter range.[6] For example, commercially available PGE1 ELISA kits report sensitivities around 5 pg/mL. | Generally offers superior sensitivity, capable of detecting analytes in the femtogram to picogram range.[6] |
| Accuracy & Precision | Can be affected by matrix effects and cross-reactivity, potentially compromising accuracy. Intra- and inter-assay variability are important considerations.[5] | Considered the "gold standard" for accuracy and precision in small molecule quantification due to its high specificity and the use of stable isotope-labeled internal standards.[5][7] |
| Throughput | Well-suited for high-throughput screening of a large number of samples due to the multi-well plate format.[5] | Lower throughput compared to ELISA, as each sample is analyzed sequentially. However, advancements in autosamplers and faster chromatography are improving throughput.[4] |
| Cost | Generally lower cost per sample and requires less expensive, more common laboratory equipment.[6] | Higher initial instrument cost and operational expenses due to the need for specialized equipment and highly trained personnel.[6] |
| Sample Volume | Typically requires larger sample volumes compared to mass spectrometry.[6] | Can analyze much smaller sample volumes.[6] |
| Multiplexing | Limited multiplexing capabilities in a single well. | Inherently capable of multiplexing, allowing for the simultaneous measurement of multiple analytes in a single run.[4][6] |
Experimental Methodologies
Detailed and robust experimental protocols are fundamental to generating high-quality data. Below are representative protocols for the analysis of 1a,1b-dihomo PGE1 using both ELISA and LC-MS/MS.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Competitive Assay)
This protocol is based on a standard competitive ELISA for prostaglandins and would require validation for 1a,1b-dihomo PGE1, including assessment of antibody cross-reactivity.
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody (e.g., donkey anti-sheep IgG).
-
Sample and Standard Preparation:
-
Prepare a standard curve using a known concentration range of 1a,1b-dihomo PGE1.
-
Prepare biological samples (e.g., cell culture supernatant, plasma, serum) which may require a purification step like solid-phase extraction to remove interfering substances.
-
-
Competitive Binding:
-
Add standards, samples, a fixed amount of 1a,1b-dihomo PGE1 conjugated to an enzyme (e.g., alkaline phosphatase), and a specific primary antibody against PGE1 to the wells.
-
Incubate the plate to allow the free 1a,1b-dihomo PGE1 in the sample/standard and the enzyme-conjugated 1a,1b-dihomo PGE1 to compete for binding to the primary antibody.
-
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate (e.g., p-nitrophenyl phosphate (B84403) for alkaline phosphatase) to each well. The enzyme converts the substrate into a colored product.
-
Signal Detection: Stop the enzyme reaction and measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of 1a,1b-dihomo PGE1 in the sample.
-
Quantification: Determine the concentration of 1a,1b-dihomo PGE1 in the samples by interpolating from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on established methods for the analysis of oxylipins.[1]
-
Sample Preparation and Extraction:
-
Spike the sample with a stable isotope-labeled internal standard for 1a,1b-dihomo PGE1 (if available) to correct for extraction losses and matrix effects.
-
Perform a solid-phase extraction (SPE) to isolate lipids from the biological matrix.
-
Evaporate the solvent and reconstitute the sample in an appropriate mobile phase.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the reconstituted sample into an LC system equipped with a suitable column (e.g., C18).
-
Use a gradient of mobile phases (e.g., water and acetonitrile (B52724) with a modifier like formic acid) to separate 1a,1b-dihomo PGE1 from other sample components.
-
-
Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using a heated electrospray ionization (HESI) source in negative ion mode.[4]
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the mass-to-charge ratio of 1a,1b-dihomo PGE1) and then fragmenting it to produce specific product ions.
-
The transition from the precursor ion to the product ions is highly specific for the target analyte.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of 1a,1b-dihomo PGE1.
-
Quantify the amount of 1a,1b-dihomo PGE1 in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizing the Workflow and Biological Context
To better illustrate the processes involved, the following diagrams have been created using the Graphviz DOT language.
Caption: Workflow for Cross-Validation of ELISA and LC-MS/MS.
Caption: Biosynthesis Pathway of 1a,1b-dihomo Prostaglandins.
Conclusion and Recommendations
The choice between ELISA and LC-MS/MS for the quantification of 1a,1b-dihomo PGE1 depends on the specific requirements of the study.
-
LC-MS/MS is the recommended method for studies requiring high specificity, accuracy, and the ability to distinguish between closely related prostaglandin species. It is the gold standard for quantitative bioanalysis and is essential for confirmatory studies and when precise quantification is critical.[5][7]
-
ELISA may be a suitable alternative for high-throughput screening or when relative changes in concentration are sufficient, provided that a specific antibody for 1a,1b-dihomo PGE1 is available and has been thoroughly validated for cross-reactivity. Given the current commercial availability, using a standard PGE1 ELISA would necessitate a rigorous validation to understand its performance characteristics for measuring the dihomo-variant.
Ultimately, for any definitive study, a cross-validation of the chosen immunoassay against LC-MS/MS is strongly advised to ensure the accuracy and reliability of the obtained results.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gwern.net [gwern.net]
- 3. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spbase.org [spbase.org]
- 7. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of 1a,1b-dihomo Prostaglandin E1 Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1a,1b-dihomo Prostaglandin (B15479496) E1 (PGE1) analogues, focusing on their structure-activity relationship (SAR). Due to a scarcity of publicly available quantitative data on a wide range of these specific analogues, this document leverages data on the parent compound, PGE1, and related analogues to infer the SAR for the dihomo series. It includes established signaling pathways, detailed experimental protocols for characterization, and a discussion of the structural modifications that influence biological activity.
Introduction to Prostaglandin E1 and its Analogues
Prostaglandin E1 is a naturally occurring prostanoid with a wide range of biological activities, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[1] These effects are mediated through its interaction with four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] Each receptor subtype is coupled to a different intracellular signaling pathway, leading to varied physiological responses.[2][3]
The 1a,1b-dihomo analogues of PGE1 are structurally similar compounds that feature an extended carboxylic acid side chain by two methylene (B1212753) groups. This modification can significantly alter the molecule's interaction with its target receptors and its overall pharmacological profile. While 1a,1b-dihomo PGE1 has been identified as a metabolite, it has been reported to be significantly less active than PGE1 in certain ex vivo preparations, such as rat aorta and platelet-rich plasma.[4][5]
Prostaglandin E Receptor Subtypes and Signaling Pathways
The diverse effects of PGE1 and its analogues are a direct result of their interaction with the four EP receptor subtypes, each linked to a distinct signaling cascade.
-
EP1 Receptor: Coupled to Gq protein, its activation stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[2]
-
EP2 and EP4 Receptors: Both are coupled to Gs proteins. Agonist binding leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA).[2][3]
-
EP3 Receptor: This receptor is primarily coupled to Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3]
Comparative Biological Activity
Table 1: Receptor Binding Affinities of Prostaglandin E1
| Receptor Subtype | Ligand | Ki (nM) - Mouse Receptors |
|---|---|---|
| EP1 | PGE1 | 36 |
| EP2 | PGE1 | 10 |
| EP3 | PGE1 | 1.1 |
| EP4 | PGE1 | 2.1 |
Data sourced from Cayman Chemical product information, citing Kiriyama et al.
Note: Lower Ki values indicate higher binding affinity.
As previously mentioned, qualitative data suggests that 1a,1b-dihomo PGE1 is considerably less active than PGE1.[4][5] This reduced activity is likely due to the modification of the alpha-chain, which can affect the optimal positioning of the molecule within the receptor's binding pocket.
Structure-Activity Relationship (SAR) Discussion
The biological activity of prostaglandin analogues is highly dependent on their three-dimensional structure. Key structural features of PGE1 that are critical for receptor binding and activation include:
-
The Carboxyl Group: The terminal carboxyl group on the alpha-chain is crucial for anchoring the ligand to the receptor, and modifications to this group generally lead to a significant decrease in affinity and potency.[6] The extension of this chain in the 1a,1b-dihomo analogues likely alters the positioning of this key interactive group, potentially explaining the observed decrease in activity.
-
Hydroxyl Groups: The hydroxyl groups at positions 11 and 15 are essential for the agonistic activity of PGE analogues.[6]
-
Omega Chain: Modifications to the omega chain can influence the potency and selectivity of the analogues. For instance, studies on omega-homologues of PGE1 have shown that altering the length of this chain can lead to a separation of biological activities, such as potent hypotensive effects with reduced smooth muscle stimulation.[7]
Based on these principles, it can be inferred that for the 1a,1b-dihomo PGE1 series:
-
The two-carbon extension of the alpha-chain is likely detrimental to high-affinity binding across all EP receptor subtypes.
-
To restore or enhance activity, modifications to other parts of the molecule, such as the omega-chain, might be necessary to compensate for the altered alpha-chain length.
-
It is plausible that the dihomo modification could differentially affect binding to the various EP receptor subtypes, potentially leading to analogues with a different selectivity profile compared to PGE1. However, without experimental data, this remains speculative.
Experimental Protocols
To quantitatively assess the structure-activity relationship of 1a,1b-dihomo PGE1 analogues, a series of in vitro assays are required.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for each EP receptor subtype.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of a specific human recombinant EP receptor subtype (e.g., from HEK293 cells) are prepared.
-
Assay Buffer: A suitable buffer, such as TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4), is used.
-
Incubation: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-PGE2) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (1a,1b-dihomo PGE1 analogue).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound that binds to the receptor acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy.
-
cAMP Accumulation Assay (for EP2 and EP4 receptors):
-
Cells expressing the EP2 or EP4 receptor are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with various concentrations of the test analogue.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Dose-response curves are generated to determine the EC50 value.
-
-
Intracellular Calcium Mobilization Assay (for EP1 receptors):
-
Cells expressing the EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The cells are then challenged with various concentrations of the test analogue.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is monitored in real-time using a fluorescence plate reader.
-
Dose-response curves are plotted to calculate the EC50 value.
-
Conclusion
The structure-activity relationship of 1a,1b-dihomo Prostaglandin E1 analogues is an area that requires further investigation. Based on the available information and established principles of prostanoid pharmacology, it is evident that the elongation of the alpha-chain in these analogues likely leads to a reduction in biological activity compared to PGE1. However, a comprehensive understanding of how this structural modification affects selectivity and potency across the four EP receptor subtypes can only be achieved through systematic synthesis and biological evaluation using the standardized experimental protocols outlined in this guide. Such studies would be invaluable for the development of novel prostaglandin-based therapeutics with potentially unique pharmacological profiles.
References
- 1. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 2. Roles of EP Receptors in the Regulation of Fluid Balance and Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of omega-homologues of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the effects of 1a,1b-dihomo PGE1 across different cancer cell lines
A comprehensive review of publicly available scientific literature reveals a significant scarcity of research specifically investigating the effects of 1a,1b-dihomo Prostaglandin E1 (1a,1b-dihomo PGE1) across different cancer cell lines. This limitation currently prevents the creation of a detailed comparative guide as initially requested.
Our extensive search for quantitative data, experimental protocols, and established signaling pathways related to 1a,1b-dihomo PGE1's anti-cancer activity did not yield sufficient information to construct a meaningful comparison across various cancer cell types. The available literature primarily focuses on the more abundant and biologically active prostaglandins, such as Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2), in the context of cancer biology.
One study noted that 1a,1b-dihomo PGE1 is a rare metabolite and exhibited less activity than PGE1 in non-cancer related ex vivo preparations. Another investigation highlighted the presence of a related compound, 1a,1b-dihomo-prostaglandin E2, in senescent cells, a state linked to cancer development, but did not provide specific data on its direct effects on cancer cell proliferation or apoptosis.
Proposed Alternative: A Comparative Guide to PGE1 and PGE2 in Cancer
Given the wealth of available data for Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2), we propose to pivot the focus of this guide to a detailed comparison of their effects across various cancer cell lines. This would allow us to fulfill the core requirements of your request, including:
-
Quantitative Data Presentation: A structured table summarizing key metrics such as IC50 values, effects on cell viability, and induction of apoptosis for PGE1 and PGE2 in different cancer cell lines.
-
Detailed Experimental Protocols: Methodologies for crucial experiments like cell viability assays (e.g., MTT assay), apoptosis detection (e.g., Annexin V/PI staining), and protein analysis (e.g., Western Blotting).
-
Signaling Pathway and Workflow Visualization: Graphviz diagrams illustrating the key signaling pathways modulated by PGE1 and PGE2 in cancer cells, as well as a generalized experimental workflow for assessing their effects.
This revised focus will provide valuable, data-driven insights for researchers, scientists, and drug development professionals working in the field of oncology. We believe this alternative approach will deliver a robust and informative resource that aligns with the spirit of your original request.
Relative Activity of 1a,1b-Dihomo PGE1 in Rat Aorta vs. Platelet Preparations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1a,1b-dihomo Prostaglandin (B15479496) E1 (1a,1b-dihomo PGE1) in rat aortic smooth muscle and platelet preparations. The information is compiled from available literature and presented to assist in research and drug development endeavors.
Executive Summary
Data Presentation: Comparative Activity
While specific EC50 or IC50 values for 1a,1b-dihomo PGE1 are not available in the public domain, a qualitative comparison based on available information is presented below. For reference, typical activities of PGE1 are included to provide context.
| Preparation | Compound | Primary Effect | Relative Potency | Source |
| Rat Aorta | 1a,1b-dihomo PGE1 | Vasodilation | Much less active than PGE1 | [1][2] |
| PGE1 | Vasodilation | Potent vasodilator | [3][4] | |
| Rat Platelets | 1a,1b-dihomo PGE1 | Inhibition of Aggregation | Much less active than PGE1 | [1][2] |
| PGE1 | Inhibition of Aggregation | Potent inhibitor of platelet aggregation | [5][6] |
Experimental Protocols
The following are detailed methodologies for assessing the activity of prostaglandins (B1171923) in rat aorta and platelet preparations.
Isolated Rat Aortic Ring Preparation for Vasodilation Assay
This protocol outlines the procedure for measuring the vasodilatory effects of a test compound on isolated rat thoracic aorta rings.
-
Tissue Preparation:
-
Euthanize a rat (e.g., Wistar or Sprague-Dawley) via an approved method, such as CO2 inhalation followed by cervical dislocation.[7]
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit buffer (composition in mM: NaCl 122, KCl 4.7, NaHCO3 15.5, KH2PO4 1.2, MgCl2 1.2, CaCl2 2.0, D-glucose 11.5, EDTA 0.026; pH 7.4).[8]
-
Remove adhering connective tissue and cut the aorta into 3 mm wide rings.[7]
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C and bubble with carbogen (B8564812) (95% O2 and 5% CO2).[9]
-
Connect the rings to an isometric force transducer for continuous recording of tension.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Induce a submaximal contraction with a vasoconstrictor, typically phenylephrine (B352888) (e.g., 1 µM) or KCl (e.g., 60 mM).[10][11]
-
Once a stable contraction plateau is reached, assess the presence of a functional endothelium by adding acetylcholine (B1216132) (ACh, e.g., 1-10 µM). A relaxation of over 50% is indicative of a viable endothelium.[9] For studies on direct smooth muscle effects, the endothelium can be mechanically removed.
-
-
Cumulative Concentration-Response Curve:
-
After washing out the ACh and allowing the tension to return to baseline, pre-contract the aortic rings again with the chosen vasoconstrictor.
-
Once a stable contraction is achieved, add the test compound (e.g., 1a,1b-dihomo PGE1) in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Record the relaxation at each concentration until a maximal response is observed or the highest concentration is reached.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
-
Rat Platelet Aggregation Assay
This protocol describes the light transmission aggregometry (LTA) method to measure the inhibitory effect of a test compound on platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from rats into tubes containing an anticoagulant, such as 3.2% or 3.8% sodium citrate (B86180) (9 parts blood to 1 part citrate).[5]
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP in the supernatant.[5][12]
-
Transfer the PRP to a separate plastic tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[5][12]
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.[12]
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C for a few minutes.
-
Pipette the required volume of PRP into an aggregometer cuvette with a stir bar.
-
Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission, and a cuvette with PRP in the sample well to set 0% light transmission.[12]
-
Add the test compound (e.g., 1a,1b-dihomo PGE1) or vehicle control to the PRP in the sample cuvette and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.[12]
-
Initiate platelet aggregation by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP; e.g., 5-20 µM) or collagen (e.g., 2-5 µg/mL).[6]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) as the platelets aggregate.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each sample.
-
Calculate the percentage inhibition of aggregation for the test compound compared to the vehicle control.
-
Generate a concentration-response curve and determine the IC50 value (the concentration of the compound that inhibits platelet aggregation by 50%).
-
Signaling Pathways
The following diagrams illustrate the generally accepted signaling pathways for PGE1 in vascular smooth muscle cells and platelets. It is presumed that 1a,1b-dihomo PGE1 would interact with the same receptors, albeit with lower affinity.
Caption: PGE1-mediated vasodilation pathway in vascular smooth muscle cells.
Caption: PGE1-mediated inhibition of platelet aggregation pathway.
Conclusion
While 1a,1b-dihomo PGE1 is structurally related to PGE1, it exhibits significantly lower biological activity in both rat aorta and platelet preparations. Researchers investigating this compound should anticipate the need for higher concentrations to elicit responses compared to PGE1. The provided experimental protocols offer a standardized framework for conducting such comparative studies and generating quantitative data to further elucidate the pharmacological profile of 1a,1b-dihomo PGE1.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1a,1b-dihomo Prostaglandin E1 - Cayman Chemical [bioscience.co.uk]
- 3. Vascular smooth muscle and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of prostaglandin E1-induced relaxation in penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endotell.ch [endotell.ch]
- 6. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Omega-3 polyunsaturated fatty acid-induced vasodilation in mouse aorta and mesenteric arteries is not mediated by ATP-sensitive potassium channels [frontiersin.org]
- 10. Mechanisms of relaxation of rat aorta in response to progesterone and synthetic progestins [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Unveiling the Prostaglandin Balance: A Comparative Guide to 1a,1b-dihomo-PGE1 and PGE2 in Tissues
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of 1a,1b-dihomo-prostaglandin E1 (dihomo-PGE1) and prostaglandin (B15479496) E2 (PGE2). We delve into their synthesis, signaling pathways, and the limited available data on their relative abundance in tissues, alongside detailed experimental protocols for their quantification.
Prostaglandins (B1171923) are potent lipid mediators that play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, and tissue homeostasis. While PGE2, derived from arachidonic acid (AA), is a well-characterized pro-inflammatory molecule, the biological significance of dihomo-PGE1, synthesized from the elongation product of AA, adrenic acid (AdA), is less understood. This guide aims to bridge this knowledge gap by comparing these two closely related eicosanoids.
Quantitative Data Summary
Direct comparative studies on the ratio of dihomo-PGE1 to PGE2 in various tissues are scarce in the existing literature. However, research indicates that dihomo-prostaglandins are generally produced in smaller quantities than their classical prostaglandin counterparts. The following table summarizes the available qualitative and semi-quantitative findings.
| Tissue/Cell Type | 1a,1b-dihomo-PGE1 Level | PGE2 Level | Ratio (dihomo-PGE1:PGE2) | Citation |
| Senescent Human Fibroblasts | Increased | Increased | Not Quantified | [1][2][3] |
| Human Umbilical Vein Endothelial Cells | Detected | Detected | Not Quantified | [4] |
| Sheep Seminal Vesicles | Detected (biosynthesized in vitro) | - | Not Applicable | [5] |
Note: The table highlights the limited quantitative data available. Further research is required to establish definitive ratios in various tissues.
Biosynthesis and Signaling Pathways: A Visual Comparison
The synthesis of these prostaglandins is contingent on the availability of their respective fatty acid precursors. PGE2 is synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. Similarly, dihomo-PGE1 is synthesized from adrenic acid, a 22-carbon fatty acid, through the same enzymatic machinery.
PGE2 exerts its diverse biological effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. While the specific receptors for dihomo-PGE1 have not been fully elucidated, it is hypothesized to signal through the same EP receptors, potentially with different affinities, similar to prostaglandin E1 (PGE1)[6]. The signaling cascades downstream of these receptors are complex and can lead to opposing cellular responses.
Experimental Protocols
Accurate quantification of dihomo-PGE1 and PGE2 in tissues is critical for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
General Experimental Workflow for Quantification
Detailed Methodologies
1. Tissue Preparation and Homogenization:
-
Objective: To extract prostaglandins from tissue while preventing their ex vivo formation.
-
Protocol:
-
Excise tissues of interest and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.
-
Weigh the frozen tissue and homogenize in a cold buffer (e.g., phosphate-buffered saline, pH 7.4) containing a cyclooxygenase inhibitor (e.g., indomethacin (B1671933) or meclofenamic acid) to prevent artificial prostaglandin synthesis.
-
Use a suitable homogenization method, such as a Potter-Elvehjem homogenizer or a bead beater.
-
Centrifuge the homogenate to pellet cellular debris. The supernatant containing the prostaglandins is collected for further processing.
-
2. Prostaglandin Extraction:
-
Objective: To isolate and concentrate prostaglandins from the tissue homogenate.
-
Protocol (Solid Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the supernatant from the homogenization step to approximately pH 3.5 with a suitable acid (e.g., formic acid).
-
Load the acidified sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent wash (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the prostaglandins from the cartridge with a high-organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
3. LC-MS/MS Analysis:
-
Objective: To separate and quantify dihomo-PGE1 and PGE2.
-
Protocol:
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water).
-
Add a known amount of deuterated internal standards for both dihomo-PGE1 and PGE2 to correct for matrix effects and variations in instrument response.
-
Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18) for separation.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) or methanol with a small amount of acid (e.g., 0.1% formic acid).
-
Couple the LC system to a tandem mass spectrometer operating in negative ion mode.
-
Monitor for the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for dihomo-PGE1, PGE2, and their respective internal standards.
-
4. Data Analysis and Quantification:
-
Objective: To determine the concentration of dihomo-PGE1 and PGE2 in the original tissue sample.
-
Protocol:
-
Generate a standard curve for each analyte by plotting the peak area ratio of the analyte to its internal standard against a series of known concentrations.
-
Calculate the concentration of dihomo-PGE1 and PGE2 in the sample by interpolating their peak area ratios from the respective standard curves.
-
Normalize the concentrations to the initial weight of the tissue to express the results as ng/g or pg/g of tissue.
-
Calculate the ratio of 1a,1b-dihomo-PGE1 to PGE2.
-
This comprehensive guide provides a foundational understanding of the comparative biology of 1a,1b-dihomo-PGE1 and PGE2. The provided methodologies offer a robust framework for researchers to further investigate the relative abundance and functional significance of these important lipid mediators in various physiological and disease contexts. The limited quantitative data underscores the need for more targeted research to fully elucidate the balance and interplay between these two prostaglandins in tissue biology.
References
- 1. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Oxylipin biosynthesis reinforces cellular senescence and allows detection of senolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of dihomoprostaglandins from adrenic acid (7,10,13,16-docosatetraenoic acid) by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The biosynthesis of 1a, 1b-dihomo-PGF2 and 1a,1b-dihomo-PGF2 alpha from 7, 10, 13, 16-docosatetraenoic acid by an acetone-pentane powder of sheep vesicular gland microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1a,1b-dihomo Prostaglandin E1
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1a,1b-dihomo Prostaglandin (B15479496) E1. Given the potent biological activities of prostaglandins, adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to the potential for potent physiological effects, a comprehensive approach to personal protective equipment is mandatory. Prostaglandins can be absorbed through the skin and may cause respiratory tract irritation if inhaled.[1] The following PPE must be worn at all times when handling 1a,1b-dihomo Prostaglandin E1:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. |
| Body Protection | Lab Coat/Gown | A disposable, fluid-resistant lab coat or gown. "Bunny suit" coveralls offer more complete protection.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against spills or splashes.[1][2] |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used, especially when handling the compound in powdered form or when there is a risk of aerosolization.[2] |
| Face Protection | Face Shield | A face shield should be worn in addition to safety goggles to offer full facial protection.[2] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted within a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Preparation:
-
Ensure the designated handling area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate cleaning agents, and waste disposal bags.
-
-
Compound Handling:
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation.
-
Carefully open the container within the designated handling area.
-
When weighing the compound, use a microbalance inside a fume hood or a containment enclosure to prevent the dispersal of powder.
-
For creating solutions, add the solvent to the prostaglandin slowly to avoid splashing.
-
-
Post-Handling:
-
Securely close the container of this compound.
-
Decontaminate all surfaces that may have come into contact with the compound.
-
Remove PPE in the designated area, avoiding cross-contamination. Dispose of disposable PPE as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental release.
-
Waste Segregation: All materials contaminated with this compound, including unused compound, empty containers, disposable PPE, and cleaning materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Waste Disposal: The hazardous waste must be disposed of through an approved chemical waste disposal service. Follow all local, state, and federal regulations for the disposal of potent pharmaceutical compounds. Do not discharge down the drain.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
